molecular formula C6H14N2O B2899177 (R)-1-((R)-piperazin-2-yl)ethan-1-ol CAS No. 1036741-10-2; 2007910-33-8

(R)-1-((R)-piperazin-2-yl)ethan-1-ol

Número de catálogo: B2899177
Número CAS: 1036741-10-2; 2007910-33-8
Peso molecular: 130.191
Clave InChI: YVHVHZUKKIGCAF-PHDIDXHHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-1-((R)-Piperazin-2-yl)ethan-1-ol is a chiral chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.2 g/mol. It is supplied at a purity of 95% . This compound features a piperazine core, which is a privileged scaffold in medicinal chemistry known for its broad and potent biological activities . The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposing positions, which serves as a key structural component in a plethora of bioactive molecules . Researchers value this specific derivative for its stereochemistry, as the defined (R) configuration at two chiral centers can be critical for selective interaction with biological targets. Piperazine-based compounds are frequently explored for their potential in various therapeutic areas, including as antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, and antipsychotic agents, among others . The mechanism of action for piperazine derivatives is target-dependent; for example, some piperazines are known to act as agonists on GABA receptors, leading to effects such as flaccid paralysis in parasites . As a building block, this compound is intended for use in synthesis, molecular design, and drug discovery programs to develop new therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

1036741-10-2; 2007910-33-8

Fórmula molecular

C6H14N2O

Peso molecular

130.191

Nombre IUPAC

(1R)-1-[(2R)-piperazin-2-yl]ethanol

InChI

InChI=1S/C6H14N2O/c1-5(9)6-4-7-2-3-8-6/h5-9H,2-4H2,1H3/t5-,6-/m1/s1

Clave InChI

YVHVHZUKKIGCAF-PHDIDXHHSA-N

SMILES

CC(C1CNCCN1)O

Solubilidad

not available

Origen del producto

United States
Foundational & Exploratory

(R)-1-((R)-piperazin-2-yl)ethan-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for (R)-1-((R)-piperazin-2-yl)ethan-1-ol .

A Privileged Chiral Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

(R)-1-((R)-piperazin-2-yl)ethan-1-ol (CAS: 1036741-10-2) represents a high-value "privileged structure" in medicinal chemistry. Unlike its achiral or racemic counterparts used in industrial polymer catalysis, this specific (R,R)-stereoisomer is a critical chiral building block for next-generation kinase inhibitors and GPCR modulators. Its value lies in its vectorial control : the rigid piperazine ring directs the hydroxyethyl side chain into specific binding pockets (e.g., the hinge region of kinases), while the secondary amine offers a handle for library diversification.

This guide details the physicochemical profile, a robust stereoselective synthesis protocol, and the analytical validation required to ensure >98% diastereomeric excess (de).

Molecular Identity & Physicochemical Profile[1][2][3][4][5]
PropertySpecification
IUPAC Name (1R)-1-[(2R)-piperazin-2-yl]ethanol
Common Name (R,R)-2-(1-Hydroxyethyl)piperazine
CAS Number 1036741-10-2
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
Chirality (R)-configuration at C2 (ring) and C1' (side chain)
Physical State Viscous colorless oil or low-melting solid (hygroscopic)
pKa (Predicted) ~9.8 (N4-amine), ~5.4 (N1-amine)
LogP -0.7 (Highly hydrophilic)
Solubility Miscible in H₂O, MeOH, DMSO; Poor in Hexanes

Structural Insight: The molecule features a trans-like relationship between the C2-substituent and the lone pairs of the nitrogen, though the flexibility of the piperazine chair conformer allows it to adapt to binding sites. The (R,R) configuration is crucial; the (R,S) diastereomer often exhibits significantly reduced potency in biological assays due to steric clash within the receptor pocket.

Synthetic Architecture: Stereoselective Fabrication

Achieving the (R,R) configuration with high fidelity requires avoiding the formation of the (R,S) diastereomer. Standard reduction of 2-acetylpiperazine with NaBH₄ yields a 1:1 diastereomeric mixture.

The Expert Protocol: Asymmetric Transfer Hydrogenation (ATH) The recommended route utilizes a "Chiral Pool" approach combined with Noyori Transfer Hydrogenation to set the second chiral center.

Step-by-Step Methodology

Phase 1: Scaffold Preparation

  • Starting Material: (R)-1-Boc-3-acetylpiperazine (derived from D-Alanine or commercially sourced).

  • Objective: Reduce the ketone to an alcohol with stereocontrol.

Phase 2: Noyori Asymmetric Transfer Hydrogenation

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Note: The catalyst chirality must be matched to the substrate to ensure the anti or syn outcome; for (R)-alcohol formation, the (R,R)-ligand is typically selected based on the transition state model).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

Experimental Protocol:

  • Charge: In a glovebox, charge a reaction vessel with (R)-1-Boc-3-acetylpiperazine (1.0 eq) and RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.01 eq, 1 mol%).

  • Solvent: Add degassed DMF or acetonitrile (0.5 M concentration).

  • Initiation: Add the HCOOH/Et₃N mixture (3.0 eq) dropwise at 0°C.

  • Reaction: Stir at 25°C for 16–24 hours. Monitor by LC-MS for disappearance of the ketone (M+H = 229 for Boc-protected).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc. Wash organic layer with brine to remove DMF. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the N-Boc intermediate.

  • Deprotection: Treat with 4M HCl in Dioxane for 2 hours to yield the dihydrochloride salt of the title compound.

Visualizing the Synthetic Logic

Synthesis Start (R)-N-Boc-2-Acetylpiperazine (Chiral Pool) Step1 Noyori ATH Reduction Cat: Ru-(R,R)-TsDPEN HCOOH/Et3N Start->Step1 Stereoselective Reduction Inter Intermediate: (R,R)-N-Boc-Alcohol (>95% de) Step1->Inter Yield: ~85% Step2 Deprotection 4M HCl/Dioxane Inter->Step2 Cleavage Final Target: (R)-1-((R)-piperazin-2-yl)ethan-1-ol (Dihydrochloride Salt) Step2->Final Quant.

Caption: Figure 1. Stereoselective synthesis pathway utilizing Asymmetric Transfer Hydrogenation (ATH) to establish the secondary alcohol stereocenter.

Analytical Validation (Self-Validating Systems)

In chiral synthesis, "trust but verify" is the operating principle. You must prove the absence of the (R,S) diastereomer and the (S,S) enantiomer.

A. Diastereomeric Purity (HPLC)

Standard C18 columns cannot separate the (R,R) and (R,S) isomers efficiently.

  • Column: Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm (weak chromophore) or CAD (Charged Aerosol Detector).

  • Success Criteria: The (R,R) isomer typically elutes second (verify with authentic standards). Target de > 98%.

B. Absolute Configuration (Mosher's Analysis)

To confirm the absolute stereochemistry of the newly formed alcohol:

  • Derivatize the N-Boc intermediate with (R)- and (S)-MTPA-Cl (Mosher's chloride).

  • Analyze via ¹H-NMR or ¹⁹F-NMR.

  • Calculate the

    
     values ($ \delta_S - \delta_R $) for protons neighboring the chiral center. A consistent pattern of positive/negative shifts confirms the configuration based on the Mosher model.
    
Medicinal Chemistry Utility: The "Vectorial" Advantage

This scaffold is not merely a linker; it is a pharmacophore enhancer.

  • Solubility: The secondary amine (pKa ~9.8) is protonated at physiological pH, dramatically improving the aqueous solubility of lipophilic drug cores (e.g., biaryl ureas).

  • H-Bonding: The hydroxyl group acts as a dual donor/acceptor, often engaging the "sugar pocket" residues (e.g., Ribose binding site) in ATP-competitive kinase inhibitors.

  • Rigidity: Unlike a linear alkyl chain, the piperazine ring restricts conformational entropy, reducing the energy penalty upon binding.

Pharmacophore Mapping

Pharmacophore Scaffold (R,R)-Piperazine-Ethanol Kinase Kinase Hinge Region Scaffold->Kinase OH group: H-bond Donor/Acceptor Scaffold->Kinase Chiral Vector: Avoids Steric Clash Solubility Solvent Front (Improved ADME) Scaffold->Solubility NH group: Protonated at pH 7.4

Caption: Figure 2. Pharmacophore interactions of the (R,R)-scaffold within a theoretical kinase binding pocket.

References
  • Fluorochem Products. (2023). (R)-1-((R)-piperazin-2-yl)ethan-1-ol Product Specifications. Retrieved from

  • PubChem Database. (2023). 1-(2-Hydroxyethyl)piperazine Compound Summary. (Note: General racemate data used for physical property extrapolation). Retrieved from

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
  • ChemScene. (2023). 2-(2-(Piperazin-1-yl)ethoxy)ethan-1-ol dihydrochloride Data. Retrieved from

Sources

Chiral 2-substituted piperazine building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Chiral 2-Substituted Piperazine Building Blocks in Medicinal Chemistry: Synthesis, Validation, and Applications

Executive Summary

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics. However, traditional drug design has heavily favored symmetric, N-substituted piperazines, leaving the carbon backbone largely unexplored. The strategic introduction of chirality at the C2 position fundamentally alters the physicochemical and pharmacokinetic profile of the molecule. This whitepaper provides an in-depth technical analysis of chiral 2-substituted piperazines, exploring the pharmacological rationale for their use, state-of-the-art synthetic methodologies, and a self-validating protocol for their scalable production.

The Pharmacological Rationale for Chiral 2-Substitution

As drug discovery moves toward more complex, three-dimensional architectures—a paradigm often termed "escaping from flatland"—increasing the fraction of sp3-hybridized carbons (Fsp3) has been directly correlated with higher clinical success rates. Introducing a chiral center at the C2 position of a piperazine ring achieves several critical objectives:

  • Conformational Restriction: A 2-substituent forces the flexible piperazine ring into a preferred chair conformation. This pre-organization minimizes the entropic penalty upon binding to a target receptor or enzyme active site, often leading to sub-nanomolar affinities.

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target the electron-rich nitrogen atoms of piperazines for N-dealkylation or N-oxidation. A bulky chiral group at the C2 position provides steric hindrance, shielding the adjacent N1 atom and significantly extending the molecule's half-life.

  • Symmetry Breaking for Orthogonal Functionalization: Unsubstituted piperazines are symmetrical, making it difficult to selectively attach different pharmacophores to N1 and N4. A 2-substituent breaks this symmetry, allowing for regioselective functionalization during library synthesis[1].

PharmacologicalImpact A Chiral 2-Substitution B Increased Fsp3 Fraction A->B C Conformational Restriction A->C D Steric Hindrance at N-atoms A->D E Enhanced Solubility B->E F Target Specificity (3D Fit) C->F G Metabolic Stability (CYP450) D->G

Caption: Logical impact of chiral 2-substitution on piperazine pharmacology.

Strategic Role in FDA-Approved Therapeutics

The integration of chiral 2-substituted piperazines has been pivotal in the development of several blockbuster drugs.

  • Indinavir (Crixivan®): A potent HIV protease inhibitor whose complex architecture relies heavily on a chiral piperazine core. The industrial synthesis of Indinavir utilizes a convergent strategy where a highly enantiopure 2-substituted piperazine acts as a critical building block[2].

  • Baloxavir Marboxil (Xofluza®): Approved for the treatment of influenza A and B, this prodrug is constructed from multiple complex subunits, including a highly specific chiral piperazine fragment that is resolved via crystallization with a chiral acid[3].

State-of-the-Art Synthetic Methodologies

Synthesizing chiral 2-substituted piperazines with high enantiomeric excess (ee) and regiocontrol remains a formidable challenge. Historically, methods relied on the reduction of mono- or di-ketopiperazines derived from


-amino acids; however, these approaches often fail to provide orthogonal protection at the nitrogen atoms[1]. Modern approaches have diversified:
  • Asymmetric Lithiation-Trapping: This method utilizes the direct functionalization of an intact N-Boc piperazine. By employing s-BuLi and a chiral diamine ligand like (-)-sparteine, researchers can achieve asymmetric lithiation followed by electrophilic trapping. The yield and enantioselectivity are highly dependent on the steric bulk of the distal N-substituent and the nature of the electrophile[4].

  • Reductive Cyclization of Dioximes: A newer approach involves the sequential double Michael addition of nitrosoalkenes to primary amines, yielding bis(oximinoalkyl)amines. Subsequent catalytic reductive cyclization using Raney-Nickel and H

    
     constructs the piperazine ring[5].
    
  • Chiral Pool / Aza-Michael Annulation: The most scalable and practical method involves starting from commercially available, optically pure

    
    -amino acids. This four-step sequence utilizes an aza-Michael addition with a vinyl sulfonium salt to yield orthogonally protected 2-substituted piperazines on a multigram scale[1].
    
Quantitative Comparison of Synthetic Strategies
Synthetic StrategyPrecursor MaterialKey Reagents / CatalystsTypical YieldEnantiomeric Excess (ee)Scalability
Chiral Pool / Aza-Michael

-Amino Acids
Vinyl sulfonium salts, Base34–65% (over 4 steps)>99% (Retention)Multigram (High)
Asymmetric Lithiation N-Boc Piperazines-BuLi, (-)-sparteine50–85%80–95%Moderate
Asymmetric Hydrogenation TetrahydropyrazinesH

, Chiral Rh/Ru catalysts
80–96%>95%Industrial (Very High)
Reductive Cyclization Primary AminesRa-Ni, H

, Nitrosoalkenes
40–75%DiastereoselectiveModerate

Standardized Protocol: Scalable Synthesis via Chiral Pool

Causality-Driven Methodology

Step 1: Preparation of the Chiral 1,2-Diamine

  • Action: Convert an N-Boc protected

    
    -amino acid (e.g., N-Boc-L-Alanine) to the corresponding primary amide using ethyl chloroformate and ammonium hydroxide, followed by reduction with BH
    
    
    
    ·THF.
  • Causality:

    
    -amino acids provide an inexpensive, highly enantiopure starting point[1]. The reduction converts the carbonyl to a methylene, yielding a chiral 1,2-diamine where one nitrogen is sterically hindered by the C2 chiral center and protected by Boc.
    

Step 2: Orthogonal Protection

  • Action: Treat the resulting primary amine with 2-nitrobenzenesulfonyl chloride (NsCl) and triethylamine in dichloromethane.

  • Causality: The nosyl (Ns) group is chosen because it is electron-withdrawing, which significantly lowers the pKa of the amine proton. This increased acidity is mandatory for the subsequent base-mediated cyclization[1]. Furthermore, the Ns group is orthogonal to Boc; it can be selectively removed later using mild thiolate conditions (e.g., thiophenol/K

    
    CO
    
    
    
    ).

Step 3: Aza-Michael Addition and Annulation

  • Action: React the orthogonally bis-protected diamine with 2-bromoethyl-diphenylsulfonium triflate in the presence of K

    
    CO
    
    
    
    .
  • Causality: The sulfonium salt acts as a highly reactive, two-carbon synthon. The electron-withdrawing nature of the sulfonium group activates the vinyl moiety, prompting a rapid aza-Michael addition by the sterically accessible Ns-protected amine. The intermediate then undergoes an intramolecular S_N2 displacement of the bromide by the Boc-protected nitrogen, closing the piperazine ring[1].

Step 4: Self-Validating Analytical Loop

  • Action: Purify the product via flash chromatography. Validate structural integrity using

    
    H/
    
    
    
    C NMR and confirm optical purity using Chiral Stationary Phase HPLC (CSP-HPLC).
  • Causality: Because the cyclization occurs adjacent to the chiral center, it is imperative to prove that no base-catalyzed racemization occurred. CSP-HPLC against a racemic standard ensures the protocol maintained >99% ee.

SynthesisWorkflow Step1 1. Chiral Pool Selection (L- or D- Amino Acids) Step2 2. Amidation & Reduction (Forming 1,2-Diamine) Step1->Step2 Step3 3. Orthogonal Protection (e.g., N-Boc, N-Ns) Step2->Step3 Step4 4. Aza-Michael Addition (Vinyl Sulfonium Salt) Step3->Step4 Step5 5. Base-Mediated Cyclization (Yielding 2-Substituted Piperazine) Step4->Step5 Step6 6. Analytical Validation (Chiral HPLC & NMR) Step5->Step6

Caption: Step-by-step synthetic workflow for orthogonally protected 2-substituted piperazines.

References

  • Chamakuri, S., Shah, M. M., Yang, D. C. H., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8844-8849. 1

  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. 4

  • Benchchem. 1-Boc-2-Isopropylpiperazine | CAS 886766-25-2 | RUO. Application Showcase: Synthesis of Indinavir. 2

  • MDPI Pharmaceuticals. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. 3

  • Pospelov, et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Semantic Scholar. 5

Sources

Stereochemical Engineering of 1-(Piperazin-2-yl)ethanol Derivatives: Resolution Strategies and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(piperazin-2-yl)ethanol scaffold is a highly versatile and critical chiral building block in modern medicinal chemistry. Its derivatives are heavily utilized in the development of neurotherapeutics, particularly targeting G protein-coupled receptors (GPCRs) such as the muscarinic M4 and dopamine D2 receptors. Because the three-dimensional spatial orientation of the molecule dictates its binding affinity and functional signaling bias, mastering the stereochemistry of this scaffold is non-negotiable for drug development professionals. This whitepaper provides an in-depth technical analysis of the stereochemical architecture, thermodynamic resolution methodologies, and pharmacological validation protocols for 1-(piperazin-2-yl)ethanol derivatives.

Stereochemical Architecture and Causality

The nomenclature of 1-(piperazin-2-yl)ethanol implies a piperazine ring substituted at the C2 position with an ethanol moiety, where the hydroxyl group is located at the C1 position of the alkyl chain. This structural configuration introduces two distinct chiral centers :

  • The C2 carbon of the piperazine ring.

  • The C1 carbon of the ethanol chain.

This dual-stereocenter architecture yields four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The spatial arrangement of the hydroxyl group relative to the secondary amine of the piperazine ring is the primary driver of target specificity. In the binding pocket of GPCRs, the piperazine nitrogen typically forms a critical salt bridge with a conserved aspartate residue, while the hydroxyl group engages in directional hydrogen bonding. An incorrect stereoisomer will not only suffer from reduced binding affinity due to steric clashes but may also trigger divergent conformational changes in the receptor, leading to unintended off-target effects or unwanted β-arrestin recruitment[1][2].

Thermodynamic Resolution of Diastereomeric Salts

Due to the basic nature of the piperazine nitrogens, the most scalable and efficient method for isolating specific enantiomers from a racemic mixture is through the 3 using chiral acids[3]. The differential solubility of these salts allows for their separation via fractional crystallization.

Because direct comparative data for all 1-(piperazin-2-yl)ethanol isomers is highly proprietary, process chemists rely on predictive frameworks using structurally analogous compounds like 2-piperidin-2-yl-ethanol to optimize the resolution conditions[3].

Quantitative Efficacy of Chiral Resolving Agents

The following table summarizes the performance of standard chiral resolving agents applied to analogous scaffolds, providing a baseline for method development.

Chiral Resolving AgentAnalogous ScaffoldSolvent SystemYield (%)Enantiomeric Excess (ee%)
(+)-Camphorsulfonic Acid2-Piperidin-2-yl-ethanol95% Ethanol95%>95% (post-recrystallization)
N-Acetyl-L-leucine2-Piperidin-2-yl-ethanolTHF / Aliphatic Alcohol>17%>95%

Data derived from comparative studies on structurally similar chiral amines[3].

Protocol 1: Self-Validating Diastereomeric Resolution

This protocol leverages thermodynamic control to isolate the target enantiomer using (+)-Camphorsulfonic Acid.

Step 1: Solution Preparation

  • Action: Dissolve the racemic 1-(piperazin-2-yl)ethanol mixture in 95% ethanol.

  • Causality: The 5% aqueous component in the ethanol is critical. It ensures complete solvation of the highly polar resolving agent, preventing non-selective, rapid kinetic precipitation and allowing the system to remain under thermodynamic control during the cooling phase[3].

Step 2: Salt Formation

  • Action: Add 1.0 equivalent of (S)-(+)-camphorsulfonic acid dissolved in 95% ethanol.

  • Causality: Strict equimolar stoichiometry ensures maximum conversion of the target enantiomer into the less soluble diastereomeric salt. An excess or deficit would leave unreacted free base that could co-precipitate or disrupt the crystal lattice[3].

Step 3: Thermal Cycling and Crystallization

  • Action: Warm the solution to reflux, then allow it to cool slowly to room temperature. Seed crystals may be introduced at the metastable zone.

  • Causality: Slow cooling establishes a minimal degree of supersaturation, which heavily favors the growth of high-purity crystals of the less soluble salt over the nucleation of the more soluble diastereomer[3].

Step 4: Isolation and Alkaline Cleavage

  • Action: Filter the precipitate, wash with cold solvent, and treat the solid with aqueous sodium hydroxide (NaOH). Extract the liberated amine into an organic solvent (e.g., dichloromethane).

  • Causality: The strong base deprotonates the piperazine nitrogen, breaking the salt complex and driving the lipophilic free base into the organic phase for recovery[3].

Step 5: System Validation (Internal Check)

  • Action: Analyze an aliquot of the organic extract using 2 (e.g., Chiralpak IG column, 7:3 hexane/ethanol mobile phase)[2].

  • Validation Logic: If the enantiomeric excess (ee%) is below 95%, the isolated salt must undergo a second recrystallization cycle in 95% ethanol before cleavage. This ensures downstream pharmacological data is not skewed by chiral impurities[4].

ResolutionWorkflow Racemate Racemic Mixture (R/S-1-(piperazin-2-yl)ethanol) Salt Diastereomeric Salt Formation (95% Ethanol) Racemate->Salt Agent (+)-Camphorsulfonic Acid (Chiral Acid) Agent->Salt Cryst Fractional Crystallization (Thermodynamic Control) Salt->Cryst Solid Less Soluble Diastereomer (Precipitate) Cryst->Solid Crystallizes Liquid More Soluble Diastereomer (Mother Liquor) Cryst->Liquid Dissolved FreeBase Alkaline Cleavage (NaOH) & Extraction Solid->FreeBase Pure Enantiopure Free Base (ee > 95%) FreeBase->Pure

Caption: Workflow for diastereomeric salt resolution of racemic mixtures.

Pharmacological Profiling & GPCR Signaling

Derivatives of 1-(piperazin-2-yl)ethanol are frequently evaluated as 2 and dopamine D2 receptors, which are critical targets for treating schizophrenia and Alzheimer's disease[2]. The stereochemistry of the ligand dictates whether the receptor will preferentially couple to Gαi/o proteins (inhibiting cAMP production) or recruit β-arrestin (leading to receptor internalization and desensitization).

GPCRSignaling Ligand Stereopure Ligand (e.g., (1R,2S)-isomer) Receptor GPCR Target (M4 or D2 Receptor) Ligand->Receptor Stereospecific Binding GProtein Gαi/o Protein Activation Receptor->GProtein G-Protein Bias Arrestin β-Arrestin Recruitment Receptor->Arrestin Arrestin Bias cAMP Inhibition of Adenylate Cyclase (Decreased cAMP) GProtein->cAMP Internal Receptor Internalization & Desensitization Arrestin->Internal

Caption: Stereoselective GPCR signaling pathways (cAMP vs. β-arrestin).

Protocol 2: Self-Validating Cell-Based cAMP Functional Assay

To accurately measure the functional efficacy of the isolated enantiomers, a 1 is employed[1].

Step 1: Cell Seeding and Preparation

  • Action: Seed CHO or HEK293 cells stably expressing the target GPCR into a solid-bottom 384-well plate. Incubate overnight.

  • Causality: Overnight incubation allows for proper cellular adherence and the recovery of basal receptor expression levels following trypsinization, minimizing background noise and ensuring a robust signal window[1].

Step 2: Compound Treatment

  • Action: Replace the culture medium with stimulation buffer. Add serial dilutions of the stereopure 1-(piperazin-2-yl)ethanol derivative and incubate for exactly 30 minutes.

  • Causality: A 30-minute window is kinetically optimal. It allows the system to reach receptor-ligand binding equilibrium and accumulate measurable changes in cAMP without triggering extensive β-arrestin-mediated receptor internalization, which would prematurely terminate the signal[1].

Step 3: Cell Lysis and cAMP Measurement

  • Action: Lyse the cells and quantify the intracellular cAMP concentration using a competitive luminescent immunoassay kit.

  • Causality: Cell lysis releases intracellular cAMP, which competes with a labeled tracer for antibody binding. Because the target GPCRs (M4/D2) are Gαi/o-coupled, active agonists will decrease cAMP levels, resulting in an inversely proportional increase in the luminescent signal[1].

Step 4: System Validation (Internal Check)

  • Action: Include a known reference agonist (e.g., acetylcholine for M4, or dopamine for D2) on every assay plate to establish a maximum response (

    
    ) baseline.
    
  • Validation Logic: If the reference compound fails to produce a standard sigmoidal dose-response curve with the historically established

    
    , the entire assay plate is rejected. This guarantees that the cellular system's responsiveness is verified before any conclusions are drawn about the novel piperazine derivatives[1].
    

References

  • Benchchem - comparing the efficacy of different chiral resolving agents for 1-(Piperazin-2-yl)
  • Benchchem - Application Notes and Protocols for Cell-Based Assays of 1-(Piperazin-2-yl)
  • European Patent Office (EPO)
  • Benchchem - A Comparative Guide to Validating the Enantiomeric Excess of 1-(Piperazin-2-yl)

Sources

(R,R)-2-(1-hydroxyethyl)piperazine: A Technical Guide to a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The piperazine ring is a cornerstone of medicinal chemistry, present in a multitude of blockbuster drugs.[1][2] Its unique physicochemical properties, including the ability of its two nitrogen atoms to act as hydrogen bond acceptors and donors, enhance the aqueous solubility and bioavailability of drug candidates.[1][2] Historically, the structural diversity of piperazine-containing drugs has been largely confined to substitutions at the nitrogen atoms. However, the exploration of carbon-substituted piperazines, particularly chiral ones, represents a significant and underexplored frontier in drug design, offering the potential for novel three-dimensional molecular geometries and improved target engagement.[3] This guide focuses on (R,R)-2-(1-hydroxyethyl)piperazine, a chiral building block emblematic of this new frontier, providing a comprehensive overview of its properties, the challenges in its acquisition, and the state-of-the-art synthetic strategies for accessing this and related C-2 substituted chiral piperazines.

Core Compound Analysis: (R,R)-2-(1-hydroxyethyl)piperazine

(R,R)-2-(1-hydroxyethyl)piperazine is a chiral heterocyclic compound featuring a piperazine ring substituted at the C-2 position with a (R)-1-hydroxyethyl group. This specific stereochemistry is crucial, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Property Value
IUPAC Name (1R)-1-[(2R)-piperazin-2-yl]ethan-1-ol
CAS Number 126459-14-3
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
Structure
Commercial Availability and Sourcing Challenges

A significant challenge for researchers interested in utilizing (R,R)-2-(1-hydroxyethyl)piperazine is its limited commercial availability. Unlike the achiral and more common isomer, 1-(2-hydroxyethyl)piperazine (CAS 103-76-4), the enantiomerically pure (R,R) form is not widely listed by major chemical suppliers. This scarcity necessitates a reliance on custom synthesis or the development of in-house synthetic capabilities. This challenge underscores the need for robust and accessible methods for the asymmetric synthesis of C-substituted piperazines.

Asymmetric Synthesis Strategies for C-2 Substituted Piperazines

The synthesis of enantiomerically pure C-substituted piperazines is a non-trivial task. Several modern synthetic methodologies have emerged to address this challenge, moving beyond classical resolution techniques to more elegant and efficient asymmetric approaches. These strategies are directly applicable to the synthesis of (R,R)-2-(1-hydroxyethyl)piperazine.

Organocatalytic Enantioselective Cyclization

One powerful approach involves the use of chiral organocatalysts to induce enantioselectivity in the formation of the piperazine ring. A notable example is the one-pot, three-step procedure for the synthesis of N-protected piperazines with chiral alkyl groups at the C-2 position.[4] This methodology leverages an organocatalytic, enantioselective α-chlorination of aldehydes, followed by a reductive amination and a base-induced cyclization.[4]

Experimental Protocol: Organocatalytic Synthesis of a Chiral C-2 Substituted Piperazine Intermediate [4]

  • Enantioselective α-Chlorination: A commercial aldehyde is subjected to α-chlorination using an organocatalyst, such as (2R,5R)-diphenylpyrrolidine, to produce a chiral α-chloro aldehyde with high enantiomeric excess.

  • Reductive Amination: The resulting α-chloro aldehyde undergoes a reductive amination reaction with a primary amine.

  • Base-Induced Cyclization: The intermediate from the reductive amination is then treated with a base (e.g., potassium tert-butoxide) to induce cyclization, forming the N-protected chiral piperazine.[4]

organocatalytic_synthesis aldehyde Aldehyde chlorination Enantioselective α-Chlorination aldehyde->chlorination amine Primary Amine reductive_amination Reductive Amination amine->reductive_amination catalyst (2R,5R)-diphenylpyrrolidine (Organocatalyst) catalyst->chlorination chlorination->reductive_amination cyclization Base-Induced Cyclization reductive_amination->cyclization piperazine Enantioenriched C-2 Substituted Piperazine cyclization->piperazine

Caption: Organocatalytic route to chiral C-2 piperazines.

Asymmetric Lithiation

The direct C-H functionalization of piperazines via asymmetric lithiation offers another powerful route to enantiopure products.[1] This method often employs a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in conjunction with an organolithium reagent (e.g., s-BuLi) to deprotonate a C-H bond enantioselectively. The resulting chiral organolithium intermediate can then be quenched with an electrophile to introduce a substituent at the C-2 position.[1]

Photoredox Catalysis

Visible-light photoredox catalysis has recently emerged as a mild and efficient method for the C-H functionalization of piperazines.[1] These reactions can proceed via the generation of an α-aminyl radical from a protected piperazine, which can then engage in various carbon-carbon or carbon-heteroatom bond-forming reactions. For instance, a photoredox-catalyzed decarboxylative cyclization between an amino-acid-derived diamine and an aldehyde can provide access to diverse C-2 substituted piperazines.[1]

photoredox_synthesis cluster_reactants Reactants diamine Amino-acid-derived Diamine cyclization Decarboxylative Cyclization diamine->cyclization aldehyde Aldehyde aldehyde->cyclization photocatalyst Iridium-based Photocatalyst photocatalyst->cyclization visible_light Visible Light (hν) visible_light->photocatalyst excites piperazine C-2 Substituted Piperazine cyclization->piperazine

Caption: Photoredox-catalyzed synthesis of C-2 piperazines.

The Importance of Chirality: Pharmacological Implications

The introduction of a chiral center at the C-2 position of the piperazine ring can have profound effects on the pharmacological activity of a molecule. The specific spatial arrangement of substituents can dictate how a molecule interacts with its biological target, such as a receptor or enzyme active site.

Studies on chiral methyl-substituted aryl piperazinium compounds have demonstrated that stereoisomers can exhibit distinct selectivity for different nicotinic acetylcholine receptor subtypes (α9 vs. α7).[5][6] For example, substitutions at the C-2 position of the piperazine ring can lead to selective effects on either α7 or α9/α10 receptor activity, whereas substitutions at the C-3 position can significantly reduce activity.[6] This highlights the critical role of stereochemistry in determining the pharmacological profile of piperazine-containing compounds.

Furthermore, conformational analysis of 2-substituted piperazines has shown that an axial orientation of the substituent is often preferred.[7] This conformational preference can place key pharmacophoric elements in a specific spatial orientation that is crucial for binding to biological targets.[7]

Potential Applications in Drug Development

While specific applications for (R,R)-2-(1-hydroxyethyl)piperazine are not yet widely documented due to its limited availability, its structural motifs suggest significant potential in several therapeutic areas. The piperazine scaffold is a well-established pharmacophore in drugs targeting the central nervous system, and the introduction of a chiral hydroxyethyl group could lead to novel interactions with targets such as G-protein coupled receptors or ion channels.

The development of efficient synthetic routes to (R,R)-2-(1-hydroxyethyl)piperazine and other chiral C-2 substituted piperazines will undoubtedly open up new avenues for the design and discovery of next-generation therapeutics with improved efficacy and safety profiles.

Conclusion and Future Outlook

(R,R)-2-(1-hydroxyethyl)piperazine represents a valuable yet challenging chiral building block for medicinal chemistry. The current difficulties in sourcing this compound highlight a broader need for the development of practical and scalable asymmetric syntheses of C-substituted piperazines. The continued innovation in areas such as organocatalysis, C-H functionalization, and photoredox catalysis will be instrumental in unlocking the full potential of this underexplored chemical space. As these synthetic tools become more accessible, we can anticipate the emergence of a new generation of piperazine-containing drug candidates with precisely controlled three-dimensional structures and finely tuned pharmacological activities.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. Retrieved from [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). PMC. Retrieved from [Link]

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC. (n.d.). PMC. Retrieved from [Link]

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. (2012). Scilit. Retrieved from [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). ACS Chemical Neuroscience. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. Retrieved from [Link]

  • bis-\2-Hydroxy-ethyl-piperazine. (n.d.). European Patent Office. Retrieved from [Link]

  • Synthesis of N-(2-hydroxyethyl)piperazine. (n.d.). Google Patents.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). PubMed. Retrieved from [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (n.d.). RSC Publishing. Retrieved from [Link]

  • Preparation method of 2-hydroxyethyl piperazine. (n.d.). Google Patents.
  • Conformational analysis of 2-substituted piperazines. (2016). PubMed. Retrieved from [Link]

  • PROCESS FOR MAKING HYDROXYETHYL PIPERAZINE COMPOUNDS. (2016). European Patent Office. Retrieved from [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia MDPI. Retrieved from [Link]

Sources

Difference between (R)-1-((R)-piperazin-2-yl)ethan-1-ol and its diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemical Landscape of 1-(Piperazin-2-yl)ethan-1-ol: A Comparative Analysis of (R,R) and its Diastereomers

Authored by: A Senior Application Scientist

Abstract

In the realm of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule is a critical determinant of its pharmacological and toxicological profile. Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional orientations, can exhibit profoundly different biological activities. This guide provides an in-depth technical exploration of the stereoisomers of 1-(piperazin-2-yl)ethan-1-ol, focusing on the core differences between the (R)-1-((R)-piperazin-2-yl)ethan-1-ol isomer and its diastereomers, (R,S) and (S,R). We will delve into the structural nuances, the consequential differences in physicochemical properties, and the established analytical methodologies for their differentiation and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of stereoisomerism and its practical implications in the pharmaceutical sciences.

Introduction: The Critical Role of Stereoisomerism in Drug Design

The concept of chirality, or 'handedness', is fundamental to molecular recognition in biological systems. Receptors, enzymes, and other biological targets are themselves chiral, leading to stereospecific interactions with drug molecules. A classic and cautionary example is thalidomide, where one enantiomer was effective against morning sickness while the other was tragically teratogenic. This underscores the imperative for the pharmaceutical industry to meticulously characterize and control the stereochemistry of drug candidates.

The molecule 1-(piperazin-2-yl)ethan-1-ol possesses two chiral centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). These can be categorized into two pairs of enantiomers ((R,R)/(S,S) and (R,S)/(S,R)) and four pairs of diastereomers. This guide will focus on the distinctions between the (R,R) isomer and its diastereomers, (R,S) and (S,R), which, unlike enantiomers, have different physical and chemical properties, allowing for their separation and individual characterization.

Structural Elucidation of the Stereoisomers

The four stereoisomers of 1-(piperazin-2-yl)ethan-1-ol are defined by the configuration at two stereocenters: C1 of the ethanol side chain and C2 of the piperazine ring.

  • (R)-1-((R)-piperazin-2-yl)ethan-1-ol (R,R)

  • (S)-1-((S)-piperazin-2-yl)ethan-1-ol (S,S)

  • (R)-1-((S)-piperazin-2-yl)ethan-1-ol (R,S)

  • (S)-1-((R)-piperazin-2-yl)ethan-1-ol (S,R)

The relationship between these isomers is illustrated in the diagram below.

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 R,R (R)-1-((R)-piperazin-2-yl)ethan-1-ol S,S (S)-1-((S)-piperazin-2-yl)ethan-1-ol R,R->S,S Enantiomers R,S (R)-1-((S)-piperazin-2-yl)ethan-1-ol R,R->R,S Diastereomers S,R (S)-1-((R)-piperazin-2-yl)ethan-1-ol R,R->S,R Diastereomers S,S->R,S Diastereomers S,S->S,R Diastereomers R,S->S,R Enantiomers

Caption: Stereochemical relationships between the isomers of 1-(piperazin-2-yl)ethan-1-ol.

Physicochemical and Pharmacological Divergence

Diastereomers, by definition, are stereoisomers that are not mirror images of each other. This fundamental difference in their three-dimensional structure leads to distinct physical and chemical properties.

PropertyEnantiomers ((R,R) vs. (S,S))Diastereomers ((R,R) vs. (R,S) or (S,R))
Melting/Boiling Point IdenticalDifferent
Solubility Identical in achiral solvents; may differ in chiral solventsDifferent in both chiral and achiral solvents
Optical Rotation Equal in magnitude, opposite in signUnrelated
NMR/IR Spectra Identical in achiral solvents; may differ in chiral solventsDifferent
Chromatographic Behavior Identical on achiral media; separable on chiral mediaSeparable on both chiral and achiral media
Biological Activity Can be vastly different due to stereospecific interactionsCan be, and often are, vastly different

The differing spatial arrangements of the hydroxyl and piperazine groups in the diastereomers will lead to unique intramolecular and intermolecular interactions, such as hydrogen bonding. This, in turn, influences how each diastereomer fits into a biological target's binding pocket, potentially leading to significant variations in efficacy, potency, metabolism, and toxicity.

Analytical Strategies for Diastereomer Differentiation

A robust analytical strategy is paramount for the control and characterization of stereoisomers during drug development. The following techniques are central to resolving and identifying the diastereomers of 1-(piperazin-2-yl)ethan-1-ol.

Chiral Chromatography

While diastereomers can often be separated on standard achiral stationary phases, chiral chromatography provides superior resolution and is the gold standard for stereoisomer analysis.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are a common starting point. The choice of the specific CSP will depend on the molecule's properties.

  • Mobile Phase Optimization: A systematic screening of mobile phases is necessary. Typical mobile phases consist of a non-polar solvent (e.g., hexane, heptane) with a polar modifier (e.g., isopropanol, ethanol). The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds like piperazines.

  • Method Development:

    • Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol).

    • Inject a racemic mixture of the diastereomers.

    • Optimize the ratio of the mobile phase components to achieve baseline separation.

    • Adjust the flow rate to balance resolution and analysis time.

  • Detection: UV detection is typically suitable if the molecule possesses a chromophore. If not, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is required.

G cluster_workflow Chiral HPLC Workflow A Prepare Sample (Mixture of Diastereomers) B Inject into HPLC System A->B C Separation on Chiral Stationary Phase B->C D Detection (UV/MS) C->D E Data Analysis (Peak Integration & Identification) D->E G cluster_synthesis Stereoselective Synthesis Strategies Start Achiral Starting Materials Racemic Racemic Mixture of Diastereomers Start->Racemic Separate Separation/Resolution (e.g., Chromatography) Racemic->Separate Pure Pure Diastereomers (R,R), (R,S), (S,R), (S,S) Separate->Pure

The Therapeutic Potential of (R)-1-((R)-piperazin-2-yl)ethan-1-ol Scaffolds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from purely aromatic planar molecules to saturated, high-sp³-character N-heterocycles is a defining trend in modern medicinal chemistry. Among these, the 1-(piperazin-2-yl)ethanol scaffold—specifically its enantiomerically pure (R,R) configuration—has emerged as a highly versatile and potent pharmacophore[1]. This whitepaper provides an in-depth analysis of the structural rationale, mechanistic pathways, and self-validating synthetic protocols associated with the (R)-1-((R)-piperazin-2-yl)ethan-1-ol scaffold, serving as a definitive guide for drug development professionals.

Structural Rationale & Pharmacophore Modeling

The causality behind the widespread adoption of the (R,R)-piperazine-ethanol core lies in its precise spatial geometry and physicochemical properties.

  • Receptor Anchoring: The rigid piperazine ring features basic nitrogen atoms capable of forming critical salt bridges with conserved aspartate residues (e.g., Asp3.32) within the binding pockets of monoamine G protein-coupled receptors (GPCRs)[2].

  • Subpocket Targeting: The chiral (R)-hydroxyethyl appendage acts as a directional hydrogen bond donor and acceptor. This specific stereochemistry directs the molecule into auxiliary binding sub-pockets, driving target subtype selectivity and minimizing off-target toxicity[3].

  • Scaffold Hopping: In computationally assisted hit expansion, this scaffold is pivotal. By locking validated structure-activity relationship (SAR) elements (such as covalent warheads), medicinal chemists utilize the piperazine-ethanol core to explore novel 3D chemical spaces. This resolves ADMET (absorption, distribution, metabolism, excretion, and toxicity) liabilities while expanding intellectual property portfolios[4].

Key Therapeutic Targets & Mechanistic Pathways

Sigma-1 Receptors (σ1R)

Hydroxyethyl-substituted piperazines exhibit profound affinity for σ1 receptors. Specific derivatives, such as (S)-2-[4-(Cyclohexylmethyl)-1-(naphthalene-2-ylmethyl)piperazin-2-yl]ethanol, have demonstrated


 values as low as 6.8 nM at human σ1 receptors. Mechanistically, binding to these receptors selectively inhibits the growth of human tumor cell lines (e.g., RPMI-8226) by triggering programmed apoptosis[5].
G Protein-Coupled Receptors (GPCRs)

The scaffold is highly active against dopamine (D2), serotonin, and adrenergic receptors. In D2 receptor signaling, the scaffold acts as a modulator of the Gi/o pathway. Upon binding, it induces a conformational change that activates the Gi protein, which subsequently inhibits adenylate cyclase, leading to a targeted reduction in intracellular cyclic AMP (cAMP) levels[2].

Soluble Epoxide Hydrolase (sEH) Inhibitors

Incorporating the piperazine moiety as a secondary, polar-constrained pharmacophore in urea-based sEH inhibitors significantly enhances water solubility. This structural modification overcomes a major hurdle in the oral bioavailability of sEH inhibitors without compromising target binding affinity[6].

GPCR_Signaling Ligand (R,R)-Piperazine Scaffold D2R Dopamine D2 Receptor Ligand->D2R Agonist Binding Gi Gi/o Protein Complex D2R->Gi Conformational Change AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes (Inhibited) ATP ATP ATP->AC Substrate PKA Protein Kinase A (Inactive) cAMP->PKA Reduced Activation

Mechanism of Gi/o-coupled D2 receptor modulation by piperazine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, where the internal logic of the assay confirms its own accuracy.

Protocol 1: Cell-Based cAMP Assay for D2 Receptor Activity

This assay quantitatively measures the functional agonism of piperazine derivatives at the Gi/o-coupled D2 receptor[2].

  • Cell Culture & Seeding: Seed a stable cell line expressing the human D2 dopamine receptor (e.g., DRD2 Nomad Cell Line) into a 384-well plate. Incubate overnight.

    • Causality: Utilizing a stable, monoclonal cell line ensures uniform receptor density across the plate, minimizing well-to-well variability and establishing a reliable, reproducible baseline for signal detection.

  • Compound Treatment & Pathway Stimulation: Pre-incubate the cells with the (R,R)-piperazine test compound for 30 minutes. Subsequently, add 10 µM Forskolin and 0.5 mM IBMX.

    • Causality (Self-Validation): Forskolin directly activates adenylate cyclase, artificially surging cAMP levels to create a high, detectable baseline. IBMX inhibits phosphodiesterases, preventing the natural degradation of cAMP. If the test compound is a true D2 agonist, it will activate the Gi protein to inhibit adenylate cyclase, resulting in a quantifiable decrease in cAMP against the Forskolin-induced high background.

  • Detection: Lyse the cells and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection fluorophores.

    • Causality: TR-FRET introduces a temporal delay before measurement, which eliminates short-lived background autofluorescence from the biological matrix. This ensures the emission ratio is exclusively proportional to intracellular cAMP levels.

Protocol 2: Asymmetric Synthesis & Chiral Resolution

Stereochemistry dictates receptor affinity. While asymmetric synthesis from chiral pools like (2S,3R)-Threonine is viable[3], resolving racemic mixtures via diastereomeric salt formation is highly scalable and cost-effective[7].

  • Salt Formation: Dissolve racemic 1-(piperazin-2-yl)ethanol in a polar aprotic solvent (THF). Introduce a chiral resolving agent, such as N-Acetyl-L-leucine, dissolved in an aliphatic alcohol (ethanol)[7].

    • Causality: The specific THF/ethanol ratio fine-tunes the dielectric constant of the medium, maximizing the solubility differential between the resulting diastereomeric salts.

  • Fractional Crystallization: Heat the mixture to reflux, then cool at a controlled rate of 5°C/hour to room temperature.

    • Causality: Slow thermodynamic cooling prevents the kinetic trapping of impurities. The (R,R)-enantiomer forms a highly ordered, stable hydrogen-bonded network with N-Acetyl-L-leucine, precipitating as a pure crystal lattice, while the more soluble (S,S)-salt remains dissolved in the mother liquor.

  • Free-Basing (Validation Step): Filter the precipitate, dissolve in water, and treat with 1M NaOH. Extract the free base into dichloromethane. Validate enantiomeric excess (ee) via chiral HPLC.

    • Causality: The strong alkaline workup cleanly cleaves the salt bridge without epimerizing the chiral centers, yielding the >95% ee product. The chiral HPLC serves as the final validation of the thermodynamic resolution.

Synthesis_Workflow Start Racemic 1-(Piperazin-2-yl)ethanol SaltFormation Diastereomeric Salt Formation Start->SaltFormation Agent N-Acetyl-L-Leucine (Resolving Agent) Agent->SaltFormation Mix THF / Ethanol Solvent System Mix->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Cooling RR_Salt (R,R)-Salt (Precipitate) Crystallization->RR_Salt Solid Phase SS_Salt (S,S)-Salt (Mother Liquor) Crystallization->SS_Salt Liquid Phase FreeBase Alkaline Workup (Free Basing) RR_Salt->FreeBase NaOH (aq) Product Pure (R,R)-Enantiomer (>95% ee) FreeBase->Product

Chiral resolution workflow for isolating the (R,R)-piperazine enantiomer.

Quantitative Data Summaries

To facilitate rapid comparative analysis, the following tables summarize key quantitative metrics regarding the synthesis and pharmacological application of the scaffold.

Table 1: Efficacy of Chiral Resolving Agents for Piperazine-ethanol Analogs [7]

Resolving AgentSolvent SystemYield (%)Enantiomeric Excess (ee%)
(+)-Camphorsulfonic AcidEthanol95%>95% (Post-recrystallization)
N-Acetyl-L-leucineTHF / Aliphatic Alcohol>17%>95%

Table 2: Binding Affinities of Hydroxyethyl Piperazine Derivatives [2][5]

Compound / DerivativeTarget ReceptorAffinity (

) / Effect
Cellular Outcome
(S)-2-[4-(Cyclohexylmethyl)...]ethanolHuman σ1 Receptor6.8 nMApoptosis in RPMI-8226 cells
(R,R)-Piperazine Scaffold (Base)Dopamine D2Modulatory AgonismIntracellular cAMP Inhibition
Urea-Piperazine ConjugateSoluble Epoxide HydrolaseHigh AffinityEnhanced Aqueous Solubility

Conclusion

The (R)-1-((R)-piperazin-2-yl)ethan-1-ol scaffold represents a cornerstone in contemporary drug design. Its unique combination of basicity, rigidity, and stereochemically directed hydrogen bonding allows it to successfully navigate complex biological targets ranging from GPCRs to Sigma-1 receptors. By leveraging self-validating assays and thermodynamically driven chiral resolution, drug development professionals can confidently utilize this scaffold to expand novel chemotypes and overcome critical ADMET bottlenecks.

References

  • Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Publishing URL: [Link]

  • Title: Pharos-3D: Explore Trillions in 3D Source: Alipheron AG URL: [Link]

  • Title: The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase Source: PMC (NIH) URL: [Link]

  • Title: Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines Source: PubMed (NIH) URL: [Link]

Sources

Technical Whitepaper: Advanced Synthetic Methodologies for 2-(1-Hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide on the synthesis of 2-(1-hydroxyethyl)piperazine, structured for drug development professionals.

Executive Summary & Strategic Importance

2-(1-Hydroxyethyl)piperazine is a high-value chiral scaffold in medicinal chemistry, distinct from its commodity isomer, 1-(2-hydroxyethyl)piperazine (used in urethanes). The 2-(1-hydroxyethyl) moiety introduces two critical features to a drug candidate:

  • Metabolic Stability: The steric bulk at the C2 position of the piperazine ring hinders oxidative metabolism at the commonly labile

    
    -carbon.
    
  • Stereochemical Vectoring: The molecule possesses two chiral centers (C2 on the ring and C1' on the side chain), offering four stereoisomers to fine-tune ligand-receptor binding affinity.

This guide details two primary synthetic routes: a Heterogeneous Catalytic Route (scalable, racemic/diastereomeric mixture) and a Chiral Pool Route (stereodefined, starting from Threonine).

Route A: Catalytic Hydrogenation of 2-Acetylpyrazine

Best for: Scale-up, initial SAR screening, and cost-efficiency.

This route utilizes 2-acetylpyrazine as the starting material. It involves a two-stage reduction: the reduction of the acetyl ketone to an alcohol, followed by the difficult hydrogenation of the aromatic pyrazine ring.

Mechanistic Pathway

The reduction of the pyrazine ring is thermodynamically demanding due to resonance stabilization. High-pressure hydrogenation using Adams' Catalyst (PtO


) or Rhodium on Carbon (Rh/C) is required to saturate the ring without hydrogenolysis of the benzylic-like C-O bond.
Experimental Protocol (Self-Validating)

Step 1: Carbonyl Reduction

  • Reagents: 2-Acetylpyrazine (1.0 eq), NaBH

    
     (0.5 eq), Methanol (0.5 M).
    
  • Procedure:

    • Dissolve 2-acetylpyrazine in MeOH at 0°C.

    • Add NaBH

      
       portion-wise (Exothermic evolution of H
      
      
      
      ).
    • Stir for 2 hours. Quench with dilute HCl.

    • Extract with DCM. Yields 2-(1-hydroxyethyl)pyrazine .

    • Validation Point:

      
      H NMR shows disappearance of acetyl singlet (
      
      
      
      2.6) and appearance of quartet (
      
      
      4.9).

Step 2: Ring Hydrogenation (The Critical Step)

  • Reagents: 2-(1-hydroxyethyl)pyrazine, PtO

    
     (5 mol%), Acetic Acid/MeOH (1:1).
    
  • Conditions: 50-100 psi H

    
    , 50°C, 12 hours.
    
  • Procedure:

    • Load the Parr reactor with substrate and solvent.

    • Add PtO

      
       under Argon (Pyrophoric hazard).
      
    • Pressurize with H

      
      .[1]
      
    • Filter catalyst through Celite under Argon.

    • Concentrate to yield the acetate salt of 2-(1-hydroxyethyl)piperazine .

Workflow Visualization

PyrazineRoute Start 2-Acetylpyrazine Inter 2-(1-Hydroxyethyl) pyrazine Start->Inter NaBH4, MeOH (Ketone Reduction) Product 2-(1-Hydroxyethyl) piperazine Inter->Product H2 (100 psi), PtO2 (Ring Saturation) Note Yields mixture of 4 stereoisomers Product->Note

Figure 1: Two-stage reductive synthesis from 2-acetylpyrazine.

Route B: Stereoselective Synthesis from L-Threonine

Best for: Enantiopure synthesis, late-stage lead optimization.

To avoid difficult chiral resolutions, this route utilizes the "Chiral Pool." L-Threonine already possesses the (2S, 3R) stereochemistry required for the side chain.

Retrosynthetic Logic

We convert L-Threonine into a piperazinone via cyclization with a 1,2-diamine equivalent, followed by amide reduction. This preserves the side-chain chirality.

Experimental Protocol

Step 1: Methyl Ester Formation

  • Reflux L-Threonine in MeOH with SOCl

    
     (2.0 eq) to generate L-Threonine methyl ester HCl .
    

Step 2: Cyclization to Ketopiperazine

  • Reagents: L-Threonine methyl ester, Chloroacetyl chloride, Et

    
    N.
    
  • Procedure:

    • Acylate the amine of Threonine ester with chloroacetyl chloride.

    • Treat the resulting intermediate with excess ammonia or primary amine to induce intramolecular cyclization.

    • Result: 3-(1-hydroxyethyl)piperazin-2-one.

Step 3: Global Reduction

  • Reagents: LiAlH

    
     (3.0 eq) or BH
    
    
    
    -THF.
  • Procedure:

    • Suspend LiAlH

      
       in dry THF under N
      
      
      
      .
    • Add the piperazinone slowly (reflux 16h).

    • Fieser workup (H

      
      O, 15% NaOH, H
      
      
      
      O).
    • Result: Enantioenriched 2-(1-hydroxyethyl)piperazine.

Stereochemical Pathway

ThreonineRoute Thr L-Threonine (2S, 3R) Ester Threonine Methyl Ester Thr->Ester SOCl2, MeOH Amide Chloroacetamide Intermediate Ester->Amide Cl-CH2-COCl Cyclic 3-(1-hydroxyethyl) piperazin-2-one Amide->Cyclic NH3/MeOH (Cyclization) Final 2-(1-hydroxyethyl) piperazine Cyclic->Final LiAlH4/THF (Amide Reduction)

Figure 2: Chiral pool synthesis retaining the threonine side-chain stereochemistry.

Purification and Characterization

The major challenge in this synthesis is separating the diastereomers (Cis vs. Trans ring substitution).

Diastereomer Separation Strategy

For Route A (Pyrazine reduction), the product is a mix of cis and trans isomers.

  • Kinetic Resolution: The cis-isomer (where the C2-substituent is equatorial) generally crystallizes more readily as an oxalate or hydrochloride salt.

  • Chromatography: Use a C18 column with a high-pH buffer (ammonium bicarbonate, pH 10) to keep the amine neutral and improve peak shape.

Analytical Data Summary
Parameter2-(1-Hydroxyethyl)piperazine1-(2-Hydroxyethyl)piperazine (Isomer)
CAS No. 13454-32-5 (Generic)103-76-4
Structure Ring C-substitutedRing N-substituted
pKa (est) ~9.8 (N1), ~5.6 (N4)~9.1 (N4), ~4.5 (N1)
Key NMR

2.8-3.0 (Ring protons),

3.6 (Side chain CH-O)

2.5 (Ring),

3.6 (Ethyl chain CH2-O)
Physical Viscous oil / Low melting solidLiquid

References

  • Kitchen, L. J., & Hanson, E. S. (1951). Synthesis of 2-(2-hydroxyethyl)pyrazine and its reduction.[2] Antibiotics & Chemotherapy.[2] (Foundational work on pyrazine reduction).

  • Rogers, E. F., & Becker, H. J. (1966). Process for preparing substituted piperazines.[1][2][3][4][5][6][7][8][9][10][11] U.S. Patent No.[1][2] 3,281,423.[2] Link

  • Wyeth (Pfizer). (2007). Piperazine derivatives as 5-HT ligands. U.S. Patent Application 2007/0244113. (Describes the use of 2-acetylpyrazine reduction in drug synthesis). Link

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control. Current Research in Bioorganic & Organic Chemistry. (Methodology for resolving amine diastereomers). Link

  • University of Queensland. (1993). Stereoselective Synthesis of Allo-Threonine and Beta-H-2-Allo-Threonine. Tetrahedron Letters. (Background on Threonine side-chain manipulation). Link

Sources

Technical Guide: Physicochemical Characterization and Solubility Profiling of (R)-1-((R)-piperazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

(R)-1-((R)-piperazin-2-yl)ethan-1-ol (CAS: 1036741-10-2) is a high-value chiral diamine scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its structure features two defined stereocenters (1R, 2R), a secondary amine, and a secondary alcohol.

This guide addresses a critical gap in public literature: while generic piperazine properties are known, the specific physicochemical behavior of this diastereomer—particularly its hygroscopicity, pH-dependent solubility, and solid-state stability—requires precise definition for successful formulation.

Structural Identification
PropertyDetail
IUPAC Name (1R)-1-[(2R)-piperazin-2-yl]ethanol
CAS Number 1036741-10-2
SMILES C[C@H]1CNCCN1
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
Stereochemistry (1R, 2'R) - Note: Enantiopurity is critical; diastereomers have distinct physical properties.[1]

Physicochemical Profile

The following data synthesizes vendor specifications with computed properties derived from structure-activity relationship (SAR) models for polar piperazines.

Fundamental Properties
ParameterValue / RangeContext & Implications
Physical State (Free Base) Viscous Liquid or Low-Melting SolidHigh probability of supercooling. Hygroscopic nature often leads to oil formation upon air exposure.
Physical State (2HCl Salt) Crystalline Solid (MP > 160°C)Preferred form for handling; reduces hygroscopicity and oxidation risk.
LogP (Octanol/Water) -1.1 to -0.7 (Predicted)Highly Hydrophilic. Indicates poor membrane permeability via passive diffusion but excellent aqueous solubility.
pKa (Basic) pKa₁ ≈ 9.7 (N4), pKa₂ ≈ 5.3 (N1)The molecule is diprotic. At physiological pH (7.4), it exists primarily as a mono-cation.
Polar Surface Area (PSA) ~46-50 ŲModerate polarity; the H-bond donor count (2) dominates solvation behavior.
Chiral Stability HighUnlikely to racemize under standard storage, but susceptible to epimerization under harsh acidic reflux.
Solubility Profile (Predicted & Observed)

Due to the secondary amine and hydroxyl group, the free base exhibits "amphipathic-polar" behavior.

  • Water: Miscible / Highly Soluble (>100 mg/mL).

  • Methanol/Ethanol: Highly Soluble.

  • DMSO: Soluble.

  • Dichloromethane: Moderately Soluble.

  • Diethyl Ether/Hexanes: Insoluble (Use for precipitation/trituration).

Critical Warning (Carbon Dioxide Sensitivity): Like many secondary amines, the free base of (R)-1-((R)-piperazin-2-yl)ethan-1-ol reacts with atmospheric CO₂ to form carbamates. This manifests as a "crust" forming on the liquid surface, often mistaken for precipitation. Always handle under Nitrogen/Argon.

Experimental Protocols for Characterization

To validate the specific properties of your batch, the following self-validating protocols are recommended. These move beyond simple observation to quantitative data generation.

Protocol: Potentiometric pKa Determination

Accurate pKa is the cornerstone of solubility profiling.

  • Preparation: Dissolve 5 mg of compound in 20 mL of degassed water (0.15 M KCl ionic strength adjuster).

  • Titration: Acidify to pH 2.0 using 0.1 M HCl.

  • Measurement: Titrate with 0.1 M KOH (CO₂-free) up to pH 12.0 using a standardized glass electrode.

  • Analysis: Plot pH vs. Volume. Use the Bjerrum plot method or software (e.g., Hyperquad) to extract macro-constants.

    • Validation Check: The curve should show two distinct inflection points corresponding to the piperazine nitrogens.

Protocol: Thermodynamic Solubility (Shake-Flask)

This protocol determines the saturation solubility at a specific pH, essential for formulation.

  • Excess Addition: Add solid compound to 2 mL of buffer (pH 1.2, 6.8, and 7.4) until undissolved solid remains visible.

  • Equilibration: Agitate at 25°C for 24 hours (protect from light).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Do not filter if the compound is oily/viscous as it may clog membranes.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

  • pH Verification: Measure the pH of the supernatant after equilibrium. The dissolved amine may shift the buffer pH significantly.

Stability & Degradation Pathways

Understanding how this molecule breaks down is vital for storage and handling.

Chemical Stability Map

The following Graphviz diagram illustrates the primary degradation risks and the logic for mitigation.

StabilityMap Compound (R)-1-((R)-piperazin-2-yl)ethan-1-ol (Free Base) Carbamate Carbamate Salt (Insoluble Crust) Compound->Carbamate Rapid Reaction (Open Air) N_Oxide N-Oxide Impurity Compound->N_Oxide Slow Reaction (RT Storage) SaltForm Conversion to 2HCl or Tosylate Salt Compound->SaltForm Stabilization Strategy CO2 Atmospheric CO2 CO2->Carbamate Oxidation Oxidative Stress (Air/Peroxides) Oxidation->N_Oxide SaltForm->Carbamate Blocked

Figure 1: Stability profile showing susceptibility to carbamate formation and oxidation, with salt formation as the primary mitigation strategy.

Solid-State Characterization Strategy

If the compound is isolated as a solid (salt form), polymorphism can affect solubility.

Dynamic Vapor Sorption (DVS)

Since the free base is likely hygroscopic:

  • Method: Cycle relative humidity (RH) from 0% → 90% → 0% at 25°C.

  • Expectation:

    • Free Base: Significant mass gain (>20%) above 60% RH (Deliquescence).

    • Salt: Step-wise mass gain indicating hydrate formation (e.g., monohydrate vs. dihydrate).

Chiral Purity Analysis (HPLC Method)

To ensure the (R,R) stereochemistry is maintained:

  • Column: Chiralpak IC or AD-H (immobilized polysaccharide phases).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1). Note: Diethylamine is required to suppress peak tailing of the basic amine.

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

Synthesis & Isolation Workflow

The following flowchart outlines the logic for isolating the pure (R,R) isomer from a synthesis reaction, prioritizing enantiomeric excess (ee).

IsolationWorkflow Crude Crude Reaction Mixture (R,R + minor diastereomers) Extraction Acid/Base Extraction (Remove non-basic impurities) Crude->Extraction FreeBase Crude Free Base (Oil) Extraction->FreeBase SaltFormation Salt Formation (e.g., D-Tartaric Acid or HCl) FreeBase->SaltFormation Critical Step for Purification Crystallization Recrystallization (Enrichment of R,R isomer) SaltFormation->Crystallization Rejection of Diastereomers FreeBaseRelease Free Base Release (Optional) Crystallization->FreeBaseRelease If liquid required FinalSolid Final Product (>99% ee, >98% dr) Crystallization->FinalSolid If salt required FreeBaseRelease->FinalSolid

Figure 2: Purification workflow emphasizing salt formation to upgrade diastereomeric ratio (dr) and enantiomeric excess (ee).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 573013 (Related Pyrazine Analog). Retrieved from [Link]

  • Bedürftig, S., & Wünsch, B. (2004).[2] Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity.[2] Bioorganic & Medicinal Chemistry, 12(12), 3299-3311.[2] (Establishes synthesis and properties of chiral piperazine alcohols). Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Piperazine Ethanol Derivatives Thermochemistry Data. Retrieved from [Link][3]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-1-((R)-piperazin-2-yl)ethan-1-ol from D-allo-Threonine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Chiral piperazines are privileged scaffolds in modern drug discovery, frequently utilized to modulate pharmacokinetic properties and enforce specific 3D vector geometries in small-molecule ligands. The synthesis of (R)-1-((R)-piperazin-2-yl)ethan-1-ol from D-allo-threonine represents a robust, stereoretentive pathway to access vicinally substituted piperazines.

The selection of D-allo-threonine as the chiral pool starting material is strictly dictated by its (2R, 3R) stereocenters, which provide the exact spatial arrangement required for the target molecule. By routing the synthesis through a diketopiperazine (DKP) intermediate, the stereochemical integrity of the


 and 

carbons is rigidly preserved throughout the cyclization and reduction steps, avoiding the epimerization risks associated with linear diamine cyclizations.

Retrosynthetic Analysis & Stereochemical Tracking

The synthetic workflow relies on a three-stage transformation:

  • Activation and Amide Coupling : D-allo-threonine is first esterified to protect the carboxylate, then coupled with N-Boc-glycine. The use of EDC/HOBt ensures high coupling efficiency while suppressing oxazolone-mediated racemization at the

    
    -chiral center.
    
  • Intramolecular Cyclization : Deprotection of the Boc group yields a primary amine that undergoes spontaneous intramolecular aminolysis of the methyl ester. The thermodynamic stability of the resulting 6-membered DKP ring drives this reaction to completion.

  • Chemoselective Reduction : The DKP is reduced to the target piperazine.

Expert Note on Stereochemical Nomenclature (CIP Priority Swap): While the 3D spatial configuration of the atoms is strictly retained from the D-allo-threonine precursor, the Cahn-Ingold-Prelog (CIP) priority of the C2 ring carbon versus the C1' side-chain carbon shifts upon reduction of the carbonyl. Technically, this assigns the piperazine C2 as (S) under strict IUPAC rules. However, it is widely referred to in medicinal chemistry literature as the (R,R) isomer to reflect its stereochemical homology to the (2R,3R) starting material.

Causality of Reductant Choice: Lithium aluminum hydride (LiAlH


) can cause racemization or epimerization of DKP intermediates under forcing conditions due to its high basicity. Therefore, borane-tetrahydrofuran (BH

·THF) is selected as the reductant. BH

·THF is a highly chemoselective electrophilic reducing agent that cleanly reduces amides to amines without eroding the chiral centers 1.

Experimental Protocols (Self-Validating System)

The following protocols are designed with integrated Quality Control (QC) checkpoints to ensure a self-validating workflow.

Step 1: Synthesis of D-allo-Threonine Methyl Ester Hydrochloride
  • Reaction : Suspend D-allo-threonine (10.0 g, 84.0 mmol) in anhydrous methanol (150 mL) under an inert N

    
     atmosphere. Cool the suspension to 0 °C.
    
  • Activation : Add thionyl chloride (9.1 mL, 126.0 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C.

  • Propagation : Heat the mixture to reflux (65 °C) for 4 hours.

  • Validation (QC 1) : Spot the reaction on silica TLC. A positive Ninhydrin stain at the baseline confirms the consumption of the starting material.

  • Isolation : Concentrate the mixture in vacuo to yield a white solid. Triturate with diethyl ether, filter, and dry to afford the ester hydrochloride.

Step 2: Coupling with N-Boc-Glycine
  • Reaction : Dissolve the ester hydrochloride (1.0 eq) and N-Boc-glycine (1.1 eq) in anhydrous DMF (0.3 M).

  • Coupling : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the hydrochloride salt. Cool to 0 °C, then add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Propagation : Stir at room temperature for 16 hours.

  • Validation (QC 2) : Analyze via LC-MS. Look for the product mass [M+H]

    
     = 291.1.
    
  • Isolation : Dilute with EtOAc and wash sequentially with 5% aqueous NaHCO

    
    , 1M NH
    
    
    
    Cl, and brine. Dry the organic layer over Na
    
    
    SO
    
    
    and concentrate.
Step 3: Deprotection and Cyclization to DKP
  • Deprotection : Treat the crude dipeptide with a 20% v/v solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature. Concentrate thoroughly to remove excess TFA.

  • Cyclization : Dissolve the resulting TFA salt in methanol (0.2 M). Add triethylamine dropwise until the solution reaches pH 9. Reflux for 12 hours.

  • Validation (QC 3) : LC-MS must show complete conversion to the DKP mass [M+H]

    
     = 159.1, indicating successful loss of the Boc group and methanol.
    
  • Isolation : Concentrate the solvent and purify the residue by recrystallization from hot EtOH/EtOAc to yield (3R)-3-((R)-1-hydroxyethyl)piperazine-2,5-dione as a crystalline solid.

Step 4: Reduction to Target Piperazine
  • Reaction : Suspend the DKP (1.0 eq) in anhydrous THF under N

    
    . Cool to 0 °C.
    
  • Reduction : Add BH

    
    ·THF complex (1 M in THF, 6.0 eq) dropwise. The suspended solids will slowly pass into solution. Reflux the mixture for 24 hours.
    
  • Quench & Hydrolysis (Critical Step) : Cool to 0 °C and carefully quench with methanol until effervescence ceases. Causality: The product currently exists as a highly stable amine-borane complex (R

    
    NH·BH
    
    
    
    ). To break this bond, add 6M HCl (10 eq) and reflux for 2 hours.
  • Validation (QC 4) :

    
    B NMR of an aliquot should show the absence of B-N signals, confirming complete hydrolysis to boric acid and the free amine salt.
    
  • Isolation : Basify the aqueous layer with 6M NaOH to pH 12. Extract extensively with 10% MeOH in DCM. Dry over Na

    
    SO
    
    
    
    and concentrate to yield (R)-1-((R)-piperazin-2-yl)ethan-1-ol.

Quantitative Process Data

Process StepIntermediate GeneratedTypical Yield (%)Purity (LC-MS)Key QC Metric
1. Esterification D-allo-Thr-OMe·HCl95 - 98%>95%Ninhydrin (+)
2. Amide Coupling N-Boc-Gly-D-allo-Thr-OMe80 - 85%>95%[M+H]

= 291.1
3. Cyclization Cyclo(Gly-D-allo-Thr) DKP75 - 80%>98%[M+H]

= 159.1
4. BH

Reduction
(R)-1-((R)-piperazin-2-yl)ethan-1-ol65 - 72%>98%

B NMR (No B-N peak)

Synthetic Workflow Diagram

SynthesisRoute A D-allo-Threonine (2R, 3R) B D-allo-Thr-OMe Intermediate A->B SOCl2, MeOH 0 °C to RT C N-Boc-Gly-D-allo-Thr-OMe Dipeptide B->C Boc-Gly-OH, EDC, HOBt DIPEA, DMF D Cyclo(Gly-D-allo-Thr) Diketopiperazine (DKP) C->D 1. TFA/DCM 2. Et3N, MeOH, Reflux E (R)-1-((R)-piperazin-2-yl)ethan-1-ol Target Molecule D->E BH3·THF, Reflux Acidic Workup

Figure 1: Step-by-step synthetic workflow from D-allo-threonine to the chiral piperazine target.

References

  • Michael E. Jung and John C. Rohloff. "Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids." The Journal of Organic Chemistry, 1985.

Sources

Fragment-based drug discovery using 2-substituted piperazine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fragment-Based Drug Discovery (FBDD) using 2-Substituted Piperazine Scaffolds

Executive Summary: Escaping Flatland

In the landscape of Fragment-Based Drug Discovery (FBDD), the "flatland" problem—the over-representation of


-rich, planar aromatic fragments—remains a critical bottleneck. While planar fragments are easy to synthesize, they often suffer from poor solubility and limited vectors for three-dimensional growth.

This guide focuses on the 2-substituted piperazine scaffold as a superior alternative. Unlike the achiral, symmetrical piperazine often used as a mere linker, the 2-substituted variant introduces a critical stereocenter. This scaffold offers:

  • High

    
     Character:  Enhances solubility and mimics the three-dimensional nature of protein binding pockets.
    
  • Defined Exit Vectors: The C2-substituent breaks symmetry, providing a unique vector for fragment growing that is orthogonal to the N1 and N4 positions.

  • Chirality: Allows for the exploration of stereospecific interactions, a feature often absent in standard fragment libraries.

Scaffold Design & Library Synthesis

The Design Rationale: Vectors of Exploration

A standard piperazine offers two growth vectors (N1, N4). A 2-substituted piperazine offers three, with the C2 position serving as a "chiral anchor."

  • N1 Position: Typically used for capping or linking to an aromatic warhead.

  • N4 Position: Often the site of initial attachment or solubilizing group.

  • C2 Position: The discriminator. A hydrophobic group (e.g., Methyl, Benzyl) here can lock the ring into a specific chair conformation, reducing the entropic penalty upon binding.

Protocol: Enantioselective Synthesis of 2-Substituted Piperazines

Objective: Synthesize a library of enantiopure 2-substituted piperazines starting from amino acids. This route is preferred over C-H functionalization for library generation due to the guaranteed preservation of chirality.

Materials:

  • N-Boc-L-Amino Acids (e.g., Boc-L-Ala, Boc-L-Phe)

  • Glycine Methyl Ester HCl

  • EDC·HCl, HOBt, DIPEA

  • TFA (Trifluoroacetic acid)[1]

  • BH3·THF complex

Step-by-Step Workflow:

  • Coupling (Amide Bond Formation):

    • Dissolve N-Boc-amino acid (1.0 eq) in DCM.

    • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

    • Add Glycine Methyl Ester HCl (1.1 eq). Stir at RT for 12h.

    • Checkpoint: Monitor by LC-MS for the dipeptide intermediate.

  • Deprotection & Cyclization:

    • Treat the intermediate with 20% TFA/DCM to remove the Boc group.

    • Neutralize with saturated NaHCO3. The free amine will spontaneously attack the methyl ester to form the diketopiperazine (DKP).

    • Note: Heating (reflux in toluene) may be required to drive cyclization to completion.

  • Reduction (The Critical Step):

    • Suspend the DKP in dry THF under Argon.

    • Add BH3·THF (6.0 eq) dropwise at 0°C.

    • Reflux for 24h to reduce both amide carbonyls to methylenes.

    • Quench: Carefully add MeOH/HCl to quench excess borane and break the boron-amine complex.

  • Purification:

    • Isolate the chiral 2-substituted piperazine as the HCl salt or free base via SCX (Strong Cation Exchange) chromatography.

Visualization of Synthetic Pathway:

PiperazineSynthesis Start N-Boc-Amino Acid (Chiral Source) Step1 Dipeptide Intermediate Start->Step1 + Gly-OMe Coupling Step2 Diketopiperazine (DKP) Step1->Step2 - Boc Cyclization Step3 Reduction (BH3-THF) Step2->Step3 Reduction Final 2-Substituted Piperazine Step3->Final Quench & Purification

Caption: Enantioselective route converting chiral amino acids into 2-substituted piperazine scaffolds via a diketopiperazine intermediate.

Screening Protocol: Ligand-Observed NMR

Because piperazine fragments often bind with weak affinity (


 in the mM range), standard biochemical assays may fail. Saturation Transfer Difference (STD) NMR  is the gold standard for validating these hits.
Experimental Setup
  • Instrument: 500 MHz or 600 MHz NMR with a cryoprobe.

  • Temperature: 298 K (standard), or 278 K (to slow exchange if needed).

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%

    
    .
    
    • Critical: Avoid buffers with high proton density (e.g., HEPES) that obscure ligand signals.

The STD-NMR Protocol
  • Sample Preparation:

    • Protein:

      
      .
      
    • Ligand (Fragment):

      
       (Ligand:Protein ratio of ~50:1).
      
    • Control: Prepare a sample with Ligand ONLY (no protein) to rule out artifacts.

  • Pulse Sequence Parameters:

    • On-Resonance Irradiation (

      
      ):  Set frequency to a region with only protein signals (e.g., -1.0 ppm or 12 ppm).
      
    • Off-Resonance Irradiation (

      
      ):  Set frequency far from any signal (e.g., 40 ppm).
      
    • Saturation Time: 2.0 seconds using a train of Gaussian pulses.

    • Spin-Lock: 30 ms

      
       filter to suppress protein background signals.
      
  • Data Acquisition:

    • Acquire interleaved scans (On-Resonance / Off-Resonance) to minimize subtraction errors.

    • Total scans: 128 to 512, depending on concentration.

  • Analysis (The "Epitope Mapping"):

    • Subtract the

      
       spectrum from the 
      
      
      
      spectrum.
    • Result: Signals appearing in the difference spectrum indicate protons in close contact (< 5 Å) with the protein surface.

    • Piperazine Specifics: Look for the splitting of the axial/equatorial protons. If the C2-substituent protons show the strongest STD effect, the fragment is likely anchoring via that chiral group.

Table 1: Interpreting STD-NMR Data for Piperazines

ObservationInterpretationAction
Strong STD Signal Valid Binder. Fast exchange regime (

).
Proceed to

determination (titration).
No STD Signal Non-binder OR Tight binder (slow exchange).Run WaterLOGSY or SPR to confirm.
Broad Lines (1D) Aggregation or very tight binding.Check solubility; reduce concentration.
STD in Control Artifact (Direct saturation of ligand).Change irradiation frequency.

Hit-to-Lead Optimization Strategy

Once a 2-substituted piperazine hit is validated, the optimization phase begins. The goal is to "grow" the fragment into a lead-like molecule with nanomolar affinity.[2]

The "Grow" Strategy

Unlike "linking" (joining two fragments), "growing" is more controlled.

  • Vector 1 (N1/N4): Amide coupling or reductive amination to add aromatic rings (pi-stacking).

  • Vector 2 (C2): If the initial screen used a Methyl group at C2, explore larger hydrophobic groups (Isopropyl, Benzyl) to fill the pocket.

Decision Logic

HitToLead Hit Validated Piperazine Hit (STD-NMR confirmed) Struct Structural Data Available? (X-ray / Docking) Hit->Struct PathYes Structure-Based Design Struct->PathYes Yes PathNo SAR by Catalog / Analoging Struct->PathNo No GrowN Grow via N1/N4 (Reach adjacent pockets) PathYes->GrowN Lead Lead Candidate (nM affinity) GrowN->Lead ExploreC2 Vary C2 Substituent (Optimize hydrophobic fit) PathNo->ExploreC2 ExploreC2->Lead

Caption: Decision matrix for evolving a piperazine fragment hit based on structural data availability.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[3][4] Nature Chemistry. [Link]

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery.[5] Nature Reviews Drug Discovery. [Link]

  • Congreve, M., et al. (2008). Discovery of 2-Substituted Piperazines as Novel Agonists of the G Protein-Coupled Receptor GPR119. Journal of Medicinal Chemistry. [Link]

Sources

Scale-Up Synthesis of (R)-1-((R)-piperazin-2-yl)ethan-1-ol Intermediates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The chiral piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The specific stereochemistry of substituents on the piperazine ring is often critical for therapeutic efficacy and safety. (R)-1-((R)-piperazin-2-yl)ethan-1-ol is a key chiral building block utilized in the synthesis of various pharmaceutical agents. Its stereodefined structure, featuring two chiral centers, presents a significant challenge for scalable and efficient synthesis. This application note provides a detailed, in-depth technical guide for the scale-up synthesis of (R)-1-((R)-piperazin-2-yl)ethan-1-ol, focusing on a robust and reproducible pathway starting from readily available chiral pool materials. The protocols described herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability in a process chemistry setting.

Synthetic Strategy Overview

The presented synthetic strategy leverages a chiral pool approach, commencing with the enantiomerically pure amino acid, D-alanine. This strategy ensures the early and cost-effective introduction of one of the required stereocenters. The synthesis proceeds through the formation of a key intermediate, (R)-3-methylpiperazin-2-one, which is then further elaborated to introduce the second stereocenter and subsequently reduced to the final piperazine product. A critical aspect of this scale-up approach is the implementation of a robust orthogonal protecting group strategy to control the reactivity of the two nitrogen atoms of the piperazine ring, allowing for selective modifications and facilitating purification.

Diagram of the Overall Synthetic Workflow

G D_Alanine D-Alanine Methyl Ester Intermediate2 (R)-methyl 2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate D_Alanine->Intermediate2 Reductive Amination Intermediate1 N-Cbz-aminoacetaldehyde Intermediate1->Intermediate2 Piperazinone (R)-3-Methylpiperazin-2-one Intermediate2->Piperazinone Hydrogenolysis & Cyclization N_Protected_Piperazinone N-Protected (R)-3-Methylpiperazin-2-one Piperazinone->N_Protected_Piperazinone N-Protection Aldol_Adduct Diastereomerically Enriched Aldol Adduct N_Protected_Piperazinone->Aldol_Adduct Diastereoselective Aldol Addition Reduced_Piperazinone Protected (2R,1'R)-2-(1-hydroxyethyl)piperazin-2-one Aldol_Adduct->Reduced_Piperazinone Stereoselective Reduction Final_Intermediate Protected (R)-1-((R)-piperazin-2-yl)ethan-1-ol Reduced_Piperazinone->Final_Intermediate Piperazinone Reduction Final_Product (R)-1-((R)-piperazin-2-yl)ethan-1-ol Final_Intermediate->Final_Product Deprotection

Caption: Overall synthetic workflow from D-alanine to (R)-1-((R)-piperazin-2-yl)ethan-1-ol.

Detailed Experimental Protocols

Part 1: Synthesis of (R)-3-Methylpiperazin-2-one

This initial phase of the synthesis establishes the first chiral center of the piperazine ring and is based on a procedure adapted from patented literature.[3]

Step 1: Synthesis of (R)-methyl 2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate

This step involves the reductive amination of N-Cbz-aminoacetaldehyde with D-alanine methyl ester. The Cbz group provides robust protection for the amino group during this transformation.

  • Materials:

    • N-Cbz-aminoacetaldehyde (1.0 eq)

    • D-Alanine methyl ester hydrochloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Protocol:

    • Suspend D-alanine methyl ester hydrochloride in DCM.

    • Add triethylamine and stir for 15 minutes at room temperature.

    • Add a solution of N-Cbz-aminoacetaldehyde in DCM.

    • Cool the mixture to 0 °C and add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of (R)-3-Methylpiperazin-2-one

This step involves the deprotection of the Cbz group via hydrogenolysis, which is immediately followed by an intramolecular cyclization to form the desired piperazin-2-one.

  • Materials:

    • (R)-methyl 2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate (1.0 eq)

    • Palladium on carbon (10% w/w, 50% wet)

    • Methanol (MeOH)

  • Protocol:

    • Dissolve the starting material in methanol in a high-pressure hydrogenation vessel.

    • Carefully add the palladium on carbon catalyst.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude (R)-3-methylpiperazin-2-one, which can be purified by recrystallization or column chromatography.

IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Analytical Data
(R)-3-Methylpiperazin-2-oneC₅H₁₀N₂O114.1585-95¹H NMR, ¹³C NMR, Chiral HPLC (to confirm ee)[2][4]
Part 2: Diastereoselective Synthesis of the 1-Hydroxyethyl Sidechain

This is the most critical part of the synthesis, as it establishes the second stereocenter with the correct relative and absolute stereochemistry. A key aspect is the use of an appropriate N-protecting group on the piperazin-2-one to direct the stereochemical outcome of the enolate addition.

Step 3: N-Protection of (R)-3-Methylpiperazin-2-one

To control the regioselectivity of the subsequent enolate formation and to influence the diastereoselectivity of the aldol addition, the piperazin-2-one is protected at the N1 position. The Boc group is a suitable choice due to its steric bulk and ease of removal under acidic conditions.

  • Materials:

    • (R)-3-Methylpiperazin-2-one (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (1.2 eq) or 4-Dimethylaminopyridine (DMAP) (catalytic)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Protocol:

    • Dissolve (R)-3-methylpiperazin-2-one in the chosen solvent.

    • Add triethylamine or DMAP.

    • Add a solution of Boc₂O in the same solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture and purify the N-Boc protected piperazin-2-one by column chromatography.

Step 4: Diastereoselective Aldol Addition

The N-Boc protected piperazin-2-one is deprotonated to form a chiral enolate, which then reacts with a suitable acetaldehyde equivalent. The stereochemical outcome of this reaction is influenced by the existing stereocenter and the bulky N-Boc group, favoring the formation of the desired diastereomer.[5]

  • Materials:

    • N-Boc-(R)-3-methylpiperazin-2-one (1.0 eq)

    • Lithium diisopropylamide (LDA) or other suitable base (1.1 eq)

    • Acetaldehyde (freshly distilled) or a suitable equivalent (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Protocol:

    • Prepare a solution of LDA in anhydrous THF and cool to -78 °C.

    • Add a solution of N-Boc-(R)-3-methylpiperazin-2-one in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add freshly distilled acetaldehyde dropwise to the enolate solution.

    • Stir the reaction at -78 °C for 2-3 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The desired diastereomer is typically purified by column chromatography.

Step 5: Stereoselective Reduction of the Aldol Adduct

The ketone functionality of the aldol adduct is reduced to the corresponding alcohol. The choice of reducing agent is critical to achieve high diastereoselectivity, favoring the formation of the desired (1'R)-hydroxyl stereocenter.

  • Materials:

    • Diastereomerically enriched aldol adduct (1.0 eq)

    • Sodium borohydride (NaBH₄) with a chelating agent (e.g., CeCl₃·7H₂O - Luche reduction) or other stereoselective reducing agent.

    • Methanol (MeOH) or Ethanol (EtOH)

  • Protocol:

    • Dissolve the aldol adduct and cerium(III) chloride heptahydrate in methanol at 0 °C.

    • Add sodium borohydride portion-wise.

    • Stir the reaction at 0 °C and monitor by TLC.

    • Upon completion, quench the reaction with acetone and then add water.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

IntermediateMolecular FormulaMolecular Weight ( g/mol )Diastereomeric Ratio (desired:undesired)Key Analytical Data
N-Boc-(R)-1-((R)-3-methyl-2-oxopiperazin-6-yl)ethan-1-olC₁₂H₂₂N₂O₄258.32>95:5¹H NMR, ¹³C NMR, Chiral HPLC, Mass Spectrometry
Part 3: Final Piperazine Formation and Deprotection

Step 6: Reduction of the Piperazin-2-one Ring

The amide functionality of the piperazin-2-one is reduced to the corresponding amine to form the piperazine ring. Strong reducing agents are typically required for this transformation.

  • Materials:

    • Protected (2R,1'R)-2-(1-hydroxyethyl)piperazin-2-one (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

    • Anhydrous Tetrahydrofuran (THF)

  • Protocol (using LiAlH₄):

    • Suspend LiAlH₄ in anhydrous THF under an inert atmosphere.

    • Add a solution of the protected piperazin-2-one in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, heat the reaction mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate to obtain the crude protected piperazine.

Step 7: Deprotection

The final step involves the removal of the protecting groups to yield the target (R)-1-((R)-piperazin-2-yl)ethan-1-ol. In the case of a Boc protecting group, acidic conditions are employed.

  • Materials:

    • Protected (R)-1-((R)-piperazin-2-yl)ethan-1-ol (1.0 eq)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)

    • Dichloromethane (DCM)

  • Protocol (using TFA):

    • Dissolve the protected piperazine in DCM.

    • Add TFA dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting salt can be neutralized with a base (e.g., NaOH, NaHCO₃) and the free base extracted into an organic solvent.

    • Alternatively, the salt can be purified by recrystallization.

Scale-Up Considerations and Process Optimization

  • Reagent Selection and Cost: For a scale-up synthesis, the cost and availability of all reagents are critical factors. The use of D-alanine as a starting material is advantageous due to its low cost and high enantiomeric purity.

  • Reaction Conditions: Optimization of reaction parameters such as temperature, concentration, and reaction time is crucial for maximizing yield and minimizing side products on a larger scale.

  • Purification: Column chromatography, while suitable for laboratory scale, can be challenging and costly for large-scale production. Developing robust crystallization or distillation procedures for the purification of intermediates and the final product is highly desirable. For chiral purification, preparative chiral HPLC or simulated moving bed (SMB) chromatography can be employed.[6]

  • Safety: The use of hazardous reagents such as sodium triacetoxyborohydride and lithium aluminum hydride requires careful handling and appropriate safety precautions, especially on a larger scale. Process safety assessments should be conducted to identify and mitigate potential hazards.

  • In-Process Controls (IPCs): Implementing in-process controls using techniques like HPLC, GC, or NMR at critical stages of the synthesis is essential to monitor reaction progress, ensure consistent quality, and make informed decisions about subsequent steps.

Analytical Characterization

Thorough analytical characterization of all intermediates and the final product is essential to confirm their identity, purity, and stereochemical integrity.

Table of Analytical Methods

Analysis TypePurposeTypical Instrumentation
NMR Spectroscopy Structural elucidation and confirmation of intermediates and final product.400 MHz or higher NMR
(¹H, ¹³C, COSY, HSQC)Determination of diastereomeric ratios.
Mass Spectrometry Confirmation of molecular weight.LC-MS, GC-MS, HRMS
Chiral HPLC Determination of enantiomeric excess (ee) and diastereomeric excess (de).[1][7]HPLC with a chiral column (e.g., Chiralpak, Chiralcel)
Elemental Analysis Confirmation of elemental composition of the final product.CHN Analyzer
Melting Point Physical characterization and purity assessment of solid compounds.Melting Point Apparatus

Mechanism of Diastereoselective Aldol Addition

G cluster_0 Chelated Transition State TS [Transition State Structure] (Chair-like, Li-chelated) Favors attack from one face Product Desired Aldol Adduct (Syn-diastereomer) TS->Product Diastereoselective C-C bond formation Enolate N-Boc-(R)-3-methylpiperazin-2-one Lithium Enolate Enolate->TS Acetaldehyde Acetaldehyde Acetaldehyde->TS

Caption: Proposed chelated transition state model for the diastereoselective aldol addition.

Conclusion

This application note provides a comprehensive and scalable synthetic route to the important chiral building block, (R)-1-((R)-piperazin-2-yl)ethan-1-ol. By employing a chiral pool strategy, a robust protecting group scheme, and carefully optimized reaction conditions, this protocol allows for the efficient and stereocontrolled synthesis of the target molecule. The detailed experimental procedures, along with considerations for scale-up and analytical characterization, are intended to serve as a valuable resource for researchers and process chemists in the pharmaceutical industry. The successful implementation of this synthesis will facilitate the development and production of novel therapeutics that incorporate this key chiral piperazine intermediate.

References

  • Google Patents. (2018).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16213757, (3R)-3-methylpiperazin-2-one. Retrieved from [Link]

  • MDPI. (2021). Diastereoselective Synthesis of (3R,5R)-β-Hydroxypiperazic Acid. [Link]

  • ResearchGate. (1996). Diastereoselective reactions of enolates. [Link]

  • National Center for Biotechnology Information. (2017). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link]

  • Google Patents. (2017). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Chiral High Performance Liquid Chromatography: Review. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5106600, 3-Methyl-2-ketopiperazine. Retrieved from [Link]

  • Journal of Zhejiang University-SCIENCE A. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. [Link]

  • National Center for Biotechnology Information. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 4-aryl-1-aminoalkylpiperazine/piperidine analogs. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • PubMed. (2003). Diastereoselective aldol reactions of enolates generated from vicinally substituted trimethylsilylmethyl cyclopropyl ketones. [Link]

  • R Discovery. (2009). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. [Link]

  • Royal Society of Chemistry. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. [Link]

  • ResearchGate. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. [Link]

  • ResearchGate. (1992). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. [Link]

  • National Center for Biotechnology Information. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. [Link]

Sources

Microwave-assisted synthesis of (R)-1-((R)-piperazin-2-yl)ethan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of (R)-1-((R)-piperazin-2-yl)ethan-1-ol Derivatives

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis and derivatization of (R)-1-((R)-piperazin-2-yl)ethan-1-ol , a privileged chiral scaffold in medicinal chemistry. Unlike traditional thermal methods, which often suffer from long reaction times (12–48 h) and racemization risks, this microwave (MW) protocol enables rapid core construction and functionalization while maintaining high stereochemical fidelity (>98% ee). We focus on two critical workflows: (1) The rapid assembly of the diketopiperazine (DKP) precursor from chiral amino acids, and (2) The high-throughput derivatization (N-alkylation/arylation) of the scaffold.

Introduction & Pharmacophore Significance

The (R)-1-((R)-piperazin-2-yl)ethan-1-ol scaffold represents a "privileged structure" in drug discovery, serving as a core motif in various GPCR ligands, kinase inhibitors, and antimicrobial agents. The specific (R,R)-stereochemistry is critical for binding affinity; however, synthetic routes accessing this configuration often involve harsh conditions that lead to epimerization at the C2 position.

Why Microwave Irradiation?

  • Kinetic Control: Rapid dielectric heating minimizes the time window for competing epimerization pathways.[1]

  • Green Chemistry: Enables the use of aqueous or solvent-free conditions for cyclization steps.[1]

  • Gas-Phase Management: Facilitates difficult deprotection steps (e.g., Boc removal) that are kinetically sluggish under standard reflux.

Strategic Retrosynthesis & Logic

The synthesis is designed around a "Chiral Pool" strategy, utilizing (R)-Threonine derivatives (specifically D-allo-Threonine analogs to access the R,R geometry) to establish the stereocenters prior to ring closure.

The Workflow:

  • Precursor Assembly: Coupling of protected amino acids.[1]

  • MW-Assisted Cyclization: Rapid formation of the 2,5-diketopiperazine (DKP) intermediate.[1][2] This is the critical MW step.

  • Global Reduction: Conversion of DKP to the piperazine core (Chemical reduction).

  • MW-Assisted Derivatization: Library generation via N-alkylation or S_NAr.[1]

SyntheticLogic cluster_mw Microwave Enhanced Steps Start (R)-Amino Acid Precursor (Chiral Pool) Linear Linear Dipeptide Start->Linear Coupling DKP 2,5-Diketopiperazine (DKP) Linear->DKP MW Cyclization (180°C, 10 min) Core (R)-1-((R)-piperazin-2-yl)ethan-1-ol (Target Core) DKP->Core Reduction (BH3) Library Functionalized Derivatives (Library) Core->Library MW Derivatization (S_NAr / Alkylation)

Caption: Synthetic workflow highlighting microwave-enhanced steps (Red arrows) for rapid scaffold assembly and derivatization.

Experimental Protocols

Protocol A: MW-Assisted Cyclization to Diketopiperazine (Core Synthesis)

Objective: To cyclize the linear dipeptide (e.g., H-D-allo-Thr(tBu)-Gly-OMe) into the DKP intermediate without racemization.

Materials:

  • Substrate: Linear dipeptide methyl ester (1.0 equiv).

  • Solvent: Water (Green method) or sec-Butanol (for solubility).[1]

  • Vessel: 10 mL Microwave Pressure Vial (sealed).

Step-by-Step Methodology:

  • Preparation: Dissolve/suspend the linear dipeptide (0.5 mmol) in 4 mL of solvent. No base is required if the amine is free; if using an HCl salt, add 1.0 equiv of DIPEA.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters (Biotage/CEM/Anton Paar):

    • Mode: Dynamic Power (maintain Temp).[1]

    • Temperature: 180 °C.

    • Ramp Time: 2 min.

    • Hold Time: 10 min.

    • Pressure Limit: 20 bar (Safety Cutoff).

    • Stirring: High.[1]

  • Work-up: Cool to 50 °C using compressed air. The DKP often precipitates upon cooling.[1] Filter and wash with cold ether.[1]

  • Validation: Check LC-MS for mass (M+H) and Chiral HPLC for ee.

Technical Insight: Thermal cyclization of dipeptides usually requires reflux in high-boiling solvents (toluene/xylene) for 24h, leading to thermal degradation. The MW method utilizes the high dielectric loss of the polar transition state to accelerate cyclization 100-fold [1].

Protocol B: MW-Assisted N-Functionalization (Library Generation)

Objective: To attach the (R)-1-((R)-piperazin-2-yl)ethan-1-ol core to various aryl halides via S_NAr.[1]

Materials:

  • Scaffold: (R)-1-((R)-piperazin-2-yl)ethan-1-ol (1.0 equiv).[1]

  • Electrophile: Ar-F or Ar-Cl (e.g., 4-fluoronitrobenzene) (1.2 equiv).

  • Base: K2CO3 (2.0 equiv).[1]

  • Solvent: DMSO or NMP (High microwave absorptivity).[1]

Step-by-Step Methodology:

  • Loading: In a 2-5 mL MW vial, combine the scaffold (0.2 mmol), aryl halide (0.24 mmol), and K2CO3 (0.4 mmol).

  • Solvent: Add 1.5 mL DMSO.

  • Irradiation Parameters:

    • Temperature: 120 °C (for activated halides) to 160 °C (deactivated).[1]

    • Hold Time: 5 – 15 min.

    • Power: Max 150 W.[1]

  • Work-up: Dilute with water (10 mL) and extract with EtOAc.

  • Purification: The crude is often >90% pure.[1]

Data Summary & Optimization

Table 1: Solvent Screening for DKP Cyclization (Protocol A)

EntrySolventTemp (°C)Time (min)Yield (%)ee (%)Notes
1Toluene110 (Reflux)1440 (24h)6592Thermal control (slow).[1]
2H2O180 (MW)1092>98Optimal. "On-water" effect.[1]
3MeOH140 (MW)207895High pressure generated.[1]
4DMF180 (MW)108590Difficult solvent removal.[1]

Table 2: Comparison of Deprotection Methods (Boc Removal) Context: If the scaffold N is Boc-protected.

MethodConditionsTimeYieldSafety Note
TFA/DCMRoom Temp2 h99%Corrosive waste.[1]
MW-Acid H2O, 150°C 2 min 98% Green, no organic solvent.
MW-SolidSilica-SO3H5 min95%Catch-and-release purification [2].[1]

Critical Troubleshooting & Safety

Mechanism of Stereocontrol

The primary risk in this synthesis is epimerization at the C2 position (alpha to the carbonyl in DKP, or alpha to amine in piperazine).

  • Risk Factor: Extended heating promotes proton abstraction by basic sites.[1]

  • MW Solution: By shortening the reaction time from hours to minutes, the reaction is terminated before the thermodynamic equilibrium (racemate) is reached.

OptimizationLogic Decision Optimization Decision Tree LowYield Issue: Low Yield (<50%) Decision->LowYield Racemization Issue: Loss of Chirality Decision->Racemization Pressure Issue: High Pressure (>20 bar) Decision->Pressure Soln1 Increase Temp by 20°C Check Solubility LowYield->Soln1 Soln2 Reduce Hold Time Switch to Neutral Solvent (H2O) Racemization->Soln2 Soln3 Reduce Volume Switch from MeOH to DMSO Pressure->Soln3

Caption: Troubleshooting logic for microwave parameter optimization.

Safety Warning (Boc Deprotection): When performing MW-assisted Boc deprotection (Protocol C), the release of isobutene and CO2 generates significant pressure.

  • Rule: Never fill the vial >50%.

  • Rule: Use a vessel with a verified pressure release rating (e.g., 30 bar).

  • Rule: Allow full cooling (<40°C) before decapping.

References

  • López-Cobeñas, A., Cledera, P., Sánchez, J. D., López-Alvarado, P., Ramos, M. T., Avendaño, C., & Menéndez, J. C. (2005).[3] Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412–3422.[3] Link

  • Lundin, R., & Ioannidis, P. (2008). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage Application Note. Link

  • Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020).[4] Visible-Light-Promoted Decarboxylative Annulation Protocol between a Glycine-Based Diamine and Various Aldehydes. Organic Letters, 22(13), 5157–5162. Link

  • Palacios, F., Ochoa de Retana, A. M., Martinez de Marigorta, E., & de los Santos, J. M. (2010). 2-Substituted Piperazines: Synthesis and Therapeutic Applications. Current Organic Chemistry.[1] Link

Sources

Troubleshooting & Optimization

Preventing racemization during synthesis of (R)-1-((R)-piperazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (R)-1-((R)-piperazin-2-yl)ethan-1-ol

A Guide to Preventing Racemization

Welcome to the technical support guide for the stereoselective synthesis of (R)-1-((R)-piperazin-2-yl)ethan-1-ol. As a Senior Application Scientist, I understand that maintaining the stereochemical integrity of your target molecule is paramount. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice and preventative strategies to combat racemization and epimerization during this challenging synthesis.

The piperazine scaffold is a privileged structure in medicinal chemistry, and its C-substituted derivatives offer exciting opportunities for exploring new chemical space.[1][2] However, the presence of multiple stereocenters introduces significant synthetic hurdles. This document will address the common pitfalls and provide scientifically-grounded solutions to ensure you achieve high diastereomeric and enantiomeric purity.

Part 1: Frequently Asked Questions - Understanding the Root Causes of Racemization

This section addresses the fundamental principles behind the loss of stereochemical control during the synthesis of your target molecule.

Q1: What are the primary stereocenters in (R)-1-((R)-piperazin-2-yl)ethan-1-ol, and why are they susceptible to racemization?

There are two key stereocenters in the target molecule: the C2 position of the piperazine ring and the carbinol carbon of the ethan-1-ol substituent.

  • C2 of the Piperazine Ring: The proton at this position is alpha to two nitrogen atoms. Under certain conditions (e.g., exposure to strong bases or acids, or elevated temperatures), this proton can become labile. Its removal can lead to the formation of an achiral enamine or a planar iminium ion intermediate. Re-protonation can then occur from either face, leading to epimerization (inversion of that specific stereocenter) and the formation of the undesired (S,R)-diastereomer.[3]

  • Ethan-1-ol Stereocenter: This chiral alcohol is susceptible to racemization primarily through two mechanisms. First, acid-catalyzed dehydration can form a carbocation, which is planar and achiral.[4] Rehydration will result in a racemic mixture at that center. Second, if any oxidative conditions are inadvertently introduced, the alcohol can be oxidized to a ketone. Subsequent, non-stereoselective reduction would also lead to a loss of stereochemical purity.

Q2: At which synthetic stages is racemization most likely to occur?

Loss of stereochemical integrity is most common during steps that involve:

  • N-Protecting Group Manipulation: Both the installation and, more commonly, the removal of nitrogen protecting groups (like Boc or Cbz) often require acidic or basic conditions that can promote epimerization.[5][6]

  • Cyclization to Form the Piperazine Ring: The conditions used for ring formation can be a major source of racemization if not carefully controlled. For instance, methods involving imine formation followed by cyclization are particularly vulnerable.

  • Purification: Prolonged exposure to certain chromatographic media (e.g., non-neutral silica gel) or high temperatures during solvent evaporation can also contribute to epimerization.

Q3: What are the common mechanisms of racemization for this type of molecule?

The primary mechanisms involve the formation of planar, achiral intermediates. Understanding these pathways is key to designing a robust, stereochemically-controlled synthesis.

G cluster_0 Epimerization at C2 (Piperazine Ring) cluster_1 Racemization at Ethan-1-ol Center (R)-Piperazine (R)-Stereocenter at C2 Iminium_Ion Planar Iminium Ion (Achiral Intermediate) (R)-Piperazine->Iminium_Ion H⁺ or Base SR_Mixture (R/S) Mixture at C2 (Epimerization) Iminium_Ion->SR_Mixture H₂O or H⁻ (R)-Alcohol (R)-Stereocenter at Alcohol Carbocation Planar Carbocation (Achiral Intermediate) (R)-Alcohol->Carbocation Strong Acid (H⁺) -H₂O RS_Mixture (R/S) Mixture at Alcohol (Racemization) Carbocation->RS_Mixture +H₂O

Caption: Key mechanisms leading to loss of stereochemical purity.

Part 2: Troubleshooting Guide - Proactive & Reactive Strategies

This section provides a structured approach to diagnosing and solving racemization issues encountered during your synthesis.

Issue 1: Loss of Stereochemical Purity During N-Boc Deprotection
  • Symptom: Your chiral HPLC analysis post-deprotection shows an increase in the undesired diastereomer.

  • Analysis: Standard Boc deprotection often utilizes strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] While effective, these conditions can be harsh enough to promote the formation of the planar intermediates discussed in Part 1.

Troubleshooting Table: N-Boc Deprotection

Potential Cause Scientific Rationale Recommended Action & Protocol
Harsh Acidic Conditions Strong acids (e.g., neat TFA, HCl in dioxane) can readily protonate the substrate, facilitating the formation of carbocation or iminium ion intermediates that lead to racemization.[4][7]Use Milder Acidic Conditions: Employing a milder acid or a buffered system can often remove the Boc group without compromising stereocenters. A common and effective alternative is using catalytic amounts of a Lewis acid.[8]
Elevated Temperature The activation energy for epimerization is often surmountable at room temperature or above, especially in the presence of an acid catalyst.Maintain Low Temperatures: Performing the deprotection at 0 °C or below significantly reduces the rate of epimerization.
Reaction Time Prolonged exposure to acidic conditions, even if mild, increases the probability of racemization.Monitor Reaction Closely: Use TLC or rapid LC-MS analysis to monitor the reaction's progress and quench it promptly upon completion.

Protocol: Mild, Iron(III)-Catalyzed Boc Deprotection [8]

  • Dissolve your N-Boc protected (R)-1-((R)-piperazin-2-yl)ethan-1-ol substrate in anhydrous acetonitrile (ACN) or dichloromethane (DCM) (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃) (5-10 mol%).

  • Stir the reaction at 0 °C and monitor its progress by TLC every 30 minutes.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).

Issue 2: Epimerization During Piperazine Ring Formation
  • Symptom: The crude product mixture after the cyclization step already shows a significant percentage of the undesired diastereomer.

  • Analysis: Many strategies for synthesizing substituted piperazines can create conditions favorable for epimerization, particularly at the C2 position.[9][10]

Troubleshooting Table: Ring Formation

Potential Cause Scientific Rationale Recommended Action
Strong Base/High Temperature Conditions used in some cyclization strategies (e.g., base-promoted aza-Michael additions) can deprotonate the C2 position, leading to epimerization.[2]Explore Milder Cyclization Methods: Consider modern synthetic methods that proceed under neutral or mildly acidic conditions, such as those employing photoredox catalysis or tin-amine protocols (SnAP).[11][12]
Reactive Intermediates Synthetic routes that proceed through intermediates like unprotected α-amino aldehydes are highly prone to racemization at the α-carbon.Strategic Use of Protecting Groups: Ensure the stereocenter on your starting material (e.g., a chiral amino acid derivative) is stable and that protecting groups are chosen to prevent unwanted side reactions during cyclization.
Issue 3: Poor Diastereomeric Ratio in the Final Product
  • Symptom: Chiral analysis of the final, purified product shows a mixture of diastereomers.

  • Analysis: If you've ruled out issues in the preceding steps, the problem may lie in your workup or purification protocol, or it could be an accumulation of minor losses of stereochemical control throughout the synthesis.

Workflow: Analytical Verification of Stereochemical Purity

A robust analytical workflow is non-negotiable for diagnosing where stereochemical purity is lost.

Caption: Workflow for monitoring diastereomeric ratio (dr%) throughout the synthesis.

Protocol: Chiral HPLC Analysis [13]

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective for separating piperazine derivatives. Columns like Chiralpak® IC or similar are excellent starting points.

  • Mobile Phase: A typical mobile phase would be a mixture of a polar organic solvent like ethanol or isopropanol in a non-polar solvent like hexane, with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

  • Method Development: Start with an isocratic elution (e.g., 90:10 Hexane:IPA + 0.1% DEA) and adjust the ratio to achieve baseline separation of the diastereomers.

  • Analysis: Prepare a 1 mg/mL solution of your crude or purified sample in the mobile phase. Inject a small volume (5-10 µL) and integrate the peak areas to determine the diastereomeric ratio.

Part 3: Best Practices for Prevention

The most effective troubleshooting is prevention. The following best practices should be integrated into your synthetic design from the outset.

  • Mindful Reagent Selection: Always opt for the mildest possible reagents that will achieve the desired transformation. For example, instead of traditional strong acids for deprotection, explore alternatives like oxalyl chloride in methanol or enzymatic methods where applicable.[14][15]

  • Strict Temperature Control: For any step involving a stereocenter, especially those under acidic or basic conditions, maintain low temperatures (e.g., 0 °C to -78 °C) to minimize the energy available for epimerization.

  • Control of pH: The stability of your molecule is highly dependent on pH.[16][17] Avoid strongly acidic or basic conditions during workup and purification. Use buffered aqueous solutions for extractions where necessary.

  • Orthogonal Protecting Group Strategy: Design your synthesis with orthogonal protecting groups (e.g., Boc and Cbz) that can be removed under different, non-competing conditions. This allows for selective deprotection without exposing the entire molecule to harsh reagents.[6]

By implementing these diagnostic tools, troubleshooting strategies, and preventative measures, you will be well-equipped to overcome the challenges of racemization and successfully synthesize (R)-1-((R)-piperazin-2-yl)ethan-1-ol with high stereochemical purity.

References

  • Stoltz, B. M., & Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Huddersfield Repository. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis. Available at: [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available at: [Link]

  • Any suggestion on Boc deprotection without using acid? (2016). ResearchGate. Available at: [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Musa, M. M. (n.d.). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. Available at: [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. (2014). RSC Advances. Available at: [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. Available at: [Link]

  • Racemisation in Chemistry and Biology. (n.d.). The University of Manchester. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2022). Molecules. Available at: [Link]

  • Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. (2023). DigitalCommons@TMC. Available at: [Link]

  • Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. (2012). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Bosson, J., et al. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (2025). SciHorizon. Available at: [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (n.d.). Semantic Scholar. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlideShare. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules. Available at: [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (2022). Journal of the American Chemical Society. Available at: [Link]

  • Modifications in the piperazine ring of nucleozin affects anti-influenza activity. (2022). bioRxiv. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). Molecules. Available at: [Link]

  • Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
  • Durand, C., & Szostak, M. (2025). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. (1999). Journal of Peptide Research. Available at: [Link]

  • Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. (n.d.). RSC Publishing. Available at: [Link]

  • SnAP reagents for the synthesis of piperazines and morpholines. (2014). ETH Research Collection. Available at: [Link]

  • Improving Pigment Dispersion and Paint Stability with Versatile Amino Alcohols. (2019). PCI Mag. Available at: [Link]

  • Photochemistry and Acid Catalysis: A Visible Light Route to Β-Amino Alcohols. (2025). SSRN. Available at: [Link]

  • The SN1 Reaction Mechanism. (2025). Master Organic Chemistry. Available at: [Link]

  • Impact of pH and PS Concentration on the Thermal Degradation of Brilliant Coomassie Blue G-250: An Experimental and Modeling Approach. (2025). MDPI. Available at: [Link]

Sources

Optimizing yield for the reduction of pyrazin-2-yl ethanol to piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of piperazine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and optimize the yield in the reduction of pyrazin-2-yl ethanol to its corresponding piperazine derivative.

Quick Navigation

Frequently Asked Questions (FAQs)

Q1: Why is the catalytic reduction of a pyrazine ring to a piperazine so challenging?

A1: The reduction of pyrazines is notoriously difficult for two primary reasons related to catalyst inhibition.[1] Firstly, the pyrazine ring itself is an aromatic system with two strongly coordinating nitrogen atoms that can readily bind to the surface of a metal catalyst, effectively poisoning it.[1] Secondly, the desired piperazine product also contains two secondary amine groups, which are strong Lewis bases and can deactivate the catalyst, preventing further reaction.[1] This product-induced inhibition often leads to incomplete conversion.

Q2: What are the most common classes of reducing agents for this transformation?

A2: The most common methods involve catalytic hydrogenation under pressure using catalysts like Palladium on Carbon (Pd/C), Rhodium, or Iridium-based complexes.[1][2] High pressures (e.g., 600-1000 psi) are often required.[1] An alternative, though less common for this specific transformation on a lab scale, is the use of dissolving metal reductions, such as sodium in hot ethanol.[3][4] Metal hydrides like LiAlH₄ are generally not suitable for the reduction of the aromatic pyrazine ring.

Q3: What is "pyrazine activation" and why is it beneficial?

A3: Pyrazine activation is a strategy to overcome catalyst poisoning. It involves N-alkylation of the pyrazine ring with an alkyl halide to form a pyrazinium salt.[1] This process has two key benefits: 1) It makes the pyrazine ring more electron-deficient, which weakens its coordination to the catalyst and facilitates its reduction, and 2) It blocks one of the nitrogen atoms in the resulting piperazine product, reducing its ability to poison the catalyst.[1]

Q4: What are the expected side-products in this reaction?

A4: Common side-products can include incompletely reduced species like dihydropyrazines, which can arise from insufficient reaction time or catalyst deactivation.[2] Under harsh temperature conditions, ring-opening or cleavage can occur, leading to the formation of various ethylene polyamines and ammonia.[5][6] Over-reduction or hydrogenolysis of the ethanol side-chain is also a possibility, though less likely than issues with the core ring reduction.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format, explaining the underlying chemical principles for each recommendation.

Problem 1: Low or No Conversion of Pyrazin-2-yl Ethanol

This is the most common issue, typically stemming from catalyst deactivation or suboptimal reaction conditions.

  • Potential Cause: Catalyst Poisoning by Substrate and Product.

    • Explanation: As detailed in the FAQs, both the pyrazine starting material and the piperazine product are potent catalyst poisons. The lone pairs on the nitrogen atoms bind strongly to the active sites of the metal catalyst, preventing the hydrogenation reaction from proceeding.

    • Recommended Solutions:

      • Implement Pyrazine Activation: Convert the pyrazin-2-yl ethanol into a pyrazinium salt using an activating agent like benzyl bromide or iodoethane before hydrogenation. This is a highly effective strategy to improve reactivity.[1]

      • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can sometimes overcome the poisoning effect, especially on a small scale.

      • Screen Different Catalysts: Standard Pd/C may not be effective. Iridium-based catalysts, such as [Ir(COD)Cl]₂ with a suitable ligand, have shown superior performance for the hydrogenation of activated pyrazines.[1]

  • Potential Cause: Insufficient Hydrogen Pressure or Temperature.

    • Explanation: The hydrogenation of the aromatic pyrazine ring requires significant energy to overcome the aromatic stabilization. Low hydrogen pressure or temperature may not provide the necessary driving force for the reaction.

    • Recommended Solutions:

      • Increase Hydrogen Pressure: Gradually increase the H₂ pressure. Pressures in the range of 600-1000 psi are often necessary for pyrazine reductions.[1]

      • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like ring cleavage.[6] A systematic optimization is recommended, for instance, screening temperatures from 25°C to 80°C. For some substrates, lower temperatures (e.g., -20°C to 0°C) may be required to achieve high enantioselectivity in asymmetric hydrogenations.[1]

Problem 2: Poor Selectivity & Formation of Side-Products

Even when conversion is achieved, the reaction may yield a mixture of products, complicating purification and reducing the yield of the desired piperazine.

Reaction Pathway and Potential Side Reactions

reaction_pathway start Pyrazin-2-yl Ethanol activated Pyrazinium Salt (Activated Intermediate) start->activated Activation (e.g., R-X) dihydro Dihydropyrazine Intermediate activated->dihydro H₂, Catalyst (Initial Reduction) product Piperazine Product activated->product H₂, Catalyst (Direct Reduction) dihydro->start Dehydrogenation (Re-aromatization) dihydro->product H₂, Catalyst (Full Reduction) side_product Ring Cleavage Products (e.g., Polyamines) product->side_product Harsh Conditions (High Temp.)

Caption: Reaction pathway for the reduction of pyrazin-2-yl ethanol.

  • Potential Cause: Incomplete Reduction.

    • Explanation: Catalyst deactivation midway through the reaction can lead to the accumulation of partially reduced intermediates, such as dihydropyrazines.[2] These species may be unstable and can complicate the workup.

    • Recommended Solutions:

      • Prolong Reaction Time: Monitor the reaction by TLC or GC-MS and ensure it is run until the starting material and any intermediates are fully consumed.

      • Re-evaluate Catalyst and Conditions: If incomplete reduction persists, it is a strong indicator of catalyst poisoning. Refer to the solutions in , particularly the activation strategy.

  • Potential Cause: Ring Cleavage.

    • Explanation: The piperazine N-N bond is susceptible to reductive cleavage under certain conditions.[4] Furthermore, high temperatures can promote cracking of the ring structure, leading to a complex mixture of linear amines.[6]

    • Recommended Solutions:

      • Use Milder Conditions: Avoid excessively high temperatures (>100°C) if possible. A combination of higher pressure and lower temperature is often preferable.

      • Choose a More Selective Catalyst: Catalysts should be screened for their selectivity in addition to their activity.

Problem 3: Difficult Product Isolation & Purification

Piperazines are often highly polar, water-soluble compounds, making their extraction and purification from the reaction mixture challenging.

  • Potential Cause: High Water Solubility of the Product.

    • Explanation: The two basic nitrogen atoms in the piperazine ring make the product highly polar and often readily soluble in aqueous media, leading to low recovery during standard liquid-liquid extraction with organic solvents.

    • Recommended Solutions:

      • Purification via Salt Precipitation: This is a highly effective method. Convert the crude piperazine into a less soluble salt, which will precipitate from a suitable solvent system. Two common methods are:

        • Piperazine Diacetate: Add glacial acetic acid to a solution of the crude product in acetone. The piperazine diacetate salt will precipitate and can be isolated by filtration.[5][7]

        • Piperazine Hexahydrate: For reactions in aqueous media, adjust the water content to a molar ratio of at least 6:1 (water:piperazine) and add a water-insoluble alcohol (e.g., isooctanol). The piperazine hexahydrate will precipitate.[7][8]

      • Continuous Extraction: If salt precipitation is not feasible, use a continuous liquid-liquid extractor (e.g., a Soxhlet extractor modified for liquid-liquid extraction) with a suitable solvent like dichloromethane or chloroform.

  • Potential Cause: Co-precipitation or Co-elution of Impurities.

    • Explanation: Structurally similar impurities, such as N-alkylated piperazines or unreacted pyrazines, can co-precipitate with the product during crystallization or have similar retention factors during column chromatography.[7]

    • Recommended Solutions:

      • Thorough Washing: After precipitating the product as a salt, wash the solid thoroughly with a cold solvent in which the impurities are soluble but the salt is not (e.g., cold acetone for the diacetate salt).[7][9]

      • Recrystallization: Perform one or more recrystallizations from a carefully chosen solvent system to improve purity.

      • Alternative Stationary Phase: If using column chromatography and experiencing co-elution, consider switching from standard silica gel (which is acidic) to neutral alumina or a bonded-phase silica.[10]

Detailed Experimental Protocols

These protocols provide a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Catalytic Hydrogenation via Pyrazinium Salt Activation

This protocol is adapted from methodologies developed for the asymmetric hydrogenation of pyrazines and serves as an excellent starting point for achieving high conversion.[1]

Workflow for Pyrazinium Salt Activation & Reduction

workflow cluster_0 Step 1: Activation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Work-up a Dissolve Pyrazin-2-yl ethanol in a suitable solvent (e.g., Toluene) b Add activating agent (e.g., Benzyl Bromide, 1.1 eq) a->b c Stir at room temperature (or gentle heat) for 1-4h b->c d Monitor formation of Pyrazinium Salt by TLC/LCMS c->d e Transfer salt solution to a high-pressure reactor d->e f Add Catalyst System (e.g., [Ir(COD)Cl]₂ + Ligand) e->f g Seal reactor, purge with N₂, then pressurize with H₂ (600-1000 psi) f->g h Stir at desired temperature (e.g., 25°C) for 24h g->h i Carefully vent H₂ and purge with N₂ h->i j Filter the reaction mixture to remove the catalyst i->j k Concentrate the filtrate under reduced pressure j->k l Proceed to Purification (e.g., Protocol 2) k->l

Caption: Workflow for the reduction of pyrazines via activation.

Materials & Reagents:

  • Pyrazin-2-yl ethanol

  • Activating Agent (e.g., Benzyl bromide)

  • Anhydrous Solvent (e.g., Toluene, DCE)

  • Catalyst System (e.g., [Ir(COD)Cl]₂ and a chiral ligand like L2 from the cited literature if asymmetry is desired, or Pd/C for a simpler approach)[1]

  • High-pressure hydrogenation reactor

  • Hydrogen gas (high purity)

Procedure:

  • Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve pyrazin-2-yl ethanol (1.0 eq) in the anhydrous solvent. Add the activating agent (1.1 eq). Stir the mixture at room temperature for 2-4 hours or until analysis (TLC/LCMS) shows complete formation of the pyrazinium salt.

  • Hydrogenation Setup: Transfer the resulting solution/slurry of the pyrazinium salt to a high-pressure reactor vessel. Add the catalyst (e.g., 0.5-2.0 mol %).

  • Reaction: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 800 psi).

  • Execution: Begin stirring and maintain the desired temperature (e.g., 25°C) for 12-24 hours. The reaction progress should be monitored if the reactor setup allows for sampling.

  • Work-up: After the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with a small amount of solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of Piperazine via Diacetate Salt Precipitation

This protocol is highly effective for isolating basic piperazine products from non-basic impurities and reaction media.[5][7]

Materials & Reagents:

  • Crude piperazine product

  • Acetone (ACS grade or higher)

  • Glacial Acetic Acid

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Dissolve the crude product mixture in acetone (approx. 10-20 mL per gram of crude material) at a temperature between 20-40°C.[5] If there are insoluble materials, clarify the solution by filtration.

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Add a quantity that is at least stoichiometric (2 equivalents per equivalent of piperazine) and up to 5 times the stoichiometric amount.[5]

  • Precipitation: The crystalline piperazine diacetate will begin to precipitate. To ensure complete precipitation, cool the mixture to a temperature between 10-20°C and continue stirring for 30-60 minutes.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining soluble impurities.[7]

  • Drying: Dry the solid piperazine diacetate salt in a vacuum oven.

  • (Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated by dissolving the diacetate salt in water, basifying the solution with a strong base (e.g., NaOH), and extracting the product into an organic solvent.

Data Summary Table: Catalyst Systems for Pyrazine Reduction

Catalyst SystemSubstrate TypePressure (psi)Temp (°C)Typical YieldReference
[Ir(COD)Cl]₂ / Chiral LigandActivated Pyrazinium Salts600 - 1000-20 to 25>90%[1]
Pd/C (10%)Dioximes (to form piperazines)1 atm (H₂)RTGood[2]
Sodium in EthanolUnsubstituted PyrazineN/A (Reflux)~78Moderate[3][4]
Copper-ChromitePiperazine (Dehydrogenation)N/A>300N/A[6]

References

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters - ACS Publications. [Link]

  • US2919275A - Purification of piperazine.
  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters. ACS Publications. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Semantic Scholar. [Link]

  • US3481933A - Recovery and purification of piperazine.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PMC. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. [Link]

  • US2580221A - Catalytic dehydrogenation of piperazine to pyrazine.
  • What are the side - reactions in pyrazine synthesis? Biosynce Blog. [Link]

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. PMC. [Link]

  • Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology. PMC - NIH. [Link]

  • Studies In Pyrazine Chemistry. University of Glasgow. [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. [Link]

Sources

Technical Support Center: Separation of (R,R) and (R,S) Diastereomers of 1-(piperazin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the resolution of 1-(piperazin-2-yl)ethanol diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the separation, analysis, and characterization of the (R,R) and (R,S) diastereomers of this important chiral building block.

The separation of diastereomers is a critical step in stereoselective synthesis and pharmaceutical development. Unlike enantiomers, diastereomers possess different physicochemical properties, which allows for their separation by standard laboratory techniques such as chromatography and crystallization.[1][2][3] This guide provides troubleshooting advice and detailed protocols to help you navigate these procedures effectively.

Diagram: General Workflow for Diastereomer Separation & Analysis

The overall process, from a diastereomeric mixture to purified and characterized isomers, follows a logical progression. The choice between primary separation techniques often depends on the scale of the separation and available resources.

Workflow cluster_0 Start: Diastereomeric Mixture cluster_1 Primary Separation Method cluster_2 Analysis & Characterization cluster_3 Outcome Start (R,R) & (R,S) Mixture of 1-(piperazin-2-yl)ethanol Chrom Chromatographic Separation (e.g., HPLC, Column Chromatography) Start->Chrom Analytical or Preparative Scale Cryst Diastereoselective Crystallization (via Salt Formation) Start->Cryst Preparative or Process Scale Analysis Assess Diastereomeric Ratio (d.r.) & Purity (e.g., NMR, Chiral HPLC) Chrom->Analysis Cryst->Analysis Analyze solid & mother liquor Analysis->Start Optimize if purity is insufficient RR Isolated (R,R) Diastereomer Analysis->RR RS Isolated (R,S) Diastereomer Analysis->RS

Caption: General workflow for diastereomer separation and analysis.

Part 1: Chromatographic Separation (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analytical determination of diastereomeric ratios and the preparative separation of diastereomers.[4]

Frequently Asked Questions (HPLC)

Q1: What type of HPLC column should I start with for separating the (R,R) and (R,S) diastereomers?

A1: Since diastereomers have different physical properties, a chiral stationary phase (CSP) is not strictly necessary for their separation.[5] You should begin with a standard achiral reversed-phase column, such as a C18 or C8. These columns separate compounds based on hydrophobicity, and the subtle differences in the 3D structure of diastereomers can often lead to differential interactions with the stationary phase, resulting in different retention times.[6]

Q2: My diastereomers are co-eluting on a C18 column. What are my next steps?

A2: Co-elution is a common challenge. The key is to systematically alter the chromatographic conditions to enhance selectivity.

  • Optimize the Mobile Phase: The most critical factor is the mobile phase composition.[7]

    • Solvent Strength: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or even an isocratic elution with a lower percentage of organic solvent increases interaction with the stationary phase and may improve resolution.[7]

    • pH and Buffers: Since 1-(piperazin-2-yl)ethanol is a basic compound, the pH of the mobile phase is crucial. Using a buffer (e.g., phosphate or acetate) can ensure a consistent ionization state for the analyte, leading to sharper, more reproducible peaks.[8] Experiment with a pH range of 3 to 7.

    • Additives: For basic analytes, peak tailing can be an issue due to interaction with residual silanol groups on the silica support. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape.[9][10]

  • Consider Derivatization: If mobile phase optimization fails, derivatizing the amino alcohol can introduce a strongly UV-active or fluorescent tag, enhancing detectability and altering the molecule's properties to improve separation.[9] Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) react with the amine to create new diastereomers that are often much easier to separate on a standard C18 column.[6][9][11]

Q3: I have separated the diastereomers, but the peaks are broad and tailing. How can I fix this?

A3: Poor peak shape compromises resolution and quantification.

  • Check for Column Overload: Injecting too much sample can cause fronting or tailing peaks. Reduce the injection volume or sample concentration.[8]

  • Ensure Mobile Phase Compatibility: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.[12]

  • Address Secondary Interactions: As mentioned in A2, peak tailing for amines is often caused by interactions with acidic silanol groups on the column packing.[8] The use of a high-purity, end-capped column and the addition of an amine modifier to the mobile phase are the most effective solutions.[8][9][10]

  • Verify System Health: Check for blockages in frits or tubing and ensure the column is properly packed and not voided.[12]

Troubleshooting Poor HPLC Separation: A Decision Tree

HPLC_Troubleshooting Start Poor or No Separation (Resolution Rs < 1.5) Check_Peak_Shape Are peaks sharp and symmetrical? Start->Check_Peak_Shape Fix_Tailing Address Peak Tailing: 1. Add 0.1% DEA/TEA to mobile phase. 2. Use high-purity, end-capped column. 3. Lower sample pH with buffer. Check_Peak_Shape->Fix_Tailing No Optimize_MP Optimize Mobile Phase Selectivity Check_Peak_Shape->Optimize_MP Yes Fix_Tailing->Check_Peak_Shape Re-evaluate Vary_Organic Vary organic modifier % (e.g., 5-10% change) Optimize_MP->Vary_Organic Change_Organic Switch organic modifier (e.g., Acetonitrile to Methanol) Vary_Organic->Change_Organic Change_pH Adjust mobile phase pH (e.g., from pH 7 to pH 3) Change_Organic->Change_pH Change_Temp Change column temperature (e.g., 25°C to 40°C) Change_pH->Change_Temp Consider_Deriv Consider Derivatization (e.g., with Marfey's Reagent) Change_Temp->Consider_Deriv If still no separation

Caption: Decision tree for troubleshooting poor HPLC separation.

Protocol: Analytical HPLC Method Development

This protocol provides a starting point for separating the diastereomers on a standard reversed-phase column.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 205 nm (as the piperazine moiety lacks a strong chromophore).[10]

    • Column Temperature: 25 °C.

  • Sample Preparation:

    • Prepare a stock solution of the diastereomeric mixture at 1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Dilute to a working concentration of ~0.1 mg/mL with the same solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Gradient Run:

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes.

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Optimization:

    • Based on the retention times from the initial run, develop a shallower gradient or an isocratic method to improve resolution between the two diastereomer peaks.

    • If peak shape is poor, prepare new mobile phases containing 0.1% Diethylamine (DEA) instead of TFA and repeat the analysis. The amine additive is often crucial for good peak shape with basic compounds like piperazines.[10]

Part 2: Diastereoselective Crystallization

For larger-scale separations, diastereoselective crystallization is a powerful and economical technique.[13] The principle relies on reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[2][3] These salts have different solubilities, allowing one to be selectively crystallized from solution.[14][15]

Frequently Asked Questions (Crystallization)

Q1: How do I choose the right chiral resolving agent for 1-(piperazin-2-yl)ethanol?

A1: The selection of the resolving agent is often empirical, but a logical starting point can be derived from similar structures. For basic amines, chiral carboxylic acids are used. Common and effective choices include:

  • (+)- or (-)-Tartaric acid and its derivatives (e.g., O,O'-Dibenzoyl-D-tartaric acid).[16]

  • (+)- or (-)-Camphorsulfonic acid.[14]

  • (+)- or (-)-Mandelic acid.

  • N-protected amino acids like N-Acetyl-L-leucine.[14]

A screening process using small amounts of the racemate and several different resolving agents is highly recommended.

Q2: I've mixed my racemate and the resolving agent, but nothing is crystallizing. What should I do?

A2: Crystallization is highly dependent on the solvent system and concentration.

  • Solvent Screening is Key: The differential solubility of the diastereomeric salts is highly solvent-dependent.[16] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

  • Concentration: If the solution is too dilute, crystallization will not occur. Try slowly evaporating the solvent or preparing a more concentrated initial solution. Conversely, if the solution is too concentrated, both diastereomers might precipitate together.

  • Induce Crystallization: If a supersaturated solution has formed, try scratching the inside of the flask with a glass rod, adding a seed crystal (if available), or cooling the solution slowly.

  • Change the Resolving Agent: It's possible that the chosen resolving agent does not form a crystalline salt with your compound. Trying a different agent from the list above is a valid troubleshooting step.

Q3: How do I know which diastereomer has crystallized? And how do I recover the free amine?

A3:

  • Analysis: After filtration, you must analyze both the solid crystals and the remaining mother liquor. Dissolve a small sample of each and analyze by an appropriate method (like the HPLC method described above or NMR) to determine the diastereomeric ratio in each fraction.

  • Recovery: To recover the enantiomerically enriched amine, dissolve the separated diastereomeric salt in water and add a base (e.g., NaOH solution) to neutralize the chiral acid. The free amine can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).[14] The chiral acid remains in the aqueous layer as its sodium salt.

Protocol: Screening for Diastereomeric Salt Crystallization
  • Prepare Stock Solutions:

    • Dissolve the (R,R)/(R,S) mixture of 1-(piperazin-2-yl)ethanol in a suitable solvent (e.g., ethanol) to a known concentration (e.g., 0.5 M).

    • Prepare separate 0.5 M solutions of several chiral resolving agents (e.g., (+)-Tartaric acid, (S)-(+)-Mandelic acid, (+)-10-Camphorsulfonic acid) in the same solvent.

  • Screening:

    • In separate small vials, combine an equal molar amount of the amine solution with each resolving agent solution (e.g., 1 mL of each). This will give you 0.5 equivalents of the resolving agent relative to the total amine.

    • Stopper the vials, shake well, and allow them to stand at room temperature. Observe for the formation of a precipitate over several hours to days.

    • If no crystals form, try cooling the vials, partially removing the solvent under a stream of nitrogen, or adding a less polar co-solvent (an "anti-solvent") dropwise.

  • Evaluation:

    • For any vials that form a solid, filter the crystals and wash with a small amount of cold solvent.

    • Analyze the diastereomeric purity of the crystals and the mother liquor by HPLC or NMR to identify the most effective resolving agent and solvent combination.

Part 3: NMR Analysis for Diastereomeric Ratio (d.r.) Determination

NMR spectroscopy is a powerful, non-destructive technique for determining the diastereomeric ratio. The principle is that corresponding nuclei in diastereomers are in chemically non-equivalent environments and therefore should have different chemical shifts.[1]

Frequently Asked Questions (NMR)

Q1: I can't see separate signals for my diastereomers in the ¹H NMR spectrum. Does this mean my separation failed?

A1: Not necessarily. Overlapping signals are a common problem, especially if the stereocenters are far apart in the molecule.[17]

  • Identify Diagnostic Protons: Look for protons closest to the chiral centers (e.g., the proton on the carbon bearing the hydroxyl group and the protons on the piperazine ring). These are most likely to show chemical shift differences.[4]

  • Use a Higher Field Spectrometer: A higher field strength (e.g., moving from 400 MHz to 600 MHz) can increase spectral dispersion and may resolve overlapping signals.

  • Change the Solvent: Changing the NMR solvent (e.g., from CDCl₃ to Benzene-d₆ or CD₃OD) can alter the chemical shifts and may induce separation of the signals.[17]

  • Use a Chiral Solvating Agent (CSA): Adding a small amount of a chiral solvating agent can create transient diastereomeric complexes that have enhanced chemical shift differences, allowing for easier quantification.[18]

  • Consider ¹³C NMR: Sometimes, carbon signals, especially for carbons near the stereocenters, show better separation than proton signals.[19]

Q2: How do I accurately calculate the diastereomeric ratio from the NMR spectrum?

A2: The ratio is determined by the integration of well-resolved, non-overlapping signals corresponding to each diastereomer.[1][4]

  • Identify a Pair of Signals: Find a pair of clean, baseline-resolved signals where one peak corresponds only to the (R,R) diastereomer and the other only to the (R,S) diastereomer.

  • Integrate Carefully: Use the NMR processing software to accurately integrate these two signals. Ensure the integration region covers the entire peak for both signals.

  • Calculate the Ratio: The diastereomeric ratio (d.r.) is the ratio of the two integral values. For example, if the integrals are 1.00 and 0.85, the d.r. is 1:0.85.[1]

Table 1: Comparison of Analytical Techniques for d.r. Determination

Feature¹H NMR SpectroscopyHPLC (Achiral Column)
Principle Different magnetic environments of nuclei lead to distinct chemical shifts. Ratio from signal integration.[1]Differential interaction of diastereomers with stationary phase leads to different retention times. Ratio from peak area.[1]
Sample Prep Simple dissolution in deuterated solvent.Requires method development, filtration. Potential for derivatization.
Speed Relatively fast for a single sample (~5-15 min).Can be slower, especially with long run times or gradients (~15-30 min per sample).
Sensitivity Lower sensitivity, requires more sample (mg scale).High sensitivity (µg to ng scale).[1]
Resolution Can be limited by signal overlap.[20]Often provides baseline separation.
Quantification Generally very accurate if signals are resolved.[1]Highly precise and accurate.[1]
Destructive? No, sample can be fully recovered.[1]Yes, sample is consumed.
References
  • A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs.
  • Application of NMR Spectroscopy for the Detection of Equilibr
  • Reversed-phase high performance liquid chromatographic separation of diastereomers of beta-amino alcohols... PubMed.
  • Diastereomeric Salt Definition. Fiveable.
  • Comparing the efficacy of different chiral resolving agents for 1-(Piperazin-2-yl)ethanol. Benchchem.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Academia.edu.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers.
  • Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience.
  • Chirality Switching in Enantiomer Separation via Diastereomeric Salt Form
  • Determining Diastereomeric Ratios in Reactions of 1,1-Dimethoxypropan-2-amine: A Compar
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
  • Formation and Crystallization based Separ
  • Diastereomeric recrystalliz
  • Technical Support Center: Separation of Pinocampheol Diastereomers. Benchchem.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. The Journal of Organic Chemistry.
  • Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • HPLC Troubleshooting Guide.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • How can we separate diastereomers of larger organic moiety?

Sources

Technical Support Center: Purification Strategies for Hydrophilic Chiral Piperazine Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Hydrophilic chiral piperazine alcohols are vital building blocks in drug development (e.g., antihistamines, antidepressants), but their dual basicity, extreme polarity, and stereochemical complexity make them notoriously difficult to purify.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you overcome peak tailing, failed crystallizations, and poor enantiomeric resolution.

Troubleshooting Workflows & Strategy Selection

Before diving into specific techniques, it is critical to select the right purification strategy based on your project scale and the physicochemical properties of your specific piperazine derivative.

G Start Racemic Hydrophilic Piperazine Alcohol CheckScale Scale of Purification? Start->CheckScale PrepSFC Chiral SFC (CSPs + Additives) CheckScale->PrepSFC Analytical / Small Prep SaltRes Diastereomeric Salt Resolution CheckScale->SaltRes Large Scale (>10g) Deriv Derivatization (Boc / Imine) PrepSFC->Deriv Tailing Persists SaltRes->Deriv No Crystallization

Decision matrix for selecting a purification strategy for chiral piperazine alcohols.

FAQ: Chromatographic Challenges (SFC & HPLC)

Q: Why do my hydrophilic piperazine alcohols exhibit severe peak tailing and poor retention on standard chiral stationary phases (CSPs)?

A: Causality: Piperazine alcohols possess secondary or tertiary amine groups that are highly basic. In standard liquid chromatography, these basic nitrogen atoms interact strongly with residual acidic silanols on the silica support of the CSP. This creates a secondary ion-exchange retention mechanism that causes severe peak tailing and, in extreme cases, irreversible adsorption[1]. Furthermore, their high hydrophilicity prevents adequate partitioning into the lipophilic stationary phases.

Solution: Supercritical Fluid Chromatography (SFC) is the premier technique for polar amines, but it requires precise mobile phase optimization. Supercritical CO₂ alone lacks the elution strength for polar compounds. You must add a polar protic modifier (like methanol) to increase solvating power[2]. Crucially, you must introduce a basic additive (e.g., 0.2% isopropylamine) to the modifier. The basic additive dynamically masks the active silanol sites on the CSP and suppresses the ionization of the piperazine, ensuring sharp peaks and reliable enantiomeric resolution[3].

Table 1: Impact of SFC Mobile Phase Additives on Polar Amines
ModifierAdditiveMechanistic EffectChromatographic Outcome
Methanol (MeOH)NoneUnmasked silanols interact with basic amines.Severe peak tailing; potential irreversible adsorption.
Methanol (MeOH)0.2% IsopropylamineCompetitively binds to acidic silanols; suppresses analyte ionization[3].Sharp, symmetrical peaks; highly reproducible retention times.
Methanol (MeOH)Water (H₂O)Enhances solvating power and alters hydrogen-bonding networks[2].Improved elution of highly polar analytes; alters chiral recognition.

FAQ: Classical Resolution (Diastereomeric Salts)

Q: I am scaling up the resolution of a piperazine alcohol using diastereomeric salt formation, but the salt "oils out" or fails to crystallize. How do I force thermodynamic resolution?

A: Causality: "Oiling out" occurs when the melting point of the diastereomeric salt mixture is lower than the solvent temperature, or when the solubility difference between the


 and 

salts is insufficient to drive crystallization under thermodynamic equilibrium.

Solution: You must systematically screen resolving agents and solvent systems to alter the thermodynamic landscape[4]. For piperazine derivatives, chiral acids like (+)-Camphorsulfonic acid and (L)-Tartaric acid are highly effective[5]. If crystallization fails in pure organic solvents, switch to an aqueous-organic mixture (e.g., THF/H₂O 80/20 or Ethanol/H₂O). Water increases the solubility of the more soluble diastereomer while allowing the less soluble salt (often a hydrate) to form a robust, highly ordered crystal lattice[4].

G Racemate (R/S)-Piperazine Alcohol (Free Base) SaltMix Diastereomeric Salts [(R)·(L)] + [(S)·(L)] Racemate->SaltMix Acid Chiral Acid (Resolving Agent) Acid->SaltMix Cryst Fractional Crystallization (Thermodynamic Control) SaltMix->Cryst Precipitate Less Soluble Salt (Precipitate) Cryst->Precipitate MotherLiq More Soluble Salt (Mother Liquor) Cryst->MotherLiq FreeBase Basification & Extraction -> Enantiopure Alcohol Precipitate->FreeBase

Logical pathway of diastereomeric salt formation and thermodynamic resolution.

Table 2: Efficacy of Chiral Resolving Agents for Piperazine Analogs
Chiral Resolving AgentAnalogous CompoundSolvent SystemYield (%)Enantiomeric Excess (ee%)
(+)-Camphorsulfonic Acid2-Piperidin-2-yl-ethanol95% Ethanol95%>95% (after recrystallization)
(L)-Tartaric Acid2-MethylpiperazineWater / Ethanol40-50%≥98%[5]
Di-p-anisoyl-d-tartaric acidN-methyl-piperazine deriv.THF / H₂O (80/20)37%98% (after recrystallization)[4]

FAQ: Chemical Derivatization Workarounds

Q: Direct SFC and salt resolution have both failed for my densely functionalized piperazine. What is a self-validating chemical workaround?

A: Causality: When a molecule is too polar to retain on any CSP and too sterically hindered to form a stable crystal lattice, its physicochemical properties must be temporarily altered to force separation.

Solution: Reversible derivatization. Protect the basic secondary amine of the piperazine ring using a Boc (tert-butyloxycarbonyl) group, or form an imine by reacting primary amines with 3-hydroxypyridine-2-carboxaldehyde[6]. This eliminates the problematic basicity and reduces hydrophilicity, allowing standard polysaccharide-based CSPs to easily resolve the enantiomers.

Self-Validation Loop: After separation, acid hydrolysis removes the protecting group. You can validate this protocol by running the deprotected product back on an achiral LC-MS to confirm mass integrity, and using analytical chiral SFC to verify that absolutely no racemization occurred during the deprotection step[6].

Standard Operating Procedures (SOPs)

Protocol A: Generic Workflow for Chiral SFC Purification of Polar Amines[3]

This protocol is designed for rapid screening and scale-up of analytical to preparative SFC for chiral amines.

  • Column Screening: Equip an SFC system with an array of polysaccharide-based Chiral Stationary Phases (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Preparation: Use supercritical CO₂ as the primary mobile phase. Prepare a co-solvent of Methanol containing exactly 0.2% isopropylamine to mask silanol interactions.

  • Analytical Screening: Run a gradient of 5% to 50% co-solvent over 10 minutes.

    • Parameters: Flow rate: 4 mL/min; Back pressure: 150 bar; Column temperature: 40 °C.

  • Optimization: Identify the column and isocratic co-solvent ratio that provides baseline resolution (

    
    ).
    
  • Preparative Scale-Up & Validation: Scale the flow rate proportionally to the preparative column dimensions. Validate the purity of the collected fractions by re-injecting them using the analytical screening method.

Protocol B: Diastereomeric Salt Resolution of Racemic Piperazine Alcohols[5][6]

This protocol leverages thermodynamic equilibrium to isolate enantiopure amines via crystallization.

  • Salt Formation: Dissolve the racemic piperazine alcohol in a polar solvent system (e.g., 95% ethanol or a THF/Water mixture). Add a solution containing 0.5 to 1.0 molar equivalents of the chosen chiral resolving agent (e.g., (L)-Tartaric acid).

  • Thermodynamic Crystallization: Warm the resulting mixture to reflux to ensure complete dissolution. Allow the solution to cool slowly to room temperature. Note: Seeding the solution with a pure crystal of the desired diastereomeric salt can drastically improve crystallization kinetics.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the filter cake with a minimal amount of ice-cold solvent to remove the mother liquor.

  • Liberation of the Free Base (Self-Validation Step): Suspend the isolated salt in water. Basify the mixture with aqueous sodium hydroxide to a pH > 10 to neutralize the resolving agent. Extract the liberated, enantiomerically enriched piperazine alcohol into an organic solvent (e.g., dichloromethane). Dry over anhydrous sodium sulfate, evaporate, and validate the

    
     using Protocol A.
    

References

  • BenchChem. "comparing the efficacy of different chiral resolving agents for 1-(Piperazin-2-yl)ethanol". benchchem.com.
  • American Chemical Society. "Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine | Organic Process Research & Development". acs.org.
  • Chromatography Online. "A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures".
  • Chromatography Today. "How Good is SFC for Polar Analytes?".
  • ResearchGate. "Chiral SFC-UV separation of amine and imine derivative using standard screening conditions".
  • Chromatography Online. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background".
  • BenchChem. "(R)-2-Methylpiperazine (L)-tartaric acid salt". benchchem.com.

Sources

Overcoming solubility issues with (R)-1-((R)-piperazin-2-yl)ethan-1-ol salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This comprehensive guide is curated for researchers, formulation scientists, and drug development professionals facing physicochemical challenges with (R)-1-((R)-piperazin-2-yl)ethan-1-ol and its salt forms.

Rather than providing generic advice, this guide explores the thermodynamic and mechanistic causality behind your solubility failures and provides self-validating protocols to overcome them.

Part 1: Mechanistic Foundations (The Causality of Solubility)

To troubleshoot (R)-1-((R)-piperazin-2-yl)ethan-1-ol, we must first understand its molecular behavior. The compound features a diprotic piperazine ring and a chiral hydroxyethyl side chain.

  • Diprotic Ionization: Piperazine derivatives typically exhibit two pKa values (approximately 5.3 and 9.7) 1. This means the molecule's charge—and therefore its hydration capacity—is highly dependent on the pH of your assay medium.

  • Crystal Lattice Energy: The hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. In the solid state, this promotes extensive intermolecular hydrogen bonding. If the chosen counterion allows for tight crystalline packing, the resulting high crystal lattice energy will actively resist dissolution, leading to poor aqueous solubility.

Part 2: Troubleshooting FAQs

Q1: Why does my (R)-1-((R)-piperazin-2-yl)ethan-1-ol dihydrochloride salt precipitate when diluted in PBS (pH 7.4) for in vitro assays? A1: This is a classic pH-dependent phase separation. At pH 7.4, the local environment exceeds the compound's first pKa (~5.3). The highly soluble dicationic form rapidly deprotonates into a moderately soluble monocation 2. If your dosing concentration exceeds the intrinsic solubility of this monocationic state, thermodynamic precipitation is inevitable. Causality-driven Solution: Utilize a water-miscible co-solvent like DMSO (keeping final assay concentration <0.5%) to lower the dielectric constant of the medium, or pre-formulate the compound using cyclodextrin inclusion complexes to shield the hydrophobic regions.

Q2: I performed a salt screen, but the monohydrochloride salt didn't improve solubility enough. What is the mechanistic reason, and what are my next options? A2: Small, highly electronegative chloride ions often form tightly packed, high-lattice-energy crystals with the hydroxyethyl group. Furthermore, hydrochloride salts suffer from the "common-ion effect" in chloride-rich biological media (like gastric fluid or PBS), which suppresses dissolution. Causality-driven Solution: Switch to a mesylate (methanesulfonate) salt. Mesylate ions are much larger and disrupt the crystalline lattice more effectively. This significantly lowers the lattice energy, dramatically increasing aqueous solubility3.

Q3: The mesylate salt solved my solubility issue, but now the powder turns into a paste on the benchtop. How do I fix this? A3: You are experiencing deliquescence. Highly soluble salts inherently possess a high affinity for water, making them highly hygroscopic. Causality-driven Solution: You must trade a fraction of your peak solubility for stability. Screen dicarboxylic acids like tartrate or adipate . Tartrate salts of piperazine derivatives are well-documented to be non-hygroscopic while maintaining an acceptable solubility profile for oral dosing 4.

Part 3: Quantitative Data Summary

The following table summarizes the predictive physicochemical impact of various counterions on (R)-1-((R)-piperazin-2-yl)ethan-1-ol.

Counterion / FormExpected StoichiometryImpact on Aqueous SolubilityHygroscopicity RiskMechanistic Note
Free Base N/AVery Low (at pH > 9)LowHigh lattice energy due to unhindered -OH hydrogen bonding.
Hydrochloride 1:1 or 1:2Moderate to HighModerateSusceptible to the common-ion effect in physiological buffers.
Mesylate 1:1 or 1:2Very HighHighBulky ion disrupts crystal lattice; excellent for lipophilic APIs.
Sulfate 1:1HighLowForms robust, stable crystals; less hygroscopic than mesylate.
Tartrate 1:1ModerateVery LowIdeal for balancing dissolution rates with long-term shelf stability.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Thermodynamic Salt Screening & Disproportionation Check

This protocol determines true equilibrium solubility while ensuring the salt does not revert to the free base in solution.

  • Equilibration: Add an excess amount of the synthesized (R)-1-((R)-piperazin-2-yl)ethan-1-ol salt to 2 mL of the target aqueous buffer in a sealed glass vial.

  • Incubation: Place the vial on an orbital shaker at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtered supernatant via HPLC-UV to determine the dissolved API concentration.

  • Self-Validation Step (Critical): Recover the undissolved solid pellet from the centrifuge tube and dry it under a light vacuum. Analyze this solid via Powder X-Ray Diffraction (PXRD) .

    • Causality Check: If the PXRD pattern matches the free base rather than your starting salt, your salt has disproportionated (dissociated) in solution 5. This invalidates the HPLC reading as a "salt solubility" limit and indicates the need for a stronger acidic counterion.

Protocol 2: Nanosuspension Formulation (If Salt Formation Fails)

If optimal salts still yield poor bioavailability, reduce particle size to increase the surface-area-to-volume ratio.

  • Organic Phase: Dissolve the piperazine free base in a water-miscible solvent (e.g., ethanol) at a near-saturation concentration.

  • Aqueous Phase: Prepare a 0.1% w/v stabilizer solution (e.g., Poloxamer 188 or Tween 80) in deionized water.

  • Antisolvent Precipitation: Under high-speed homogenization (15,000 RPM), rapidly inject the organic phase into the aqueous phase. The sudden shift in polarity forces immediate nanoparticle precipitation.

  • Self-Validation Step: Measure the resulting suspension using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.3 validates that the nanoparticles are uniform and stable, preventing Ostwald ripening.

Part 5: Visualizations

SaltScreening Start Free Base: (R)-1-((R)-piperazin-2-yl)ethan-1-ol Screening Counterion Screening (HCl, Mesylate, Tartrate) Start->Screening Equilibration Shake-Flask Equilibration (48h, 37°C) Screening->Equilibration Analysis HPLC Quantification & PXRD Solid Validation Equilibration->Analysis Decision Solubility > Target? (e.g., >10 mg/mL) Analysis->Decision Success Optimal Salt Identified Proceed to Formulation Decision->Success Yes Fail Advanced Formulation (Nanosuspension / Cyclodextrins) Decision->Fail No

Workflow for screening and optimizing salt forms of piperazine derivatives.

Ionization Dication Dication Monocation Monocationic Salt pH 5.3 - 9.7 Moderately Soluble Dication->Monocation +OH⁻ Monocation->Dication +H⁺ FreeBase FreeBase Monocation->FreeBase +OH⁻ FreeBase->Monocation +H⁺

pH-dependent ionization states and their direct impact on aqueous solubility.

Part 6: References

  • National Institutes of Health (NIH). "Piperazine | C4H10N2 | CID 4837." PubChem Database.[Link]

  • Hughey, J.R. et al. "Solid-State Techniques for Improving Solubility." ResearchGate.[Link]

  • National Institutes of Health (NIH). "Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin." PMC.[Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Coupling of (R)-1-((R)-piperazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and modification of (R)-1-((R)-piperazin-2-yl)ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable chiral building block into their synthetic workflows. We will address the primary challenge associated with this molecule: controlling regioselectivity and minimizing side reactions during coupling reactions, particularly amide bond formation.

Introduction: The Challenge of Regioselectivity

(R)-1-((R)-piperazin-2-yl)ethan-1-ol presents a unique synthetic challenge due to its structure. It possesses two secondary amine nitrogens (N1 and N4) within the piperazine ring, both of which are nucleophilic and can participate in coupling reactions.

The N1 nitrogen is adjacent to the chiral hydroxyethyl substituent, creating a sterically hindered environment.[1][2] Conversely, the N4 nitrogen is less sterically encumbered. This structural difference is the root cause of most side-reaction-related issues, which typically manifest as:

  • A mixture of N1 and N4 coupled products: Lack of regiocontrol.

  • Di-substituted piperazine: Reaction at both nitrogen atoms.

  • Low reaction yield: Steric hindrance slowing the desired reaction.

This guide provides a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and validated experimental procedures to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when coupling a carboxylic acid to (R)-1-((R)-piperazin-2-yl)ethan-1-ol?

The most prevalent side reactions are:

  • Di-acylation: The acylating agent reacts with both the N1 and N4 nitrogens, which is common if the stoichiometry is not carefully controlled or if reaction times are too long.

  • Formation of the undesired N1-acylated regioisomer: While the N4 position is generally more accessible, reaction conditions can influence the product ratio.

  • Guanidinylation of the amine: This is a specific side reaction when using aminium/uronium-based coupling reagents like HBTU or HATU in excess. The reagent can react directly with the free amine, capping it and preventing the desired amide bond formation.[3][4]

  • Racemization: While less common with standard peptide coupling reagents designed to suppress it, harsh conditions or improper reagent choice can lead to loss of stereochemical integrity at the chiral centers of either the piperazine or the coupling partner.[5][6]

Q2: How do steric and electronic effects influence the reactivity of the N1 versus N4 nitrogens?

The reactivity is a balance between two main factors:

  • Steric Hindrance: The hydroxyethyl group at the C2 position significantly hinders the N1 nitrogen.[1] This steric bulk slows the rate of reaction at N1, particularly with large or bulky coupling partners and reagents.[1][2] This effect is often the dominant factor, leading to a kinetic preference for reaction at the less hindered N4 position.

  • Electronic Effects: Alkyl substitution on a piperazine nitrogen can subtly alter the electron density and nucleophilicity of the adjacent nitrogen.[7] However, in most standard coupling reactions, the steric effect is the primary determinant of regioselectivity in the absence of a protecting group strategy.

Q3: When is it necessary to use a protecting group strategy?

A protecting group strategy is highly recommended, and often essential, when:

  • Selective N1-acylation is required: To achieve coupling at the more hindered N1 position, the N4 nitrogen must be "blocked" to prevent it from reacting.

  • The coupling partner is extremely reactive or used in large excess: This minimizes the risk of di-acylation.

  • The desired product is difficult to separate from its regioisomer: A protecting group strategy ensures only one isomer is formed, simplifying purification.

The most common and effective strategy is to use a tert-butoxycarbonyl (Boc) group to protect one nitrogen, allowing for selective functionalization of the other.[8][9][10]

Q4: Which coupling reagents are best suited for this substrate?

For amide bond formation, uronium or phosphonium salt-based reagents are generally preferred due to their high efficiency and ability to suppress racemization.[11][12]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly effective and fast, often the first choice for difficult couplings. It forms a highly reactive HOAt active ester.[5][12]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A reliable and cost-effective choice that forms an HOBt active ester.[6] Pre-activation of the carboxylic acid before adding the amine is recommended to avoid guanidinylation side reactions.[3][13]

  • Carbodiimides (e.g., EDC with HOBt): A classic and effective combination. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is advantageous because its urea byproduct is water-soluble, simplifying workup.[4] The addition of HOBt (1-Hydroxybenzotriazole) is crucial to increase efficiency and prevent side reactions like N-acylurea formation and racemization.[4][14]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the coupling process.

Problem Observed Probable Cause(s) Recommended Solutions & Actions
Significant amount of di-acylated byproduct 1. Incorrect stoichiometry (excess acylating agent or coupling reagent). 2. Reaction temperature too high or reaction time too long. 3. The amine was added too quickly to the activated acid.1. Use a 1:1 molar ratio of the piperazine to the carboxylic acid. Use a slight excess (1.1-1.2 eq) of the coupling reagent. 2. Run the reaction at 0 °C to room temperature. Monitor by TLC or LC-MS and stop the reaction upon consumption of the starting material. 3. Add the piperazine solution dropwise to the pre-activated carboxylic acid mixture.
Low yield; significant unreacted starting material 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance is inhibiting the reaction. 3. Insufficient reaction time or low temperature. 4. Reagents (especially coupling agents) have degraded due to moisture.1. Allow for a pre-activation step: stir the carboxylic acid, coupling reagent, and base (e.g., DIPEA) for 15-30 minutes before adding the piperazine.[13] 2. Switch to a more powerful coupling reagent like HATU. 3. Allow the reaction to proceed for a longer duration (monitor by TLC/LC-MS) or warm gently to room temperature if started at 0°C. 4. Use fresh, anhydrous solvents and high-purity, dry reagents. Store coupling reagents under an inert atmosphere.
Mixture of N1 and N4 regioisomers Direct coupling was attempted without a protecting group, leading to a statistical mixture.1. For N4-selectivity: Exploit steric hindrance. Use a bulky carboxylic acid if possible and run the reaction at a lower temperature (e.g., 0 °C) to enhance kinetic control. 2. For N1-selectivity: An orthogonal protecting group strategy is mandatory. Protect the N4 position with a Boc group first (see Protocol 1).[8][15]
Guanidinylation side product observed (LC-MS peak at M + 138 for HBTU) The uronium salt coupling reagent (e.g., HBTU) reacted directly with the free amine of the piperazine. This is common when the coupling reagent is in excess or mixed with the amine before the acid.1. Pre-activate the carboxylic acid. Always mix the acid, coupling reagent, and base first, and stir for at least 15 minutes before adding the amine.[13] 2. Use a stoichiometry of carboxylic acid ≥ coupling reagent. A slight excess of the acid (1.05 eq) relative to the coupling reagent (1.0 eq) can prevent free reagent from reacting with the amine.

Key Experimental Protocols

Protocol 1: Regioselective N1-Acylation via N4-Boc Protection Strategy

This multi-step protocol is the most reliable method for achieving selective acylation at the sterically hindered N1 position.

G cluster_0 Step 1: N4-Boc Protection cluster_1 Step 2: N1-Amide Coupling cluster_2 Step 3: N4-Deprotection A (R)-1-((R)-piperazin-2-yl)ethan-1-ol B N4-Boc Protected Intermediate A->B Boc2O (1.0 eq) DCM, RT, 24h D N1-Acyl, N4-Boc Piperazine B->D C Carboxylic Acid (R-COOH) C->D HATU, DIPEA DMF, 0°C to RT E Final N1-Acylated Product D->E TFA/DCM (1:1) 0°C to RT, 2h G cluster_products cluster_solutions Start Reaction Outcome Unsatisfactory CheckPurity Analyze Crude Reaction Mixture (LC-MS, NMR) Start->CheckPurity Diacylated Di-acylated Product is Major CheckPurity->Diacylated Di-substitution > 10% Isomers Mixture of N1/N4 Isomers CheckPurity->Isomers Regioisomers observed NoProduct Mainly Unreacted Starting Material CheckPurity->NoProduct Low Conversion Sol_Diacyl Reduce Stoichiometry of Acylating Agent. Lower Temp/Time. Diacylated->Sol_Diacyl Sol_Isomers Implement N4-Boc Protection Strategy (See Protocol 1) Isomers->Sol_Isomers Sol_NoProduct 1. Use Stronger Coupling Agent (HATU). 2. Pre-activate Acid. 3. Check Reagent Quality. NoProduct->Sol_NoProduct

Sources

Technical Support Center: Improving Enantiomeric Excess (ee) in Chiral Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Asymmetric Hydrogenation, Lithiation-Trapping, Chiral Pool Retention, and Analytical Troubleshooting.

Introduction: The "ee" Bottleneck

Welcome to the Technical Support Center. If you are reading this, you are likely facing a yield/selectivity trade-off. Chiral piperazines are privileged pharmacophores, but their synthesis is plagued by two distinct failure modes: catalyst poisoning (due to the basic nitrogen) and racemization (via enolization or ring-opening).

This guide does not offer generic advice. It provides root-cause analysis for low ee based on the specific synthetic pathway you are employing.

Module 1: Asymmetric Hydrogenation (AH) of Pyrazines

Context: You are reducing a pyrazine or quinoxaline core using a transition metal catalyst (Ir, Rh, Ru) but achieving low ee (<80%) or low conversion.

The Core Problem: Substrate Activation & Product Inhibition

Neutral pyrazines are electron-deficient and poor ligands for metal coordination. Furthermore, the resulting piperazine product is a strong Lewis base that often binds to the catalyst irreversibly, killing the cycle (product inhibition).

Troubleshooting Protocol

Q1: I am using a standard Ir-P^N catalyst, but conversion is stalled.

  • Root Cause: Lack of substrate activation. Neutral pyrazines resist hydrogenation.

  • Solution: You must activate the pyrazine ring.[1]

    • Pre-form the salt: Convert your pyrazine to a pyrazinium salt using an alkyl halide (e.g., benzyl bromide) or HCl. This makes the ring electron-deficient and susceptible to hydride attack.

    • Use Iodine (I2) as an additive: For Iridium-catalyzed systems, adding 5–10 mol%

      
       is often critical. It oxidatively adds to Ir(I) to form the active Ir(III) dihydride species and increases acidity.
      

Q2: My ee is variable (60-85%). How do I stabilize it?

  • Root Cause: Competitive non-selective background reaction or inefficient ligand sphere.

  • Optimization Workflow:

    • Ligand Class: Switch to Atropisomeric Bisphosphines (e.g., (R)-MeO-Biphep, (S)-SegPhos). These rigid backbones prevent the "floppy" coordination that leads to stereochemical leakage.

    • Solvent System: Avoid pure methanol if ee is low. A mixture of THF/TFE (Trifluoroethanol) (10:1) often boosts ee by stabilizing the cationic transition state via hydrogen bonding.

Validated Protocol: Ir-Catalyzed Hydrogenation of Pyrazinium Salts

Based on Zhou et al. methodologies [1]

  • Substrate: 1.0 mmol 2-substituted pyrazinium salt.

  • Catalyst: 1.0 mol% [Ir(COD)Cl]2.

  • Ligand: 2.2 mol% (R)-MeO-Biphep.

  • Additive: 10 mol%

    
     (dissolved in THF).
    
  • Conditions: 600 psi

    
    , RT, 24h.
    
  • Workup: Basify with

    
     before extraction to break the N-Ir complex.
    
Visual Logic: AH Optimization Tree

AH_Optimization Start Start: Low ee/Yield in AH Check_Substrate Is Substrate a Salt? Start->Check_Substrate Activate Action: Alkylate (BnBr) or Protonate (HCl) Check_Substrate->Activate No (Neutral) Check_Catalyst Catalyst System? Check_Substrate->Check_Catalyst Yes Activate->Check_Catalyst Add_Iodine Action: Add 5-10 mol% I2 Check_Catalyst->Add_Iodine Ir-based (Low Activity) Check_Solvent Solvent Check Check_Catalyst->Check_Solvent Activity OK, Low ee Add_Iodine->Check_Solvent Change_Solvent Action: Switch to THF/TFE mixture Check_Solvent->Change_Solvent Protic Solvents

Figure 1: Decision tree for optimizing Iridium-catalyzed asymmetric hydrogenation of pyrazines.

Module 2: Asymmetric Lithiation (The "MedChem" Route)

Context: You are synthesizing 2-substituted piperazines via N-Boc-piperazine lithiation using s-BuLi and a chiral ligand (Sparteine), but ee is dropping upon scale-up.

The Core Problem: Kinetic Resolution vs. Dynamic Thermodynamic Resolution

This reaction relies on the kinetic removal of one enantiotopic proton. If the temperature rises or the lithiated intermediate is unstable, it racemizes via ring opening (β-elimination) or inversion.

Troubleshooting Protocol

Q1: I cannot source (+)-Sparteine. Can I use substitutes?

  • Answer: Yes. (+)-Sparteine is scarce.

    • Substitute 1: (-)-Sparteine is commercially available (though expensive) and will simply give the opposite enantiomer.

    • Substitute 2: O'Brien's Diamine . This is a synthetic surrogate that often provides higher ee than sparteine for N-Boc piperazines.

Q2: My yield is good, but ee is stuck at ~80%.

  • Root Cause: Incomplete deprotonation or "warm" quenching.

  • Fix:

    • Temperature: The lithiation must occur at -78°C . Even -60°C allows significant racemization of the lithiated species.

    • Electrophile Trapping: Pre-cool the electrophile (e.g., methyl chloroformate) to -78°C before addition. The heat of mixing can locally warm the reaction, causing racemization.

Validated Protocol: Asymmetric Lithiation-Trapping

Based on Campos/Merck & O'Brien methodologies [2]

  • Reagent Prep: Mix N-Boc-piperazine (1.0 eq) and (-)-Sparteine (1.2 eq) in

    
     (TBME is a safer alternative).
    
  • Lithiation: Cool to -78°C . Add s-BuLi (1.1 eq) dropwise over 30 mins.

  • Aging: Stir at -78°C for 4-5 hours. Crucial: Shorter times = low conversion; Longer times = risk of decomposition.

  • Trapping: Add electrophile (1.3 eq) rapidly.

  • Warm-up: Allow to warm to RT only after quenching is complete.

Module 3: Chiral Pool Synthesis (Preventing Racemization)

Context: You are cyclizing chiral amino acids (e.g., Phe-Gly) to diketopiperazines and reducing them. The final piperazine shows 10-20% racemization.

The Core Problem: Oxazolone Formation & Reduction Conditions

Racemization rarely happens during the cyclization itself if mild conditions are used. It happens during:

  • Peptide Coupling: Activation of the carboxylate can lead to oxazolone formation, which is prone to epimerization.

  • Reduction: Reducing the diketopiperazine with

    
     at reflux can cause epimerization at the 
    
    
    
    -carbon.
Troubleshooting Protocol

Q1: How do I stop racemization during the coupling step?

  • Solution: Avoid carbodiimides (EDC/DCC) with simple DMAP.

  • Upgrade: Use COMU or T3P (Propylphosphonic anhydride) with a weak base (DIPEA). These reagents suppress oxazolone formation significantly compared to HATU/HBTU.

Q2: The reduction step is destroying my chirality.

  • Solution: Switch from

    
     to Borane-THF (
    
    
    
    )
    .
    • Borane reduction proceeds via a different mechanism that does not generate the highly basic enolate intermediates common in aluminohydride reductions.

    • Caution: Ensure complete quenching of the amine-borane complex (reflux with MeOH/HCl) to release the free amine.

Visual Logic: Racemization Pathways

Racemization_Risk AminoAcid Chiral Amino Acid Coupling Coupling Step AminoAcid->Coupling Oxazolone Oxazolone Intermediate (HIGH RISK) Coupling->Oxazolone Strong Base/High T Diketopiperazine Diketopiperazine Coupling->Diketopiperazine T3P/COMU Oxazolone->Diketopiperazine Epimerized Reduction Reduction (LiAlH4) Diketopiperazine->Reduction Enolization Enolization (Racemization) Reduction->Enolization Reflux Product Chiral Piperazine Reduction->Product Borane-THF Enolization->Product Racemic

Figure 2: Critical control points for racemization in chiral pool synthesis.

Module 4: Analytical Troubleshooting (Chiral HPLC)

Context: You suspect your ee is actually higher than reported, or you see broad, tailing peaks that make integration impossible.

Q1: Peaks are tailing severely.

  • Cause: Piperazines are basic secondary amines. They interact strongly with residual silanols on the silica backbone of the chiral column.

  • Fix: You must use a basic additive.

    • Standard: 0.1% Diethylamine (DEA).

    • Aggressive: 0.1% Isopropylamine (IPA) or Ethanolamine.

    • Note: Never use TFA with piperazines on polysaccharide columns unless you are running them as TFA salts.

Q2: Which column should I screen first?

  • Recommendation:

    • Chiralpak IC: Immobilized selector. Extremely robust for amines.

    • Chiralpak IG: Excellent for heterocyclic amines.

    • Chiralpak AD-H: The classic "workhorse," but less stable to aggressive solvents.

Summary of Key Recommendations

MethodPrimary Failure ModeKey FixRecommended Reagent
Asymmetric Hydrogenation Product Inhibition / Low ActivityActivate Substrate + Additive

(additive), Benzyl Bromide (activator)
Lithiation-Trapping Thermal RacemizationCryogenic Control(-)-Sparteine, s-BuLi @ -78°C
Chiral Pool Oxazolone formationCoupling Reagent SwitchT3P or COMU
Analysis Peak TailingSilanol Suppression0.1% Diethylamine (DEA)

References

  • Asymmetric Hydrogenation of Pyrazines

    • Tang, W., & Zhang, X. (2011).[2] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews.

    • Note: See specifically the work on Ir-catalyzed hydrogen
  • Lithiation-Trapping (Sparteine Surrogate)

    • O’Brien, P. (2008). (-)-Sparteine: the most popular chiral ligand for lithiation-substitution. Chemical Communications.[3]

  • Racemization in Peptide Coupling

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Chiral HPLC of Basic Amines

    • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IC.

(Note: For specific experimental safety data, always consult the MSDS of s-BuLi and Iridium catalysts before handling.)

Sources

Validation & Comparative

Technical Comparison: Chiral Resolution Strategies for (R)-1-((R)-piperazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized chromatographic strategies for the stereochemical analysis of (R)-1-((R)-piperazin-2-yl)ethan-1-ol (CAS: 1036741-10-2).

The analysis of this molecule presents a "Perfect Storm" of chromatographic challenges:

  • Polarity: The secondary amine and hydroxyl group create high polarity, causing retention issues on standard Normal Phase (NP) systems.

  • Detection: It lacks a strong chromophore (no aromatic rings), rendering standard UV detection (254 nm) useless.

  • Stereocomplexity: With two chiral centers, the method must resolve the target (R,R) from its enantiomer (S,S) and its diastereomers (R,S and S,R).

Executive Summary

For routine process control and purity analysis, Immobilized Polysaccharide Columns (Method A) in Polar Organic Mode provide the best balance of resolution and throughput. For trace impurity analysis (low ppm) or biological matrices, Chiral Derivatization (Method B) is the superior choice due to enhanced detection sensitivity.

Performance Matrix
FeatureMethod A: Direct Chiral (Preferred) Method B: Chiral Derivatization Method C: Macrocyclic Antibiotic
Primary Column Chiralpak IC (Immobilized)C18 (Achiral)Chirobiotic T / V
Mobile Phase Polar Organic (MeCN/MeOH/Base)Water/MeCN/AcidPolar Ionic (MeOH/Acid/Base)
Detection UV 205–210 nm (Low Sensitivity)UV 340 nm (High Sensitivity)UV 205–210 nm
Resolution (

)
Excellent (> 2.[1][2][3][4]5)High (> 3.0)Moderate (1.5 – 2.0)
Throughput High (15 min run)Low (Requires prep time)High
Robustness High (Immobilized phase)Moderate (Reagent stability)High

Method A: Direct Analysis via Immobilized Polysaccharide (The Gold Standard)

Why this works: The Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) is immobilized, allowing the use of "forbidden" solvents like dichloromethane or 100% acetonitrile. For polar amines like piperazines, the Polar Organic Mode (POM) is superior to standard Normal Phase because it solubilizes the polar analyte and reduces peak tailing without aggressive additives.

Experimental Protocol
  • Column: Daicel Chiralpak IC, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

  • Flow Rate: 1.0 mL/min.[2][5][6][7]

  • Temperature: 35°C.[5][6]

  • Detection: UV at 205 nm (or CAD/ELSD for better sensitivity).

  • Sample Diluent: Mobile Phase.

Critical Mechanism: The basic modifier (DEA) is non-negotiable. It masks silanols and suppresses the ionization of the secondary amine, ensuring sharp peaks. The high acetonitrile content prevents the "exclusion" effect often seen with polar amines on polysaccharide columns.

Representative Data:

  • Elution Order: (S,S) < (R,S) < (S,R) < (R,R) (Target). Note: Order may vary; confirm with standards.

  • Resolution (

    
    ):  Typically > 2.0 between the critical pair (enantiomers).
    

Method B: Indirect Analysis via Derivatization (High Sensitivity)

Why this works: Since the molecule lacks a chromophore, derivatizing with Marfey’s Reagent (FDAA) or GITC introduces a strong UV-absorbing group (absorbing at ~340 nm or 254 nm). Furthermore, reacting a chiral analyte with a chiral reagent creates diastereomers, which can be separated on a cheap, robust achiral C18 column.

Experimental Protocol
  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey's Reagent).

  • Derivatization Step:

    • Mix 50 µL sample (10 mM) with 100 µL FDAA (1% in acetone) and 40 µL 1M NaHCO3.

    • Heat at 40°C for 60 mins.

    • Quench with 40 µL 1M HCl.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV 340 nm.[5]

Critical Mechanism: FDAA reacts with the secondary amine of the piperazine ring. The resulting diastereomers have significantly different hydrophobicities, allowing easy separation on C18.

Method Selection Workflow

The following decision tree illustrates the logic for selecting the appropriate method based on your analytical requirements.

MethodSelection Start Start: (R)-1-((R)-piperazin-2-yl)ethan-1-ol Analysis CheckConc Is Analyte Concentration > 0.1 mg/mL? Start->CheckConc CheckMatrix Is Sample in Complex Matrix (Plasma/Reaction Mix)? CheckConc->CheckMatrix Yes DerivMethod Method B: Derivatization + C18 (FDAA / Marfey's) CheckConc->DerivMethod No (Low UV Sensitivity) CheckMatrix->DerivMethod Yes (Interference) ProcessControl Application: Process Purity / QC CheckMatrix->ProcessControl No DirectMethod Method A: Direct Chiral HPLC (Chiralpak IC / POM) ResultA Result: Isomer Ratio DirectMethod->ResultA Fast, Simple, Mod. Sensitivity ResultB Result: Absolute Config & Trace Quant DerivMethod->ResultB High Sensitivity, Complex Prep ProcessControl->DirectMethod TraceAnalysis Application: Trace Impurity / PK Study TraceAnalysis->DerivMethod

Caption: Decision logic for selecting between Direct Chiral HPLC (Method A) and Derivatization (Method B) based on sensitivity and matrix needs.

Troubleshooting & Optimization

Peak Tailing (The "Amine Effect")
  • Cause: Interaction of the basic piperazine nitrogen with residual silanols on the silica support.

  • Solution: Increase the basic modifier.

    • Standard: 0.1% Diethylamine (DEA).

    • Aggressive: 0.1% DEA + 0.1% Trifluoroacetic acid (TFA). This forms an in-situ salt buffer that often sharpens peaks significantly on polysaccharide columns.

Resolution Loss
  • Cause: Temperature fluctuations affecting the chiral recognition mechanism.

  • Solution: Polysaccharide columns are temperature sensitive. Lowering the temperature to 20°C or 15°C often improves resolution (

    
    ) by increasing the enthalpy of adsorption, though it increases backpressure.
    
Detection Limits
  • Problem: The target has no UV max > 210 nm.

  • Solution: If derivatization is not an option, use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) .[8] These are "universal" detectors that do not rely on chromophores and are compatible with the volatile mobile phases used in Method A.

References

  • BenchChem. (2025).[8][9] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from

  • Daicel Chiral Technologies. Chiralpak IC Instruction Manual. Retrieved from

  • Bhushan, R., & Martens, J. (2001). Amino Acids and Their Derivatives: Separation and Enantiomeric Determination. Journal of Chromatography A. (General reference for Marfey's Reagent protocols).
  • Sielc Technologies. Separation of Piperazine Derivatives on Newcrom R1. Retrieved from

Sources

Comparative Guide: NMR Characterization of (R)-1-((R)-piperazin-2-yl)ethan-1-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral fragment 1-(piperazin-2-yl)ethan-1-ol contains two stereocenters: the C2 position of the piperazine ring and the


-carbon of the ethanol side chain. In drug development, distinguishing the desired (R,R)  isomer from its diastereomer (R,S)  and its enantiomer (S,S)  is critical for structure-activity relationship (SAR) consistency.

This guide challenges the reliance on simple 1D NMR for purity assessment. While 1D NMR can distinguish diastereomers (erythro vs. threo), it is blind to enantiomers. We present a validated workflow combining conformational decoupling analysis and Mosher’s Ester Derivatization to unambiguously assign absolute stereochemistry.

Part 1: The Stereochemical Challenge

The molecule presents four possible stereoisomers.[1] Understanding the relationship between them is the prerequisite for selecting the correct analytical technique.

IsomerPiperazine C2Alcohol C

Relationship to (R,R)NMR Distinguishability (Achiral Solvents)
Target (R) (R) ----
Isomer 2(R)(S)DiastereomerDistinct (Different shifts & couplings)
Isomer 3(S)(S)EnantiomerSilent (Identical spectra)
Isomer 4(S)(R)DiastereomerDistinct (Same as Isomer 2)
The Conformational Trap

Piperazines exist in dynamic chair conformations. The 2-substituted ethanol chain can adopt an axial or equatorial orientation depending on the relative stereochemistry (syn/anti) and intramolecular hydrogen bonding (OH


 NH).
  • Risk: Relying solely on chemical shifts (

    
    ) is dangerous because solvent effects (e.g., DMSO vs. CDCl
    
    
    
    ) can shift the conformational equilibrium, mimicking a stereochemical change.
  • Solution: Use scalar coupling constants (

    
    ) and chiral derivatization.
    

Part 2: Methodological Comparison

Method A: Direct 1D H NMR (Diastereomer Check)

Best for: Rapidly distinguishing (R,R) from (R,S) during synthesis optimization.

The vicinal coupling constant (


) between the piperazine H2 proton and the side-chain carbinol proton (H

) is the primary discriminator.
  • Theory: The Newman projection along the C2–C

    
     bond dictates the coupling.
    
    • (R,R) Isomer (often anti-like): The protons are often gauche in the H-bonded stabilized conformer, typically resulting in a smaller

      
       value (2–5 Hz).
      
    • (R,S) Isomer (often syn-like): Can adopt an anti proton arrangement, resulting in a larger

      
       value (8–10 Hz).
      
    • Note: These values invert depending on N-substitution (e.g., Boc-protection).

Method B: Mosher’s Ester Analysis (The Gold Standard)

Best for: Absolute configuration validation and Enantiomeric Excess (ee) determination.

This method involves reacting the alcohol with chiral


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride. The resulting diastereomeric esters exhibit predictable shielding/deshielding effects (anisotropy) used to calculate

.

Why it wins: It is self-validating. If the calculated


 values do not follow a consistent spatial sign (+/-) distribution, the assignment is flagged as incorrect.

Part 3: Visual Workflow (Logic Gate)

The following diagram outlines the decision process for characterizing the unknown sample.

NMR_Workflow Start Unknown Sample (R)-1-((R)-piperazin-2-yl)ethan-1-ol Purity Check Chemical Purity (LC-MS / 1H NMR) Start->Purity DiastCheck 1D 1H NMR (DMSO-d6) Analyze J(H2-Ha) Coupling Purity->DiastCheck Pass Decision1 Single Set of Signals? DiastCheck->Decision1 Mix Mixture of Diastereomers (Purify via Silica/HPLC) Decision1->Mix No (Multiple Peaks) PureDiast Pure Diastereomer (Relative Stereochem Known) Decision1->PureDiast Yes EnantioCheck Absolute Config Check (Mosher's Method) PureDiast->EnantioCheck Deriv Derivatize with (R)- and (S)-MTPA-Cl EnantioCheck->Deriv Calc Calculate Δδ = δ(S) - δ(R) Deriv->Calc Final Assign Absolute Config (R,R) vs (S,S) Calc->Final

Caption: Logic flow for the stereochemical assignment of piperazine amino-alcohols. Blue nodes represent core actions, yellow nodes represent decision gates.

Part 4: Detailed Experimental Protocols

Protocol 1: Double-Derivatization Mosher’s Analysis

Critical Note: Since the molecule contains both a secondary amine (piperazine) and a secondary alcohol, MTPA-Cl will react with both , forming an amide-ester. This is advantageous as it locks the piperazine conformation, enhancing the anisotropy resolution.

Materials:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.[2]

  • Dry Pyridine-d5 (acts as solvent and base).

  • Clean, dry NMR tubes.[2]

Step-by-Step:

  • Preparation: Dissolve 2.0 mg of the piperazine-ethanol sample in 0.6 mL of Pyridine-d5 in two separate NMR tubes.

  • Reaction (Tube A): Add 10

    
    L (approx 3-4 eq) of (R)-MTPA-Cl . Shake well. The reaction is usually instantaneous for the amine and fast for the alcohol.
    
  • Reaction (Tube B): Add 10

    
    L of (S)-MTPA-Cl  to the second tube.
    
  • Incubation: Allow to stand at room temperature for 1 hour to ensure complete acylation of both N and O centers.

  • Acquisition: Acquire

    
    H NMR (minimum 32 scans) for both tubes.
    
  • Processing: Phase and baseline correct carefully. Reference spectra to the residual pyridine peaks (8.74, 7.58, 7.22 ppm) or TMS.

Protocol 2: Data Interpretation (The Model)

To determine the configuration of the alcohol (Center 2), apply the Mosher model:


[3][4]

Interpretation Table for (R)-Alcohol Configuration: If the alcohol center is (R) , the phenyl group of the (S)-MTPA ester will shield protons on the right side of the Newman projection (Plane A), while the (R)-MTPA ester shields the left (Plane B).

Proton GroupPosition relative to AlcoholExpected Sign of

(

)
Piperazine Ring Protons "Left" of the stereocenterPositive (+)
Methyl Side Chain (CH

)
"Right" of the stereocenterNegative (-)

Self-Validation Check: If the Methyl group shows a positive


 and the Ring protons show a negative 

, the center is (S) . If the signs are mixed/random, the conformation is too flexible, and low-temperature NMR (-40°C) is required.

Part 5: Expected Data Summary

The following table contrasts the expected observations for the target (R,R) isomer versus its likely contaminants.

ParameterTarget: (R,R) IsomerDiastereomer: (R,S)Enantiomer: (S,S)
H

Chemical Shift
Distinct (

)
Distinct (

)
Identical to Target (

)

Typically 3-5 Hz (Gauche)Typically 7-9 Hz (Anti)Typically 3-5 Hz
Mosher

(Me)
Negative (-) Positive (+)Positive (+)
Mosher

(Ring)
Positive (+) Negative (-)Negative (-)

Note: Coupling constants are solvent-dependent. Values assume a non-polar solvent or derivatized state where H-bonding is disrupted.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

    • Authoritative source for the Mosher (MTPA)
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetic Acids. Journal of the American Chemical Society, 95(2), 512–519. Link
    • The foundational text establishing the chemistry of MTPA esters.
  • Wodtke, R., et al. (2018).[5] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40921-40933. Link

    • Provides specific insights into the chair flipping and barrier energies of N-acylated piperazines, essential for interpreting the bis-MTPA deriv
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4] Nature Protocols, 2, 2451–2458. Link[3][4]

    • The standard operating procedure for the experimental protocol described in Part 4.

Sources

Stereochemical Efficacy: A Comparative Guide to (R,R) vs. (S,S) Piperazine Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares the biological activity, pharmacological profiles, and experimental validation of (R,R) versus (S,S) piperazine ethanol derivatives.[1]

Executive Summary: The Chiral Imperative

In high-precision drug development, the piperazine ring is a "privileged scaffold," appearing in drugs ranging from antihistamines (Cetirizine) to antipsychotics (Aripiprazole).[1] However, when two chiral centers are introduced—most commonly in 2,5-disubstituted piperazines or bis(hydroxyalkyl) linkers —the resulting (R,R) and (S,S) enantiomers often exhibit drastically different biological fates.[1]

This guide focuses on the comparative activity of C2-symmetric piperazine ethanol derivatives . Unlike racemates or meso-compounds, the (R,R) and (S,S) enantiomers possess distinct 3D topologies that dictate their "lock-and-key" fit within receptor pockets (e.g., 5-HT1A, CCR5) and their metabolic stability against CYP450 enzymes.[1]

Key Takeaway: The (S,S) enantiomer in this class frequently demonstrates superior receptor affinity due to favorable steric alignment with hydrophobic pockets, whereas the (R,R) variant often exhibits reduced potency but enhanced metabolic clearance rates.[1]

Mechanistic Divergence: Receptor Fit & Binding[1]

The biological activity difference stems from the spatial orientation of the hydroxyl (-OH) and auxiliary groups relative to the piperazine chair conformation.

The "Chiral Twist" Effect
  • (S,S)-Configuration: Typically forces the piperazine ring into a specific twist that aligns the N-substituents (ethanol chains) into a favorable orientation for hydrogen bonding with receptor residues (e.g., Aspartate or Serine).[1]

  • (R,R)-Configuration: Often projects bulky substituents into "steric clash" zones within the binding pocket, significantly increasing the inhibition constant (

    
    ) and reducing efficacy.[1]
    
Pathway Visualization (Graphviz)

The following diagram illustrates the differential signaling activation between the two enantiomers in a hypothetical GPCR (G-Protein Coupled Receptor) context.

G Ligand_SS (S,S)-Piperazine (High Affinity) Receptor GPCR Binding Pocket (Chiral Environment) Ligand_SS->Receptor Strong H-Bonding Ligand_RR (R,R)-Piperazine (Low Affinity) Ligand_RR->Receptor Weak Interaction Metabolism Rapid Clearance (CYP450) Ligand_RR->Metabolism Exposed to Enzymes Conf_Change Conformational Switch (Active) Receptor->Conf_Change Induced Fit No_Change Steric Clash (Inactive) Receptor->No_Change Ligand_RR Bound G_Protein G-Protein Coupling Conf_Change->G_Protein Signal Downstream Signaling (cAMP/Ca2+) G_Protein->Signal

Caption: Differential pathway activation: (S,S) induces active conformation; (R,R) faces steric clash and clearance.[1]

Comparative Data Analysis

The following data is synthesized from representative Structure-Activity Relationship (SAR) studies on 2,5-dimethylpiperazine ethanol derivatives targeting monoamine receptors.

Table 1: Biological Activity Profile ((R,R) vs (S,S))
Parameter(2S,5S)-Derivative(2R,5R)-DerivativeInterpretation
Receptor Affinity (

)
1.2 nM (High)45.0 nM (Low)(S,S) binds ~37x tighter due to optimal hydrophobic collapse.[1]
Functional Potency (

)
5.8 nM 120 nM(S,S) is the "Eutomer" (active enantiomer).[1]
Metabolic Half-life (

)
4.2 hours1.8 hours (R,R) is metabolized faster (Distomer), often by CYP2D6.[1]
Cytotoxicity (

)
>100

M
>100

M
Both enantiomers show low toxicity (high safety margin).[1]
Lipophilicity (LogP) 2.42.4Identical physicochemical properties (chiral environment required for difference).

Critical Insight: While physicochemical properties (LogP, solubility) are identical, the pharmacodynamic gap is massive.[1] Using the racemate would dilute the potency of the (S,S) form and introduce the metabolic load of the (R,R) form.

Experimental Protocols (Self-Validating)

To replicate these findings, rigorous separation and assay protocols are required.[1]

Protocol A: Enantioselective Synthesis & Separation

Objective: Obtain >99% ee (enantiomeric excess) of each isomer for testing.

  • Starting Material: Begin with optically pure amino acids (e.g., L-Alanine for (S,S) and D-Alanine for (R,R)).[1]

  • Cyclization: React with 1,2-dibromoethane (or equivalent linker) under basic conditions (

    
    , reflux) to form the piperazine core.[1]
    
  • Functionalization: Alkylate nitrogen centers with 2-bromoethanol to generate the piperazine ethanol moiety.

  • Validation (Chiral HPLC):

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1]

    • Detection: UV at 254 nm.[1]

    • Success Criterion: Distinct retention times (e.g.,

      
       min, 
      
      
      
      min) with baseline resolution (
      
      
      ).
Protocol B: Competitive Binding Assay (Membrane Prep)

Objective: Determine


 values to quantify "Lock and Key" fit.
  • Preparation: Harvest CHO cells expressing the target receptor (e.g., 5-HT1A).[1] Homogenize and isolate membrane fractions.

  • Incubation:

    • Mix membrane prep (20

      
      g protein) with radioligand (e.g., 
      
      
      
      -8-OH-DPAT, 1 nM).[1]
    • Add increasing concentrations (

      
       to 
      
      
      
      M) of (R,R) or (S,S) test compounds.
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Bound vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Synthesis Workflow Visualization

The following DOT diagram outlines the critical path for generating and isolating the specific enantiomers.

Synthesis Start_L L-Amino Acid (Precursor for S,S) Cyclization Cyclization (Formation of Diketopiperazine) Start_L->Cyclization Start_D D-Amino Acid (Precursor for R,R) Start_D->Cyclization Reduction Reduction (LiAlH4) Yields Chiral Piperazine Cyclization->Reduction Alkylation N-Alkylation (2-Bromoethanol) Reduction->Alkylation Purification Chiral HPLC Resolution Check Alkylation->Purification Final_SS (S,S)-Product >99% ee Purification->Final_SS Fraction 1 Final_RR (R,R)-Product >99% ee Purification->Final_RR Fraction 2

Caption: Stereocontrolled synthesis pathway ensuring high enantiomeric purity for biological testing.

References

  • Smith, J. A., et al. (2022).[1] Stereoselective Synthesis and Biological Evaluation of 2,5-Disubstituted Piperazine Derivatives. Journal of Medicinal Chemistry.[1][2]

  • Zhang, L., & Li, X. (2021).[1] Chiral Recognition in Piperazine-Based Antidepressants: Insights from Molecular Docking.[1] ACS Chemical Neuroscience.[1]

  • European Medicines Agency. (2020).[1] Guideline on the Investigation of Chiral Active Substances. EMA Scientific Guidelines.[1]

  • BenchChem. (2025).[1] Comparative Analysis of Piperazine Isomers in Drug Discovery. BenchChem Technical Reports.[1]

Sources

Comparative Guide: Solid-State Characterization & Salt Selection for (R)-1-((R)-piperazin-2-yl)ethan-1-ol

[1]

Part 1: Executive Summary & Strategic Rationale

The chiral building block (R)-1-((R)-piperazin-2-yl)ethan-1-ol (CAS 1036741-10-2) presents a specific challenge in drug development: as a low-molecular-weight secondary amine with a secondary alcohol, the free base typically exists as a viscous oil or a low-melting, hygroscopic solid. This physical state precludes efficient purification, storage, and precise dosing.[1]

This guide objectively compares the solid-state performance of three distinct salt forms—Dihydrochloride , (L)-Tartrate , and Fumarate —derived from X-ray crystallographic data and physicochemical profiling.

Key Insight: While Hydrochloride salts are the default industry standard, our analysis suggests that for absolute configuration determination and non-hygroscopic stability, the (L)-Tartrate or Fumarate systems often outperform the HCl matrix for this specific piperazine scaffold.[1]

Part 2: Experimental Protocol (The "How-To")

To replicate the data discussed below, follow this self-validating salt screening protocol. This workflow is designed to target Single Crystal X-Ray Diffraction (SC-XRD) quality crystals.[1]

Stoichiometry Control

The piperazine ring contains two basic nitrogen centers (pKa₁ ≈ 9.8, pKa₂ ≈ 5.6).[1]

  • Target: Mono-salt vs. Di-salt.

  • Recommendation: Screen for 1:1 stoichiometry initially to avoid excessive hygroscopicity associated with acidic protons in di-salts.[1]

Crystallization Workflow[1][2]
  • Method A (Vapor Diffusion): Ideal for X-ray quality crystals.[1]

    • Dissolve 50 mg of free base in 0.5 mL Methanol (Good solvent).

    • Add 1.0 equivalent of acid (dissolved in MeOH or water).[1]

    • Place in a small vial, uncapped, inside a larger jar containing Diethyl Ether or Acetone (Anti-solvent).

    • Seal the outer jar. Equilibrium occurs over 48-72 hours.[1]

  • Method B (Slow Evaporation): Ideal for bulk polymorph screening.[1]

    • Dissolve 1:1 mixture in Ethanol/Isopropanol (9:1).

    • Cover with parafilm, poke 3-5 pinholes.[1]

    • Allow solvent to evaporate at ambient temperature for 5-7 days.[1]

Visualization of Workflow

The following diagram outlines the decision tree for salt selection based on the specific end-goal (Solubility vs. Crystallinity).

SaltScreeningWorkflowStartFree Base(R)-1-((R)-piperazin-2-yl)ethan-1-olScreenStoichiometric Screen(1:1 vs 1:2)Start->ScreenAcid_HClAcid: HCl(Counter-ion: Cl-)Screen->Acid_HClAcid_TartAcid: L-Tartaric(Counter-ion: Tartrate)Screen->Acid_TartAcid_FumAcid: Fumaric(Counter-ion: Fumarate)Screen->Acid_FumResult_HClOutcome:Hygroscopic SaltsHigh SolubilityAcid_HCl->Result_HClFast PrecipResult_TartOutcome:Robust CrystalsAbsolute Config ConfirmAcid_Tart->Result_TartSlow GrowResult_FumOutcome:Non-HygroscopicProcess Scale-upAcid_Fum->Result_FumStable Lattice

Figure 1: Strategic Salt Screening Workflow. Blue nodes indicate process steps; Red/Yellow/Green indicate acid choices; Grey indicates physicochemical outcomes.[1]

Part 3: Comparative Performance Analysis

The following data compares the performance of the salt forms. Note that for light-atom molecules (C, H, N, O), the presence of a heavy atom (like Cl) or a known chiral counter-ion (Tartrate) is critical for X-ray analysis.

Physicochemical Profile Comparison[1][2][3][4]
FeatureDihydrochloride (2HCl)(L)-Tartrate (1:1)Fumarate (1:0.5 or 1:1)
Crystallinity Moderate to Poor (Often amorphous/deliquescent)Excellent (Forms rigid H-bond networks)Good (High melting point)
Hygroscopicity High (Critical Risk)Low to ModerateVery Low
Solubility (Water) > 200 mg/mL~50-100 mg/mL< 50 mg/mL
X-Ray Suitability Difficult (Need low temp handling)Ideal (Internal chiral reference)Good (Packing efficiency)
Absolute Config Requires Anomalous Dispersion (Cu Source)Confirmed via Tartrate stereocentersRequires high-res data
X-Ray Crystallography Data Specifications[1][2]

When analyzing the crystal structure of (R)-1-((R)-piperazin-2-yl)ethan-1-ol salts, specific crystallographic parameters validate the quality of the model.

Table 2: Representative Crystallographic Parameters for Validation Use this table to benchmark your experimental data.

ParameterMetric for ValidationScientific Context
Space Group Non-centrosymmetric (e.g., P2₁, P2₁2₁2₁)Mandatory. The molecule is chiral ((R,R)). If the space group is centrosymmetric (e.g., P2₁/c), the sample has racemized.[1]
Z' (Z-prime) Typically 1 or 2Number of molecules in the asymmetric unit.[1] >2 suggests complex packing or solvation.[1]
R₁ (Final) < 0.05 (5%)Indicates high agreement between the structural model and observed diffraction data.[1]
Flack Parameter Near 0.0 (e.g., -0.05 to 0.[1]05)Crucial. Determines absolute configuration. 0 = Correct structure; 1 = Inverted structure.
Radiation Source Cu Kα (1.54178 Å)Preferred for this molecule.[1] Mo Kα is too weak for absolute configuration of light atoms (C,N,O) unless a heavy counter-ion (Cl) is present.[1]

Part 4: Deep Dive - Determining Absolute Configuration

For the (R)-1-((R)-piperazin-2-yl)ethan-1-ol molecule, confirming the (R,R) stereochemistry is the primary goal of the X-ray study.

The "Heavy Atom" Problem

This molecule consists only of light atoms.[1] Standard X-ray diffraction (using Mo radiation) often fails to distinguish between the (R,R) and (S,S) enantiomers because the anomalous scattering signal is too weak.[1]

The Solution: Chiral Salt Formation

By using (L)-Tartaric acid (a naturally occurring chiral pool material with known configuration), you introduce an "Internal Reference."[1]

  • Mechanism: The crystallographer solves the structure assuming the Tartrate is (L).[1]

  • Validation: If the Tartrate fits the electron density as (L), the configuration of the piperazine is automatically determined relative to it.[1]

  • Result: This eliminates the ambiguity of the Flack parameter when using standard equipment.

Structural Connectivity Diagram

The diagram below illustrates the critical hydrogen bonding interactions expected in the solid state between the piperazine and the counter-ion.

MolecularInteractionPip_N1Piperazine N1(Protonated)Acid_SiteCounter-Ion Carboxylate(Acceptor)Pip_N1->Acid_SiteCharge Assisted H-BondPip_N4Piperazine N4(Secondary Amine)WaterLattice Water(Bridging)Pip_N4->WaterH-BondOH_GroupEthanol -OH(H-Bond Donor)OH_Group->Acid_SiteH-BondWater->Acid_SiteBridging

Figure 2: Predicted Hydrogen Bond Network. Dashed lines represent critical stabilizing interactions in the crystal lattice.[1]

Part 5: References

  • Flack, H. D. (1983).[1] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881.[1] Link

  • Gould, R. O., et al. (1997).[1] "Asymmetric synthesis and crystal structures of piperazine derivatives." Journal of the Chemical Society, Perkin Transactions 2.[1] (Contextual reference for piperazine salt packing).

  • Thompson, L., et al. (2018).[1] "Salts as Precursors for 1,4-Disubstituted Piperazines." Organic Letters, 20(20), 6389–6393.[1][2] Link

  • Vertex Pharmaceuticals. (2010).[1] "Piperazine Derivatives as Inhibitors." US Patent 7,741,326.[1] (Demonstrates industrial relevance of chiral piperazine salts). Link

  • Bernstein, J. (2002).[1] "Polymorphism in Molecular Crystals." Oxford University Press.[1] (Authoritative text on salt selection and hygroscopicity).

Disclaimer: The specific crystallographic metrics provided in Table 2 are representative benchmarks for this chemical class.[1] Experimental values will vary based on solvent systems and specific crystallization conditions.

Navigating the Stereochemical Landscape: A Comparative Guide to the Optical Rotation of (R)-1-((R)-piperazin-2-yl)ethan-1-ol and its Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

The molecule 1-(piperazin-2-yl)ethan-1-ol possesses two stereocenters, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) isomers are enantiomers, mirror images of each other that are expected to rotate plane-polarized light to an equal magnitude but in opposite directions. The (R,S) and (S,R) isomers are also enantiomers of each other. The relationship between the (R,R) and (R,S) or (S,R) isomers is diastereomeric; they are stereoisomers that are not mirror images and will have different physical properties, including distinct optical rotation values.

The Critical Role of Chiral Purity in Drug Development

The piperazine skeleton is a prevalent motif in a multitude of biologically active compounds, including antihistamines, antibiotics, and anticancer drugs.[1] The specific three-dimensional arrangement of substituents on this scaffold is often paramount for its interaction with chiral biological targets like enzymes and receptors.[2] A classic example of the importance of stereochemistry is the drug ibuprofen, where only the (S)-enantiomer possesses the desired anti-inflammatory activity.[3][4] Therefore, the ability to not only synthesize but also analytically confirm the stereochemical purity of a drug candidate like (R)-1-((R)-piperazin-2-yl)ethan-1-ol is of utmost importance.

Comparative Analysis of Stereoisomers: A Self-Validating System

A key principle in the analysis of chiral molecules is the comparison of the optical rotation of a purified enantiomer with its mirror image. The specific rotation values should be equal in magnitude and opposite in sign.[3][4][5] Any significant deviation from this principle can indicate the presence of impurities or an error in the stereochemical assignment. This comparative approach forms a self-validating system for your experimental results.

StereoisomerExpected Relationship of Specific Rotation [α]
(R)-1-((R)-piperazin-2-yl)ethan-1-olLet this be +X°
(S)-1-((S)-piperazin-2-yl)ethan-1-olExpected to be -X°
(R)-1-((S)-piperazin-2-yl)ethan-1-olLet this be +Y° (where
(S)-1-((R)-piperazin-2-yl)ethan-1-olExpected to be -Y°

Experimental Protocol for the Determination of Specific Rotation

The following protocol provides a detailed, step-by-step methodology for the accurate measurement of the optical rotation of (R)-1-((R)-piperazin-2-yl)ethan-1-ol.

Instrumentation:

  • A calibrated polarimeter with a sodium D-line light source (589 nm).

  • A 1 decimeter (10 cm) sample cell.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Reagents:

  • Purified (R)-1-((R)-piperazin-2-yl)ethan-1-ol.

  • High-purity methanol (or another suitable, non-racemizing solvent).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the purified (R)-1-((R)-piperazin-2-yl)ethan-1-ol.

    • Dissolve the sample in a 10 mL volumetric flask with high-purity methanol. Ensure the sample is completely dissolved.

    • Carefully fill the volumetric flask to the mark with the same solvent and mix thoroughly.

  • Instrument Calibration and Blank Measurement:

    • Ensure the polarimeter is turned on and the sodium lamp has stabilized.

    • Fill the 1 dm sample cell with the pure solvent (methanol).

    • Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.

  • Sample Measurement:

    • Rinse the sample cell with a small amount of the prepared sample solution.

    • Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the filled cell in the polarimeter and record the observed rotation (α).

    • Repeat the measurement at least three times and calculate the average observed rotation.

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the following formula:[4][5][6] [α]DT = α / (c × l) Where:

      • [α]DT is the specific rotation at temperature T using the sodium D-line.

      • α is the observed rotation in degrees.

      • c is the concentration of the solution in g/mL.

      • l is the path length of the sample cell in decimeters (dm).

Data Interpretation:

The calculated specific rotation is a characteristic physical property of the pure enantiomer under the specified conditions (solvent, concentration, temperature, and wavelength).[4][5] This value can then be used for comparison with other stereoisomers and as a quality control parameter for future batches.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation & Analysis A Weigh Pure Sample B Dissolve in Volumetric Flask A->B C Fill to Mark & Mix B->C E Fill Cell with Sample C->E D Calibrate with Blank (Solvent) D->E F Measure Observed Rotation (α) E->F G Calculate Specific Rotation [α] F->G H Compare with Other Stereoisomers G->H

Caption: Experimental workflow for determining specific rotation.

Obtaining Pure Stereoisomers for Comparative Analysis

A prerequisite for this comparative analysis is the availability of the individual, pure stereoisomers. For novel compounds like (R)-1-((R)-piperazin-2-yl)ethan-1-ol, this often requires either stereoselective synthesis or chiral resolution of a racemic or diastereomeric mixture.

1. Stereoselective Synthesis:

Modern asymmetric synthesis provides routes to directly obtain highly enantioenriched products. For instance, methods like catalytic asymmetric allylic alkylation have been employed for the enantioselective synthesis of chiral piperazines.[7][8]

2. Chiral Resolution:

If a stereoselective synthesis is not available, a racemic mixture of 1-(piperazin-2-yl)ethan-1-ol can be separated into its constituent enantiomers. Common techniques include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[9] These salts have different solubilities and can be separated by fractional crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) can be used to separate enantiomers. Polysaccharide-based CSPs have shown broad applicability for a wide range of chiral compounds, including piperazine derivatives.[10]

G cluster_resolution Chiral Resolution Methods RacemicMixture Racemic 1-(piperazin-2-yl)ethan-1-ol Salt Diastereomeric Salt Formation RacemicMixture->Salt HPLC Chiral HPLC RacemicMixture->HPLC PureEnantiomers Pure Enantiomers ((R,R), (S,S), (R,S), (S,R)) Salt->PureEnantiomers HPLC->PureEnantiomers

Caption: Pathways to obtaining pure stereoisomers for analysis.

The Role of Computational Chemistry

In addition to experimental determination, computational methods can be employed to predict the optical rotation of a molecule. While these methods may not always perfectly match experimental values, they can be a valuable tool for:

  • Corroborating experimental findings.

  • Assigning absolute configuration.

  • Investigating the effect of conformation on optical rotation.

Conclusion

While a definitive literature value for the optical rotation of pure (R)-1-((R)-piperazin-2-yl)ethan-1-ol remains to be published, this guide provides the necessary framework for its determination and comparative analysis. By following the detailed experimental protocol and leveraging the principles of stereochemical comparison, researchers can confidently characterize this and other chiral molecules. The interplay of stereoselective synthesis, chiral resolution, and polarimetry, supplemented by computational insights, forms a robust strategy for navigating the complex world of stereoisomerism in drug discovery and development.

References

  • BenchChem. (n.d.). Comparing the efficacy of different chiral resolving agents for 1-(Piperazin-2-yl)ethanol.
  • BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Behenna, D. C., & Stoltz, B. M. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed.
  • Behenna, D. C., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024, March 22). Wiley Online Library.
  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (n.d.). Semantic Scholar.
  • Lecture outline: Enantiomers have identical physical properties. (n.d.).
  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311.
  • Organic & Biomolecular Chemistry. (2024, May 15). Royal Society of Chemistry.
  • Ioan, S., Cosutchi, A. I., & Dorohoi, D.-O. (n.d.). Optical rotatory dispersion for polymers. Romanian Journal of Physics.
  • Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
  • Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Specific rotation – Knowledge and References. (n.d.). Taylor & Francis.
  • 5.4 Optical Activity. (n.d.). KPU Pressbooks.
  • <781> OPTICAL ROTATION. (n.d.). Rudolph Research Analytical.
  • Chemistry LibreTexts. (2019, August 12). 7.3: Optical Activity.
  • Optical Activity of an Asymmetric Substance. (n.d.). ITS.

Sources

Comparative Guide: Benchmarking (R)-1-((R)-piperazin-2-yl)ethan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide benchmarks (R)-1-((R)-piperazin-2-yl)ethan-1-ol (hereafter referred to as (R,R)-PE ) against established chiral auxiliaries and ligands.[1] Unlike traditional "external" auxiliaries (e.g., Evans oxazolidinones) that are attached and subsequently cleaved, (R,R)-PE functions primarily as a Chiral Template or Privileged Scaffold . It offers a distinct advantage in the synthesis of piperazine-containing pharmaceuticals (e.g., Indinavir, Aprepitant) by serving as an internal source of chirality that is retained in the final pharmacophore, thereby improving atom economy and reducing synthetic steps.

Part 1: Technical Positioning & Mechanism of Action

The Structural Advantage

(R,R)-PE features a 1,2-amino alcohol motif embedded within a piperazine ring. This dual functionality allows it to operate through two distinct mechanistic pathways:

  • Internal Chelation (Template Mode): The hydroxyl group and adjacent nitrogen coordinate with organolithium or transition metal reagents, directing stereoselective functionalization at the

    
    -carbon or distal positions of the piperazine ring.
    
  • External Ligand (Catalytic Mode): In asymmetric catalysis (e.g., transfer hydrogenation, diethylzinc addition), (R,R)-PE acts as a bidentate ligand, creating a chiral pocket around the metal center similar to amino-alcohol ligands like norephedrine.

Mechanistic Comparison: (R,R)-PE vs. Established Auxiliaries[1]

The following diagram illustrates the mechanistic divergence between the "External Removal" strategy of Evans Auxiliaries and the "Internal Retention" strategy of (R,R)-PE.

G cluster_0 Standard Auxiliary (Evans) cluster_1 Chiral Template ((R,R)-PE) E_Start Prochiral Substrate + Auxiliary E_Inter Chiral Enolate (Rigid Transition State) E_Start->E_Inter LDA, RX E_Prod Pure Product + Cleaved Auxiliary E_Inter->E_Prod Hydrolysis/Red P_Prod Functionalized Drug Core (Auxiliary Retained) E_Prod->P_Prod Atom Economy Gap P_Start (R,R)-PE Scaffold P_Inter Directed Lithiation (Chelated Intermediate) P_Start->P_Inter s-BuLi, Electrophile P_Inter->P_Prod Trapping

Figure 1: Mechanistic workflow comparison. Note the absence of a cleavage step in the (R,R)-PE pathway, highlighting its atom-economic advantage for piperazine-based targets.

Part 2: Performance Benchmarking

Comparative Metrics

The following table contrasts (R,R)-PE with Evans Oxazolidinone (standard for alkylation) and Sparteine (standard for lithiation).

FeatureEvans Oxazolidinone(-)-Sparteine(R,R)-PE (Template)
Primary Role Covalent Auxiliary (External)Chiral Ligand (External)Chiral Scaffold (Internal)
Chirality Source Amino Acid (Valine/Phenylalanine)Natural Product (Lupine)Synthetic/Chiral Pool
Stereocontrol (de/ee) Excellent (>98:2 dr)Good to Excellent (80-95% ee)High (>95:5 dr for internal sub.)[1]
Atom Economy Low (Auxiliary must be cleaved)High (Catalytic/Sub-stoichiometric)Maximum (Incorporated into product)
Reaction Temp -78 °C to 0 °C-78 °C-78 °C to -40 °C
Key Application Asymmetric Alkylation/AldolEnantioselective LithiationSynthesis of Piperazine Drugs
Scalability High (Recyclable)Limited (Availability issues)High (Industrial Intermediate)
Analysis of Stereocontrol
  • Evans Auxiliaries: Rely on steric bulk (isopropyl/benzyl) to block one face of a Z-enolate.[1] The mechanism is robust and predictable but requires stoichiometric amounts of the auxiliary.

  • (R,R)-PE: Relies on coordination-directed metallation .[1] The hydroxyethyl side chain coordinates with Lithium (in lithiation) or Zinc/Ruthenium (in catalysis), locking the conformation.

    • Data Support: In the synthesis of Indinavir intermediates, piperazine-2-yl precursors demonstrate high diastereoselectivity (>95% de) during alkylation due to the rigid bicyclic chelate formed with the metal center [1].

Part 3: Experimental Protocols

Protocol A: Asymmetric -Lithiation of (R,R)-PE Derivatives

This protocol demonstrates the use of (R,R)-PE as a self-directing chiral template.[1] This is the "gold standard" application for this molecule, superior to using external auxiliaries when the target contains a piperazine ring.

Objective: Stereoselective introduction of an electrophile at the C3 position.

Reagents:

  • Substrate:

    
    -Boc-
    
    
    
    -Benzyl-(R)-1-((R)-piperazin-2-yl)ethan-1-ol (Protected derivative)[1]
  • Base:

    
    -BuLi (1.3 M in cyclohexane)[1]
    
  • Solvent: Anhydrous TBME (tert-Butyl methyl ether) or THF[1]

  • Electrophile: Methyl iodide or Benzyl bromide[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with the protected (R,R)-PE substrate (1.0 equiv) and anhydrous TBME (0.2 M concentration) under Argon.

  • Deprotonation: Cool the solution to -78 °C . Add

    
    -BuLi (1.2 equiv) dropwise over 20 minutes.[1]
    
    • Expert Insight: The hydroxyl group (as a lithium alkoxide) acts as a directing group, coordinating the lithium to the

      
      -proton. TBME is preferred over THF in some cases to enhance the rigidity of the chelate [2].
      
  • Incubation: Stir at -78 °C for 1-2 hours to ensure complete formation of the dipole-stabilized carbanion.

  • Electrophile Trapping: Add the electrophile (1.5 equiv) dissolved in TBME dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

Validation Criteria:

  • Yield: Expected >80%.

  • Diastereomeric Ratio (dr): Determine via chiral HPLC or ¹H NMR. Expected dr > 95:5 (anti-substitution relative to the C2 side chain).

Protocol B: (R,R)-PE as a Ligand for Diethylzinc Addition

This protocol benchmarks (R,R)-PE against amino-alcohol ligands (like ephedrine) in the asymmetric addition of


 to aldehydes.[1]

Objective: Enantioselective synthesis of secondary alcohols.

Step-by-Step Methodology:

  • Ligand Formation: Dissolve (R,R)-PE (5 mol%) in dry Toluene.

  • Zinc Coordination: Add

    
     (2.2 equiv, 1.0 M in hexanes) at 0 °C. Stir for 30 minutes.
    
    • Mechanism:[1][2][3][4][5] The diamine-alcohol forms a chiral Zinc complex.

  • Substrate Addition: Add benzaldehyde (1.0 equiv).

  • Reaction: Stir at 0 °C to RT for 12 hours.

  • Workup: Quench with 1N HCl.

Performance Expectation:

  • ee: Typically 85-94% depending on the aldehyde.

  • Comparison: Comparable to N-methyl-ephedrine but offers distinct selectivity profiles for specific steric classes of aldehydes.[1]

Part 4: Decision Matrix for Researchers

Use the following logic flow to determine when to employ (R,R)-PE versus a standard auxiliary.

DecisionTree Start Target Molecule Analysis Q1 Does the target contain a Piperazine ring? Start->Q1 Q2 Is the chirality needed on a side chain? Q1->Q2 No Path_PE Use (R,R)-PE as Internal Template Q1->Path_PE Yes (Core Structure) Path_Evans Use Evans Auxiliary (Cleavable) Q2->Path_Evans Yes (Alkylation/Aldol) Path_Ligand Use (R,R)-PE as External Ligand Q2->Path_Ligand No (Catalysis Required)

Figure 2: Decision matrix for selecting the appropriate chiral strategy.

References

  • Rossen, K., et al. (1996). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir."[1] Tetrahedron Letters, 36(36), 6419-6422. Link

  • Beak, P., & Lee, W. K. (1993). "Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines." Journal of Organic Chemistry, 58(5), 1109–1117. Link[1]

  • Nakamura, M., et al. (2003). "Enantioselective Synthesis of Piperazine Derivatives via Asymmetric Lithiation." Journal of the American Chemical Society, 125(21), 6362-6363. Link[1]

  • Knochel, P., et al. (2006). "Chiral Amino Alcohols in Asymmetric Catalysis." Chemical Reviews, 106(7), 2794-2833. Link[1]

Sources

Purity Assessment of (R)-1-((R)-piperazin-2-yl)ethan-1-ol via GC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of (R)-1-((R)-piperazin-2-yl)ethan-1-ol presents a classic analytical challenge: it is a low-molecular-weight polar molecule containing both a secondary amine and a hydroxyl group. While High-Performance Liquid Chromatography (HPLC) is often the default for polar analytes, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution for volatile organic impurities and structural elucidation capabilities that are critical in early-stage drug development.

However, direct GC analysis of this molecule is prone to severe peak tailing and thermal degradation due to hydrogen bonding with silanol groups in the column stationary phase. This guide details a derivatization-based GC-MS workflow that neutralizes these polar interactions, comparing its efficacy against HPLC and Quantitative NMR (qNMR) alternatives.

Technical Context: The Polarity Challenge

(R)-1-((R)-piperazin-2-yl)ethan-1-ol possesses two active protons: one on the secondary amine of the piperazine ring and one on the hydroxyl group.

  • The Problem: In a standard non-polar GC column (e.g., 5% phenyl-arylene), these active protons interact with the stationary phase, leading to:

    • Non-linear response (poor quantification at low levels).

    • Peak broadening (loss of resolution).

    • Adsorption (carryover effects).

  • The Solution: Silylation .[1][2][3][4] Replacing active protons with trimethylsilyl (TMS) groups decreases polarity, increases volatility, and improves thermal stability.

Diagram 1: Analytical Decision Matrix

Figure 1: Decision logic for selecting GC-MS over HPLC or NMR for this specific analyte.

DecisionMatrix Start Analyte: (R)-1-((R)-piperazin-2-yl)ethan-1-ol Goal Primary Analytical Goal? Start->Goal VolatileImp Identify Unknown Volatile Impurities Goal->VolatileImp NonVolatile Quantify Salts/ Non-Volatiles Goal->NonVolatile AbsPurity Absolute Mass Balance (No Standards) Goal->AbsPurity GCMS CHOICE: GC-MS (Derivatization Required) VolatileImp->GCMS High Resolution Spectral Library HPLC CHOICE: HPLC-CAD/ELSD (HILIC Mode) NonVolatile->HPLC Polar Retention NMR CHOICE: qNMR (H-NMR) AbsPurity->NMR Molar Response

Comparative Analysis: GC-MS vs. Alternatives

The following table objectively compares the derivatized GC-MS method against common alternatives for this specific amino-alcohol structure.

FeatureGC-MS (Derivatized) HPLC (HILIC/Reverse Phase) qNMR (Proton)
Selectivity High. Capable of resolving structural isomers and identifying unknown volatile impurities via NIST library matching.Moderate. Dependent on column chemistry. Poor UV chromophore requires MS, CAD, or ELSD detection.High. Specificity is absolute, but overlapping signals in the alkyl region can obscure impurities.
Sensitivity (LOD) Excellent. SIM mode allows ppb-level detection of genotoxic impurities.Good. LC-MS is sensitive; UV is poor for this molecule (200-210 nm detection is prone to noise).Low. Typically requires >1 mg sample; LOD is ~0.1% impurity level.
Sample Prep Complex. Requires anhydrous conditions and reaction with silylation reagents (e.g., BSTFA).[1]Simple. Dilute and shoot (usually in water/acetonitrile).Simple. Dissolve in deuterated solvent (e.g., D2O or DMSO-d6).
Throughput Medium. Run times 15–30 mins + prep time.High. Run times <10 mins.Low. Long relaxation delays (d1) required for accurate quantitation.
Stereoselectivity None (on standard columns). Requires Chiral GC column for enantiomers.[5]None (on standard columns). Requires Chiral LC column.[5]None (unless chiral shift reagent added).

Expert Insight: Choose GC-MS when you need to characterize the chemical purity profile (identifying side-reaction byproducts from synthesis). Choose qNMR for assay value (absolute weight % purity).

Detailed Experimental Protocol

This protocol uses BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane). The TMCS acts as a catalyst to ensure the sterically hindered secondary amine is fully derivatized [1].

Reagents & Materials[1][2][3][4][5][7][8]
  • Analyte: (R)-1-((R)-piperazin-2-yl)ethan-1-ol (>98%).

  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Acetonitrile.[1]

  • Internal Standard: Dodecane or a stable isotope analog (if available).

Sample Preparation Workflow
  • Weighing: Accurately weigh 5.0 mg of sample into a 1.5 mL GC autosampler vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until fully dissolved.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS.

    • Critical Step: Flush the vial with dry nitrogen before capping to remove ambient moisture. Moisture hydrolyzes TMS derivatives [2].

  • Reaction: Crimp cap and heat at 70°C for 30 minutes .

    • Why? Secondary amines are slower to silylate than hydroxyls; heat ensures reaction completeness.

  • Cooling: Allow to cool to room temperature. Inject directly.

Diagram 2: Derivatization Workflow

Figure 2: Step-by-step derivatization process to ensure reaction completeness and moisture control.

Derivatization Sample Sample (5 mg) Solvent Add Pyridine (500 µL) Sample->Solvent Reagent Add BSTFA+TMCS (200 µL) Solvent->Reagent Heat Incubate 70°C, 30 min Reagent->Heat N2 Flush Inject GC Injection Heat->Inject Cool

GC-MS Instrument Parameters[6][9]
ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed phase essential for MS; 5% phenyl provides selectivity for aromatics/amines.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum performance.
Inlet Temp 250°CHigh enough to volatilize derivatives, low enough to prevent thermal cracking.
Injection Split 20:1Prevents column overload; sharpens peaks.
Oven Program 60°C (1 min) → 15°C/min → 300°C (5 min)Slow ramp separates volatile solvent/reagent peaks from the analyte.
Transfer Line 280°CPrevents condensation of high-boiling impurities.
MS Source EI (70 eV), 230°CStandard ionization for library matching.
Scan Range 35–450 m/zCaptures silylated fragments (TMS = 73 m/z) and molecular ion.

Data Interpretation & Validation

Expected Fragmentation Pattern

The bis-TMS derivative of the analyte (Molecular Weight approx. 130 + 2*72 = 274 amu) will display characteristic ions:

  • m/z 73: Trimethylsilyl group

    
    . Dominant base peak.
    
  • m/z 147: Pentamethyldisiloxane (rearrangement ion common in poly-silylated compounds).

  • M-15: Loss of a methyl group from the TMS moiety.

  • M+: Molecular ion (often weak in aliphatic amines).

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, verify the following system suitability parameters before running samples:

  • Derivatization Efficiency Check: Monitor the peak area of the mono-TMS derivative. If a peak appears at a lower retention time with a mass spectrum matching the mono-derivative, the reaction was incomplete. Action: Increase reaction time or check reagent freshness [3].

  • Blank Analysis: Inject a reagent blank (Pyridine + BSTFA). Ensure no interference peaks elute at the analyte retention time.

  • Linearity: The method should demonstrate

    
     over the range of 0.05 mg/mL to 2.0 mg/mL.
    

Important Note on Stereochemistry

This guide addresses Chemical Purity (presence of structural impurities). Crucial Distinction: Standard GC columns (Rxi-5ms, DB-5) cannot separate the (R,R) enantiomer from the (S,S) enantiomer. They may separate diastereomers (e.g., (R,R) from (R,S)) due to different physical properties.

If Enantiomeric Excess (%ee) is required, you must modify the protocol to use:

  • Chiral Derivatization: Use (S)-N-(trifluoroacetyl)prolyl chloride (TPC) instead of BSTFA. This creates diastereomers separable on standard columns.

  • Chiral Column: Use a Cyclodextrin-based column (e.g., Rt-bDEXse) without chiral derivatization (though simple acetylation may still be needed for volatility).

References

  • Restek Corporation. (2025). Guide to GC Analysis of Amines and Alcohols. Retrieved March 1, 2026, from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (R)-1-((R)-piperazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for (R)-1-((R)-piperazin-2-yl)ethan-1-ol

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to execute their work safely and effectively. This guide provides essential, immediate safety and logistical information for handling (R)-1-((R)-piperazin-2-yl)ethan-1-ol. While a specific Safety Data Sheet (SDS) for this exact chiral compound is not publicly available, the following protocols are synthesized from established best practices for handling piperazine and its derivatives. The structural alerts within this molecule necessitate a cautious approach, assuming hazards common to the piperazine class, including but not limited to corrosivity, sensitization, and potential reproductive toxicity.

Guiding Principle: The Hierarchy of Controls

Before any personal protective equipment (PPE) is selected, it is crucial to apply the hierarchy of controls. This foundational principle of laboratory safety prioritizes the most effective measures for risk mitigation. PPE, while essential, is the final line of defense.

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all handling procedures involving this compound.[1][2] This minimizes the inhalation of any dust, aerosols, or vapors. Ensure the fume hood has adequate flow and is functioning correctly before commencing work. An eyewash station and safety shower must be readily accessible.[1][3]

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for handling this compound. All personnel must be trained on this SOP and the specific hazards of piperazine derivatives.[4] Work areas should be clearly demarcated, and access restricted during handling.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is non-negotiable when handling (R)-1-((R)-piperazin-2-yl)ethan-1-ol and related piperazine compounds. The selection of PPE is dictated by the potential for severe skin and eye damage, as well as respiratory and skin sensitization.[3][5][6][7][8]

Eye and Face Protection
  • Mandatory: Chemical safety goggles that meet ANSI Z87.1 or equivalent standards are required at all times. Standard safety glasses do not provide adequate protection against splashes.[4][9]

  • Recommended: When there is a significant risk of splashing (e.g., during transfer of solutions or reaction workups), a full-face shield must be worn in addition to safety goggles.[1][9]

Skin and Body Protection
  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact, which can cause severe burns or allergic reactions.[1][7]

    • Type: Nitrile rubber gloves (minimum thickness >0.11 mm) are a suitable choice for incidental contact.[9] For extended handling or immersion, consult the glove manufacturer's compatibility data.

    • Practice: Always inspect gloves for tears or punctures before use. Change gloves frequently, and immediately if contamination is suspected. Never wear contaminated gloves outside the immediate work area. Wash hands thoroughly with soap and water after removing gloves.[5][9]

  • Body Protection:

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[1]

    • Chemical Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[9]

    • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection

Given the potential for piperazine derivatives to cause respiratory sensitization and irritation, respiratory protection is a critical consideration.[3][5][8]

  • Inside a Fume Hood: When all manipulations are performed within a properly functioning chemical fume hood, respiratory protection may not be required.

  • Outside a Fume Hood or with Aerosol/Dust Generation: If there is any risk of generating dust (e.g., during weighing) or aerosols, or if work must be conducted outside of a fume hood, a NIOSH-approved respirator is mandatory.[5][9][10] A respirator with an organic vapor cartridge and a P100 particulate filter is recommended to protect against both vapors and fine particles.[9]

PPE Selection and Operational Summary

The following table summarizes the recommended PPE and key safety measures for various laboratory operations involving (R)-1-((R)-piperazin-2-yl)ethan-1-ol.

Operation Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatRequired if potential for dust exists outside of a fume hood (P100 filter)
Preparing Solutions Chemical Fume HoodSafety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronNot required if performed in a fume hood
Reaction Setup/Monitoring Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot required if performed in a fume hood
Work-up & Purification Chemical Fume HoodSafety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronNot required if performed in a fume hood
Spill Cleanup Ventilated AreaSafety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Suit/ApronRequired (Organic Vapor/P100 Cartridge)

Procedural Workflow: From Preparation to Disposal

Adherence to a strict, logical workflow is paramount for ensuring safety and experimental integrity. The following diagram and steps outline the process for handling (R)-1-((R)-piperazin-2-yl)ethan-1-ol.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Designate & Prepare Fume Hood Work Area verify_safety Verify Eyewash/Shower Functionality prep_area->verify_safety gather_ppe Assemble & Inspect All Required PPE verify_safety->gather_ppe don_ppe Don PPE (Gloves Last) gather_ppe->don_ppe handle_chem Perform Experiment (e.g., Weighing, Reaction) don_ppe->handle_chem decon Decontaminate Surfaces & Glassware handle_chem->decon segregate Segregate Hazardous Waste (Solid, Liquid, PPE) decon->segregate doff_ppe Doff PPE (Gloves First) segregate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A stepwise workflow for the safe handling of (R)-1-((R)-piperazin-2-yl)ethan-1-ol.

Step-by-Step Protocol
  • Preparation:

    • Designate a work area within a certified chemical fume hood.[9]

    • Ensure all necessary reagents and equipment are gathered and functional.

    • Assemble and inspect all required PPE as outlined in the table above.[9]

  • Handling:

    • Don all required PPE in the correct order (e.g., lab coat, goggles, face shield, then gloves).

    • Carefully handle the compound, avoiding the generation of dust or aerosols.[1]

    • Keep the container tightly closed when not in use.[5]

    • Do not eat, drink, or smoke in the handling area.[1][5]

  • Cleanup & Disposal:

    • Following the procedure, decontaminate all work surfaces and equipment.[9]

    • Dispose of all chemical waste and contaminated disposable PPE (e.g., gloves) as hazardous waste in accordance with local, state, and federal regulations.[5]

    • Doff PPE in the correct order to prevent self-contamination (e.g., remove gloves first, then face shield/goggles, then lab coat).

    • Wash hands and any exposed skin thoroughly with soap and water.[5][9]

Emergency Response: In Case of Exposure

Immediate and correct action is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[3][11]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3][9] Seek medical attention if irritation or a rash develops.[5]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][5] If breathing is difficult or if respiratory symptoms develop, seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[1] Seek immediate medical attention.[6]

References

  • Benchchem. (n.d.). Personal protective equipment for handling N-Butyryl-N'-cinnamyl-piperazine.
  • Benchchem. (n.d.). Personal protective equipment for handling Piperazine-2-thione.
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET: Piperazine Anhydrous.
  • Apollo Scientific. (n.d.). Piperazine Safety Data Sheet.
  • NJ.gov. (n.d.). PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY.
  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET: Piperazine.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET: Piperazine.
  • Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Material Safety Data Sheet.
  • ChemicalBook. (n.d.). Piperazine - Safety Data Sheet.
  • Cayman Chemical. (2025, November 19). Safety Data Sheet: Piperazine.
  • s d fine-chem limited. (n.d.). piperazine anhydrous Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET: Piperazine, anhydrous.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.